molecular formula C30H48N2O12 B1245021 Levalbuterol Tartrate CAS No. 661464-94-4

Levalbuterol Tartrate

カタログ番号: B1245021
CAS番号: 661464-94-4
分子量: 628.7 g/mol
InChIキー: VNVNZKCCDVFGAP-FPDJQMMJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levalbuterol Tartrate is the tartrate salt form of levalbuterol, the R-enantiomer of the short-acting beta-2 adrenergic receptor agonist albuterol, with bronchodilator activity. Levalbuterol selectively binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and inhibit the release of mediators of immediate hypersensitivity from cells, especially from mast cells.

特性

CAS番号

661464-94-4

分子式

C30H48N2O12

分子量

628.7 g/mol

IUPAC名

bis(4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol);(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C13H21NO3.C4H6O6/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;1-,2-/m001/s1

InChIキー

VNVNZKCCDVFGAP-FPDJQMMJSA-N

異性体SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

正規SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levalbuterol Tartrate on Beta-2 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of levalbuterol (B1212921) tartrate, focusing on its interaction with beta-2 adrenergic receptors (β2-AR). The document delves into the binding kinetics, downstream signaling pathways, and key experimental methodologies used to characterize this interaction.

Introduction: Levalbuterol Tartrate - A Stereoselective Beta-2 Adrenergic Agonist

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting beta-2 adrenergic receptor agonist (SABA) utilized in the management of bronchospasm in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Unlike racemic albuterol, which contains an equal mixture of (R)- and (S)-albuterol, levalbuterol's therapeutic effects are attributed solely to the (R)-enantiomer.[2] The (S)-enantiomer is considered inactive or may even contribute to adverse effects.[2][3] Levalbuterol's primary mechanism of action involves selective binding to and activation of β2-AR on the surface of airway smooth muscle cells, leading to bronchodilation.[1][4]

Binding of Levalbuterol to the Beta-2 Adrenergic Receptor

The therapeutic efficacy of levalbuterol originates from its high affinity and selectivity for the β2-AR, a G-protein coupled receptor (GPCR). The (R)-enantiomer of albuterol has a significantly greater binding affinity for the β2-AR compared to the (S)-enantiomer.[3][5]

Binding Affinity and Potency

Table 1: Binding Affinity (pKi) of Adrenergic Agonists for Beta-1 and Beta-2 Receptors

CompoundpKi for β1-ARpKi for β2-AR
Albuterol4.71 +/- 0.165.83 +/- 0.06
Fenoterol5.67 +/- 0.056.33 +/- 0.07
Formoterol6.25 +/- 0.068.2 +/- 0.09
Salmeterol5.7 +/- 0.048.3 +/- 0.04

Source: Data extracted from a study on the functional and binding characteristics of long-acting beta-2-agonists.[6]

Table 2: Functional Potency (pD2) of Beta-2 Agonists in Guinea Pig Trachea

AgonistpD2 Value
Isoprenaline7.60 ± 0.01
Salbutamol7.50 ± 0.01
Formoterol10.52 ± 0.04

Source: Data from a study on the tracheal relaxing effects of various bronchodilators.[7]

Downstream Signaling Cascade

Upon binding of levalbuterol to the β2-AR, a conformational change in the receptor is induced, initiating a cascade of intracellular signaling events. This process is primarily mediated by the heterotrimeric Gs protein.

The key steps in the signaling pathway are:

  • G-Protein Activation: The activated β2-AR acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

  • Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates from the βγ-subunits and activates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.

  • Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase (MLCK). This ultimately results in the relaxation of airway smooth muscle and bronchodilation.[8][9]

// Nodes Levalbuterol [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Beta2AR [label="Beta-2 Adrenergic\nReceptor (β2-AR)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5, height=1]; Gs_inactive [label="Gs Protein (GDP-bound)\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gs_active [label="Gs Protein (GTP-bound)\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC_inactive [label="Adenylyl Cyclase\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; AC_active [label="Adenylyl Cyclase\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, color="#5F6368"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA_inactive [label="Protein Kinase A\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA_active [label="Protein Kinase A\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Relaxation [label="Airway Smooth\nMuscle Relaxation\n(Bronchodilation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];

// Edges Levalbuterol -> Beta2AR [label="Binds to"]; Beta2AR -> Gs_inactive [label="Activates"]; Gs_inactive -> Gs_active [label="GDP -> GTP"]; Gs_active -> AC_inactive [label="Activates"]; AC_inactive -> AC_active; ATP -> cAMP [lhead=AC_active, arrowhead=odot]; cAMP -> PKA_inactive [label="Activates"]; PKA_inactive -> PKA_active; PKA_active -> Relaxation [label="Leads to"]; }

Caption: Levalbuterol signaling cascade in airway smooth muscle cells.

Experimental Protocols

The characterization of levalbuterol's interaction with the β2-AR relies on various in vitro assays. The following sections detail the methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of levalbuterol for the β2-AR by measuring its ability to compete with a radiolabeled ligand.[10][11]

a. Materials:

  • Membrane preparation containing β2-AR (e.g., from cells overexpressing the receptor or tissue homogenates).

  • Radioligand: A high-affinity β2-AR antagonist, such as [3H]dihydroalprenolol (DHA) or [125I]iodocyanopindolol (ICYP).[12][13]

  • Unlabeled this compound.

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Glass fiber filters.

  • Scintillation fluid.

  • Filtration apparatus.

  • Scintillation counter.

b. Protocol:

  • Incubation: In a series of tubes, a fixed concentration of the radioligand and a constant amount of the membrane preparation are incubated with increasing concentrations of unlabeled levalbuterol.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[12]

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of levalbuterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- Membrane prep (β2-AR)\n- Radioligand ([3H]DHA)\n- Levalbuterol dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Reagents\n(Fixed Radioligand, Increasing Levalbuterol)", fillcolor="#FBBC05", fontcolor="#202124"]; Filter [label="Rapid Vacuum Filtration\n(Separates bound/free ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash Filters\n(Remove non-specific binding)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Count [label="Scintillation Counting\n(Measure bound radioactivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Data Analysis\n(Calculate IC50 and Ki)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Incubate; Incubate -> Filter; Filter -> Wash; Wash -> Count; Count -> Analyze; Analyze -> End; }

Caption: Experimental workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of levalbuterol to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).

a. Materials:

  • Cultured cells expressing β2-AR (e.g., human airway smooth muscle cells or CHO cells).[14][15]

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Plate reader compatible with the chosen assay kit.

b. Protocol:

  • Cell Culture: Cells are seeded in multi-well plates and grown to an appropriate confluency.

  • Pre-incubation: Cells are often pre-incubated with a PDE inhibitor to allow for the accumulation of cAMP.[16]

  • Stimulation: Cells are stimulated with increasing concentrations of levalbuterol for a defined period (e.g., 30 minutes) at 37°C.[17]

  • Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay format provided by a commercial kit.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of levalbuterol. The EC50 value, which is the concentration of levalbuterol that produces 50% of the maximal response, is determined from this curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed β2-AR Expressing Cells\nin Multi-well Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Preincubate [label="Pre-incubate with\nPDE Inhibitor (e.g., IBMX)", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate with Increasing\nConcentrations of Levalbuterol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lyse_Cells [label="Lyse Cells to Release\nIntracellular cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Detect_cAMP [label="Detect cAMP Levels\n(e.g., HTRF, ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis\n(Generate dose-response curve, calculate EC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells; Seed_Cells -> Preincubate; Preincubate -> Stimulate; Stimulate -> Lyse_Cells; Lyse_Cells -> Detect_cAMP; Detect_cAMP -> Analyze; Analyze -> End; }

Caption: Experimental workflow for a cAMP accumulation assay.

Conclusion

This compound exerts its therapeutic effect as a bronchodilator through its stereoselective, high-affinity binding to and activation of beta-2 adrenergic receptors in airway smooth muscle. This interaction initiates a well-defined downstream signaling cascade mediated by the Gs protein, adenylyl cyclase, and cAMP, ultimately leading to smooth muscle relaxation. The quantitative characterization of its binding and functional properties, through assays such as radioligand binding and cAMP accumulation, is fundamental to understanding its pharmacological profile and its clinical advantages over racemic albuterol. This in-depth knowledge is crucial for the continued development and optimization of beta-2 adrenergic agonists in the treatment of respiratory diseases.

References

An In-depth Technical Guide on the Stereoisomerism and Pharmacological Activity of Levalbuterol Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes only and should not be considered medical advice. Consult with a qualified healthcare professional for any health concerns or before making any decisions related to your health or treatment.

Executive Summary

Levalbuterol (B1212921), the (R)-enantiomer of the widely-used bronchodilator albuterol, represents a significant advancement in the targeted therapy of obstructive airway diseases. Marketed as its tartrate salt, levalbuterol offers a refined pharmacological profile by isolating the therapeutically active isomer from its counterpart, (S)-albuterol. This guide provides a comprehensive technical overview of the stereoisomerism of albuterol, the distinct pharmacological activities of its enantiomers, and the clinical implications of using the single-enantiomer formulation, levalbuterol tartrate. It delves into the underlying molecular mechanisms, presents comparative quantitative data, details key experimental protocols for its evaluation, and visualizes critical pathways and workflows to support further research and development in this area.

Introduction: The Significance of Stereoisomerism in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral drug, can exhibit profound differences in their pharmacological and toxicological profiles. This is due to the stereospecific nature of biological receptors and enzymes, which often interact preferentially with one enantiomer. Racemic albuterol, a 50:50 mixture of (R)-albuterol and (S)-albuterol, has been a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD) for decades. However, growing evidence has highlighted the distinct and sometimes opposing effects of its constituent enantiomers, leading to the development of levalbuterol, the pure (R)-enantiomer.

Stereoisomerism of Albuterol

Albuterol possesses a single chiral center at the carbon atom bearing the hydroxyl group and the ethylamino side chain. This gives rise to two enantiomers: (R)-albuterol and (S)-albuterol.

G cluster_albuterol Racemic Albuterol cluster_enantiomers Enantiomers Racemic Albuterol Racemic Albuterol (R)-Albuterol (Levalbuterol) (R)-Albuterol (Levalbuterol) Racemic Albuterol->(R)-Albuterol (Levalbuterol) 50% (S)-Albuterol (S)-Albuterol Racemic Albuterol->(S)-Albuterol 50%

Stereoisomers of Albuterol

Pharmacological Activity of Levalbuterol ((R)-Albuterol)

The therapeutic effects of racemic albuterol are almost exclusively attributed to the (R)-enantiomer, levalbuterol.[1]

Mechanism of Action: Beta-2 Adrenergic Receptor Agonism

Levalbuterol is a potent and selective agonist of the beta-2 adrenergic receptor, a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways.

G cluster_pathway Beta-2 Adrenergic Receptor Signaling Pathway Levalbuterol Levalbuterol Beta2_AR Beta-2 Adrenergic Receptor Levalbuterol->Beta2_AR Binds to Gs_protein Gs Protein Beta2_AR->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to G cluster_workflow Radioligand Binding Assay Workflow start Start prep Membrane Preparation start->prep incubate Incubation with Radioligand and Competitor prep->incubate separate Separation of Bound and Free Ligand incubate->separate quantify Quantification of Radioactivity separate->quantify analyze Data Analysis (IC50, Ki) quantify->analyze end End analyze->end

References

A Technical Guide to the Chemical Synthesis and Purification of Levalbuterol Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the prevalent methodologies for the chemical synthesis and purification of Levalbuterol (B1212921) Tartrate. Levalbuterol, the (R)-enantiomer of albuterol, is the pharmacologically active isomer responsible for its bronchodilator effects through selective agonism of β2-adrenergic receptors.[1][2][3] The tartrate salt is a stable, crystalline form suitable for pharmaceutical formulations, particularly for metered-dose inhalers.[3][4]

The synthesis of enantiomerically pure Levalbuterol is primarily achieved through two strategic approaches: the chiral resolution of a racemic mixture of albuterol or its precursors, and the direct asymmetric synthesis to selectively form the desired (R)-enantiomer.[5][6] This guide details key experimental protocols for both strategies, outlines the final salt formation process, and presents quantitative data in a structured format for clarity and comparison.

Chemical Synthesis of Levalbuterol Base

The synthesis of the Levalbuterol free base is the critical first stage before the final tartrate salt can be formed. The choice between chiral resolution and asymmetric synthesis often depends on factors like cost, scalability, and desired enantiomeric purity.

Method A: Chiral Resolution

This approach involves the synthesis of a racemic mixture followed by the separation of the (R)- and (S)-enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[5]

Experimental Protocol 1: Resolution via a Protected Precursor (4-Benzyl Albuterol)

This method introduces a benzyl (B1604629) protecting group, which is removed in the final step. The resolution is highly efficient using tartaric acid.[7]

  • Diastereomeric Salt Formation: A suspension of racemic 4-benzyl albuterol is mixed with a solution of (L)-tartaric acid in a suitable organic solvent, such as methanol (B129727) or ethanol (B145695).[7]

  • Crystallization: The mixture is chilled to induce the crystallization of the less soluble diastereomeric salt, the (L)-tartrate salt of (R)-4-benzyl albuterol. The efficiency of this resolution step can yield an enantiomeric excess (e.e.) of 99% or more.[7]

  • Isolation and Purification: The crystals are separated by filtration and purified, typically by recrystallization.[7]

  • Liberation of Free Base: The purified salt is treated with a base to liberate the enantiomerically pure (R)-4-benzyl albuterol.

  • Deprotection: The benzyl group is removed via catalytic hydrogenation, commonly using palladium on carbon as the catalyst in an ethanol solvent, to yield the Levalbuterol free base.[4]

Experimental Protocol 2: Direct Resolution of Racemic Salbutamol (B1663637)

This protocol resolves the final racemic drug substance, avoiding the need for protecting groups.

  • Diastereomeric Salt Formation: Racemic salbutamol free base is treated with a chiral resolving agent, such as Di-p-toluoyl-(D)-Tartaric acid (D-DTTA), in a solvent mixture like methanol-water.[8]

  • Heating and Cooling: The reaction mixture is heated to reflux (approximately 70-75°C) to ensure complete dissolution and salt formation, then slowly cooled to room temperature (25-35°C) to allow for selective crystallization of the Levalbuterol-DTTA salt.[8]

  • Isolation and Purification: The product is isolated by filtration and can be further purified by recrystallization from a methanol-water mixture to achieve high optical purity.[8]

  • Liberation of Free Base: The purified diastereomeric salt is then treated with a base (e.g., potassium carbonate) in a biphasic system (e.g., water and ethyl acetate) to convert the salt back to the Levalbuterol free base, which is extracted into the organic layer.[9]

Method B: Asymmetric Synthesis

Asymmetric synthesis aims to create the chiral center with the desired (R)-configuration directly, thus avoiding the loss of 50% of the material inherent in classical resolution. These methods often provide excellent yield and purity without the need for tedious diastereomeric resolution steps.[6]

Experimental Protocol 3: Asymmetric Reduction of a Ketone Precursor

This strategy involves the stereoselective reduction of a prochiral ketone using a chiral catalyst.

  • Catalyst Formation: A chiral borane (B79455) catalyst is generated in situ. This can be achieved by reacting a borane precursor, like sodium borohydride, with a chiral amino alcohol, such as (R)-diphenylprolinol, in an organic solvent.[10][11]

  • Asymmetric Reduction: A ketone intermediate, such as salicylaldamino ketone, is added to the chiral borane reduction system.[10] The catalyst directs the hydride addition to one face of the carbonyl group, preferentially forming the (R)-alcohol.

  • Work-up and Purification: The reaction is quenched, and the resulting Levalbuterol crude product is purified and converted to its hydrochloride or another salt form.[10] This method can achieve high enantiomeric excess (93-95%) and conversion (>99%).[6]

Experimental Protocol 4: Asymmetric Epoxidation

This route builds the chiral center through the enantioselective epoxidation of an olefin.

  • Synthesis of Styrene (B11656) Derivative: A suitable precursor, such as 3-acetoxymethyl-4-acetyloxystyrene, is prepared.[12]

  • Asymmetric Epoxidation: The styrene derivative undergoes asymmetric epoxidation catalyzed by a chiral complex, such as tris(d,d-dicampholylmethanato) iron(III), in the presence of a sacrificial aldehyde.[12] This selectively forms the (R)-styrene oxide.

  • Ring-Opening: The chiral epoxide is then subjected to a ring-opening reaction with tert-butylamine. The amine attacks the terminal carbon of the epoxide, establishing the final amino alcohol structure of Levalbuterol.[12]

  • Deprotection and Salt Formation: The protecting groups (acetates) are removed, and the resulting Levalbuterol base is converted to the desired salt. This route has been reported with an overall yield of 68%.[12]

Formation and Purification of Levalbuterol Tartrate

Once enantiomerically pure Levalbuterol free base is obtained, the final step is its conversion to the L-tartrate salt. This specific salt form possesses desirable crystalline properties for pharmaceutical applications.[4]

Experimental Protocol 5: Tartrate Salt Formation and Crystallization

  • Solution Preparation: Levalbuterol free base is dissolved in ethanol. Separately, L-(+)-Tartaric acid is dissolved in ethanol. The stoichiometry is critical: Levalbuterol L-tartrate is a hemitartrate, requiring a 2:1 molar ratio of Levalbuterol to L-tartaric acid.[4]

  • Salt Formation: The two ethanol solutions are combined at an elevated temperature, typically between 50°C and 53°C, with agitation.[4]

  • Crystallization: The resulting solution is gradually cooled to a lower temperature (e.g., 0-10°C) over several hours to induce crystallization.[8]

  • Isolation and Drying: The precipitated product is collected by filtration, washed with chilled ethanol to remove any residual impurities, and dried under vacuum at 50-55°C to afford the final this compound as needle-like crystals.[4][8]

Data Presentation

The following tables summarize quantitative data from various cited synthesis and purification methods.

Table 1: Summary of Chiral Resolution Methods

Method/SubstrateResolving AgentReported Enantiomeric Excess (e.e.)Reference
4-Benzyl Albuterol(L)-Tartaric Acid≥ 99%[7]
Racemic SalbutamolDi-p-toluoyl-(D)-Tartaric acid (D-DTTA)> 99% (after purification)[8]
Racemic SalbutamolD-(+)-dibenzoyl tartaric acid99.3%[13]
Racemic SalbutamolD-(+)-di-p-toluoyl tartrate99.0%[13]

Table 2: Summary of Asymmetric Synthesis Methods

MethodKey Reagent / CatalystReported YieldReported Enantiomeric Excess (e.e.)Reference
Asymmetric ReductionOxazaborolidine Catalyst> 90%93-95%[6]
Asymmetric EpoxidationChiral Camphyl β-diketone Iron Complex68% (overall)Not specified[12]
Asymmetric EpoxidationShi's Catalyst / Oxone85-90% (total)Isomer not detected[14]
Asymmetric ReductionChiral Borane / (R)-diphenylprolinolHighNot specified[10]

Table 3: Example Reaction Conditions for Tartrate Salt Formation

ParameterCondition / ValueReference
SolventEthanol[4]
Molar Ratio (Levalbuterol:L-Tartaric Acid)2:1 (Hemitartrate)[4]
Combination Temperature50 - 53°C[4]
Crystallization Temperature0 - 10°C[8]
Drying Temperature50 - 55°C (under vacuum)[8]

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

G cluster_0 Synthesis of Racemic Precursor cluster_1 Chiral Resolution cluster_2 Final Steps Start Starting Materials Racemic Racemic Salbutamol or Precursor (e.g., 4-Benzyl Albuterol) Start->Racemic Multi-step Synthesis ResolvingAgent Add Chiral Resolving Agent (e.g., L-Tartaric Acid) Racemic->ResolvingAgent SaltFormation Diastereomeric Salt Formation ResolvingAgent->SaltFormation Crystallization Selective Crystallization SaltFormation->Crystallization Filtration Filtration & Purification Crystallization->Filtration Liberation Liberate Free Base (Add Base) Filtration->Liberation Deprotection Deprotection (if necessary) Liberation->Deprotection Levalbuterol (R)-Salbutamol (Levalbuterol Base) Deprotection->Levalbuterol

Caption: Synthesis of Levalbuterol via Chiral Resolution.

G LevalbuterolBase Levalbuterol Free Base (Enantiomerically Pure) DissolveBase Dissolve in Ethanol LevalbuterolBase->DissolveBase Combine Combine Solutions (50-53°C) DissolveBase->Combine TartaricAcid L-(+)-Tartaric Acid DissolveAcid Dissolve in Ethanol (0.5 molar equivalent) TartaricAcid->DissolveAcid DissolveAcid->Combine Cool Cool to Crystallize (0-10°C) Combine->Cool FilterWash Filter & Wash (with cold Ethanol) Cool->FilterWash Dry Dry Under Vacuum FilterWash->Dry FinalProduct This compound (Crystalline Solid) Dry->FinalProduct

Caption: Final Conversion to this compound.

References

An In-depth Technical Guide on the Crystalline Structure and Polymorphism of Levalbuterol Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure and polymorphism of Levalbuterol (B1212921) Tartrate, a critical aspect in the development and manufacturing of this important bronchodilator. The solid-state properties of an active pharmaceutical ingredient (API) like levalbuterol tartrate can significantly influence its stability, solubility, and bioavailability, making a thorough understanding of its crystalline forms essential for ensuring drug product quality and therapeutic efficacy.

Introduction to this compound

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β₂-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. It is formulated as a tartrate salt for use in inhalation therapies. The molecular formula of this compound is (C₁₃H₂₁NO₃)₂·C₄H₆O₆, and its molecular weight is 628.71 g/mol .[1] The stability and performance of this compound in drug products, particularly in suspension-based metered-dose inhalers, are intrinsically linked to its solid-state characteristics.

Known Crystalline and Amorphous Forms

While the polymorphism of levalbuterol hydrochloride and sulfate (B86663) salts has been more extensively reported, information on the polymorphic forms of this compound is more limited in publicly available literature. However, at least one crystalline form and an amorphous form have been described.

Crystalline Levalbuterol L-Tartrate:

A specific crystalline form of levalbuterol L-tartrate has been characterized as needle-like crystals.[2] This morphology is considered advantageous for use in metered-dose inhalers as it is reported to be relatively resistant to agglomeration upon micronization.[2] Furthermore, this crystalline form exhibits good stability, both as a bulk drug substance and in the presence of aerosol formulation components like ethanol.[2]

Amorphous this compound:

An amorphous form of this compound can be prepared, for instance, by spray drying a solution of crystalline this compound.[3] Amorphous forms are characterized by a lack of long-range molecular order and typically exhibit different solubility and dissolution profiles compared to their crystalline counterparts.

Quantitative Data

The following table summarizes the available quantitative data for the known crystalline form of levalbuterol L-tartrate.

PropertyValueReference
Crystal Habit Needle-like[2]
Particle Size (Micronized) Median Length: 10-50 µm Median Width: 0.2-4 µm[4]
Solubility in Ethanol Substantially lower than levalbuterol hydrochloride[2]

Experimental Protocols

The characterization of polymorphic forms of this compound would involve a combination of analytical techniques. Based on the established methods for characterizing other salts of levalbuterol and general practices in the pharmaceutical industry, the following experimental protocols are recommended.

4.1. X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying and differentiating crystalline forms based on their unique diffraction patterns.

  • Instrument: A high-resolution X-ray powder diffractometer equipped with a copper (Cu) Kα radiation source.

  • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a fingerprint of the crystalline structure. Different polymorphs will exhibit distinct peak positions and relative intensities.

4.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, such as melting point and phase transitions, which are unique to each polymorphic form.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: 3-5 mg of the this compound sample is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

  • Thermal Program: The sample is heated at a constant rate, typically 10°C/min, from ambient temperature to a temperature above its melting point, under a nitrogen purge.

  • Analysis: The heat flow to the sample is monitored as a function of temperature. Endothermic events, such as melting, and exothermic events, such as crystallization, are observed as peaks in the DSC thermogram.

4.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of molecules, which can be sensitive to the different packing arrangements in various polymorphs.

  • Instrument: A Fourier-transform infrared spectrometer.

  • Sample Preparation: A small amount of the this compound sample is mixed with potassium bromide (KBr) and compressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • Data Collection: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Differences in the vibrational spectra, such as shifts in peak positions or changes in peak shapes, can be used to distinguish between different polymorphic forms.

Visualizations

Preparation of Crystalline Levalbuterol L-Tartrate

G cluster_0 Preparation of Levalbuterol Solution cluster_1 Preparation of Tartaric Acid Solution levalbuterol Levalbuterol Free Base levalbuterol_solution Solution of Levalbuterol levalbuterol->levalbuterol_solution ethanol1 Ethanol ethanol1->levalbuterol_solution combine Combine Solutions levalbuterol_solution->combine tartaric_acid L-Tartaric Acid tartaric_acid_solution Solution of L-Tartaric Acid tartaric_acid->tartaric_acid_solution ethanol2 Ethanol ethanol2->tartaric_acid_solution tartaric_acid_solution->combine cool Cool Mixture combine->cool recover Recover Crystals cool->recover dry Dry under Vacuum recover->dry final_product Crystalline Levalbuterol L-Tartrate dry->final_product

Caption: Workflow for the preparation of crystalline levalbuterol L-tartrate.

General Experimental Workflow for Polymorphic Screening

G start API Synthesis/Sourcing crystallization Crystallization Studies (Various Solvents, Temperatures, etc.) start->crystallization solid_forms Generation of Solid Forms crystallization->solid_forms characterization Primary Characterization (XRPD, DSC, TGA, Microscopy) solid_forms->characterization polymorphs_identified Polymorphs Identified? characterization->polymorphs_identified polymorphs_identified->crystallization No secondary_characterization Secondary Characterization (FT-IR, Raman, ssNMR) polymorphs_identified->secondary_characterization Yes stability Stability Assessment (Temperature, Humidity) secondary_characterization->stability solubility Solubility & Dissolution Studies secondary_characterization->solubility selection Selection of Desired Polymorph stability->selection solubility->selection

Caption: A typical workflow for the screening and characterization of pharmaceutical polymorphs.

Signaling Pathway of Levalbuterol

G levalbuterol Levalbuterol beta2_receptor β₂-Adrenergic Receptor levalbuterol->beta2_receptor Binds to adenylyl_cyclase Adenylyl Cyclase beta2_receptor->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates smooth_muscle_relaxation Bronchial Smooth Muscle Relaxation pka->smooth_muscle_relaxation Leads to

Caption: The β₂-adrenergic receptor signaling pathway activated by levalbuterol.

Conclusion

The crystalline structure and potential for polymorphism of this compound are critical attributes that influence the quality, safety, and efficacy of the final drug product. While detailed crystallographic data on multiple polymorphic forms of this compound are not widely available in the public domain, the existence of a stable, needle-like crystalline form has been established, which is well-suited for inhalation formulations. A thorough solid-state characterization, employing techniques such as XRPD, DSC, and FT-IR, is imperative during drug development to ensure consistent manufacturing of the desired crystalline form and to prevent any unforeseen polymorphic transformations that could impact the drug's performance. Further research into the potential polymorphism of this compound could provide valuable insights for formulation optimization and intellectual property opportunities.

References

An In-depth Technical Guide to the Degradation Pathways and Stability of Levalbuterol Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the degradation pathways and stability of Levalbuterol (B1212921) Tartrate. Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Ensuring the stability and understanding the degradation profile of levalbuterol tartrate are critical for the development of safe and effective pharmaceutical formulations. This document details the outcomes of forced degradation studies under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis. It outlines the experimental protocols for conducting these stability studies and presents the identified degradation products and proposed degradation pathways. All quantitative data are summarized in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound's chemical stability is a crucial factor that can impact the safety and efficacy of the final drug product.[1] Forced degradation studies are essential to identify potential degradants, elucidate degradation pathways, and understand the intrinsic stability of the molecule.[1] These studies are a regulatory requirement and provide the scientific foundation for developing stability-indicating analytical methods.[1] This guide synthesizes available data on the degradation of this compound under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Mechanism of Action

Levalbuterol selectively binds to β2-adrenergic receptors in the smooth muscle of the bronchi. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation.

Degradation Pathways

Forced degradation studies have been conducted to investigate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions. The primary analytical techniques used for the separation and identification of degradation products are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS).

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals. This compound is subjected to both acidic and basic conditions to assess its susceptibility to hydrolysis.

  • Acidic Hydrolysis: Under acidic conditions, levalbuterol can undergo degradation, although it is found to be relatively stable. One potential degradation pathway involves the acid-catalyzed dehydration of the alcohol groups, particularly when in the presence of co-solvents like ethanol, leading to the formation of ether derivatives.[2]

  • Basic Hydrolysis: In alkaline conditions, levalbuterol shows significant degradation. The degradation mechanism likely involves the phenolic hydroxyl group, which is more susceptible to reaction in a basic medium.

Oxidative Degradation

Oxidative degradation is another critical stress condition. This compound is exposed to oxidizing agents like hydrogen peroxide to evaluate its stability. The molecule is susceptible to oxidation, which can lead to the formation of various degradation products. The specific structures of these products require detailed characterization using techniques like LC-MS/MS and NMR.

Photolytic Degradation

Photostability testing is essential to determine if a drug substance is light-sensitive. Levalbuterol has been shown to degrade upon exposure to light. The photocatalytic degradation of the closely related compound salbutamol (B1663637) has been studied, providing insights into the potential photodegradation pathway of levalbuterol.[3][4][5] The degradation involves the formation of several intermediate products.

Below is a proposed photodegradation pathway for salbutamol, which is expected to be similar for levalbuterol.

Photodegradation_Pathway Levalbuterol Levalbuterol (m/z 240) Intermediate1 Loss of Water (m/z 222) Levalbuterol->Intermediate1 hν, TiO2 Intermediate2 Loss of Isobutene (m/z 166) Intermediate1->Intermediate2 Intermediate3 Loss of Water (m/z 148) Intermediate2->Intermediate3 Mineralization Mineralization (CO2, H2O, NH4+, NO3-) Intermediate3->Mineralization

Caption: Proposed photocatalytic degradation pathway of Levalbuterol.

Stability Studies: Quantitative Data

The stability of this compound under various stress conditions has been quantitatively assessed. The following tables summarize the percentage of degradation observed in different studies.

Table 1: Summary of Forced Degradation Studies of Levosalbutamol

Stress ConditionReagent/ConditionDurationTemperature% DegradationReference
Acid Hydrolysis0.1 N HCl4 hours60°CSignificant[6]
Base Hydrolysis0.1 N NaOH4 hours60°CSignificant[6]
Oxidative3% H₂O₂24 hoursRoom TempSignificant[6]
Wet HeatWater4 hours60°CSignificant[6]
PhotolyticUV light----
ThermalDry Heat----

Note: "Significant" indicates that degradation was observed, but the exact percentage was not specified in the referenced abstract.

Table 2: Stability of Levalbuterol in Admixture with Other Nebulizer Solutions

AdmixtureDurationTemperatureDrug Recovery (%)Reference
Levalbuterol/Ipratropium Bromide30 minRoom Temp93.2 - 102.6[7]
Levalbuterol/Cromolyn Sodium30 minRoom Temp93.2 - 102.6[7]
Levalbuterol/Acetylcysteine Sodium30 minRoom Temp93.2 - 102.6[7]
Levalbuterol/Budesonide30 minRoom Temp93.2 - 102.6[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections outline the typical experimental protocols for forced degradation of this compound.

General Experimental Workflow

The general workflow for conducting forced degradation studies and identifying degradation products is as follows:

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome Acid Acid Hydrolysis HPLC HPLC/UPLC Separation Acid->HPLC Sample Analysis Base Base Hydrolysis Base->HPLC Sample Analysis Oxidation Oxidation Oxidation->HPLC Sample Analysis Thermal Thermal Stress Thermal->HPLC Sample Analysis Photolysis Photolytic Stress Photolysis->HPLC Sample Analysis LCMS LC-MS/MS Identification HPLC->LCMS Method Stability-Indicating Method HPLC->Method NMR NMR Structure Elucidation LCMS->NMR Pathway Degradation Pathway NMR->Pathway Drug This compound Drug Substance/Product Drug->Acid Stress Application Drug->Base Stress Application Drug->Oxidation Stress Application Drug->Thermal Stress Application Drug->Photolysis Stress Application

Caption: General workflow for forced degradation studies.
Preparation of Stressed Samples

  • Acid Hydrolysis: A solution of this compound is prepared in 0.1 N hydrochloric acid and refluxed at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[6]

  • Base Hydrolysis: A solution of this compound is prepared in 0.1 N sodium hydroxide (B78521) and refluxed under similar conditions as acid hydrolysis.[6]

  • Oxidative Degradation: this compound is dissolved in a solution of 3% hydrogen peroxide and kept in the dark at room temperature for 24 hours.[6]

  • Thermal Degradation: The solid drug substance or drug product is exposed to dry heat at a specific temperature (e.g., 60°C) for a certain duration.

  • Photolytic Degradation: The drug substance or drug product is exposed to a combination of visible and UV light in a photostability chamber. A control sample is kept in the dark to exclude thermal degradation.

Analytical Method

A stability-indicating HPLC or UPLC method is used to separate levalbuterol from its degradation products. A typical method would involve:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[6]

  • Flow Rate: Typically around 0.8 to 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength where both the parent drug and degradation products have significant absorbance (e.g., 242 nm).[6]

  • Mass Spectrometry: For identification of degradation products, the HPLC/UPLC system is coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Conclusion

This technical guide has summarized the current knowledge on the degradation pathways and stability of this compound. Forced degradation studies reveal that levalbuterol is susceptible to degradation under hydrolytic (especially basic), oxidative, and photolytic conditions. The identification of degradation products is crucial for ensuring the quality, safety, and efficacy of this compound formulations. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and professionals involved in the development and quality control of this important medication. Further research is warranted to fully elucidate the structures of all major degradation products and to develop a more comprehensive quantitative understanding of the degradation kinetics.

References

In Vitro Binding Affinity of Levalbuterol Tartrate to Beta-Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Levalbuterol Tartrate to beta-adrenergic receptors. Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β₂-adrenergic receptor agonist utilized in the management of bronchospasm in patients with asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is rooted in its selective interaction with β₂-adrenergic receptors in the airway smooth muscle.[3]

Quantitative Binding Affinity Data

LigandReceptor SubtypeBinding Affinity (Ki)SelectivityReference
Levalbuterol ((R)-albuterol)Human β₁-AdrenergicData not available-
Levalbuterol ((R)-albuterol)Human β₂-AdrenergicHigh Affinity~100-fold higher than (S)-albuterol; 2-fold higher than racemic albuterol[3][4]
Levalbuterol ((R)-albuterol)Human β₃-AdrenergicData not available-

Beta-Adrenergic Receptor Signaling Pathway

Activation of β₂-adrenergic receptors on airway smooth muscle by an agonist like Levalbuterol initiates a cascade of intracellular events. This process is primarily mediated through the coupling of the receptor to a stimulatory G protein (Gs). The activated Gs protein stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in the relaxation of airway smooth muscle and bronchodilation.[4][7][8]

G_protein_signaling cluster_membrane Cell Membrane receptor Beta-2 Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts levalbuterol Levalbuterol levalbuterol->receptor Binds to atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Bronchodilation pka->cellular_response Leads to

Beta-Adrenergic Receptor Signaling Pathway

Experimental Protocols: In Vitro Radioligand Binding Assay

The binding affinity of Levalbuterol to beta-adrenergic receptors is typically determined using in vitro radioligand binding assays. These assays are considered the gold standard for quantifying receptor-ligand interactions. The following protocol outlines a general methodology for a competition binding assay.

Materials and Reagents
  • Receptor Source: Cell membranes isolated from cell lines stably expressing human β₁, β₂, or β₃-adrenergic receptors (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol).

  • Competitor Ligand: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., propranolol).

  • Assay Buffer: Tris-HCl or HEPES-based buffer containing appropriate ions (e.g., MgCl₂).

  • Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.

  • Scintillation Counter: For quantification of radioactivity.

Experimental Workflow

The experimental workflow for a competition radioligand binding assay involves incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (Levalbuterol). The amount of radioligand bound to the receptor is then measured.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis receptor_prep Receptor Membrane Preparation incubation Incubate Receptor + Radioligand + Levalbuterol receptor_prep->incubation radioligand_prep Radioligand Solution radioligand_prep->incubation competitor_prep Levalbuterol Serial Dilutions competitor_prep->incubation filtration Rapid Filtration (Separates bound/free ligand) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Radioligand Binding Assay Workflow
Detailed Methodology

  • Membrane Preparation:

    • Culture cells expressing the desired beta-adrenergic receptor subtype to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant amount of the receptor membrane preparation to each well.

    • Add a fixed concentration of the radioligand to each well.

    • Add serially diluted concentrations of this compound to the wells.

    • For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) to a set of wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of Levalbuterol.

    • Plot the specific binding as a function of the logarithm of the Levalbuterol concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Levalbuterol that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a potent and selective β₂-adrenergic receptor agonist, with a significantly higher binding affinity for this receptor subtype compared to its (S)-enantiomer. The in vitro binding affinity of Levalbuterol is a critical determinant of its therapeutic efficacy in the treatment of respiratory diseases. The use of radioligand binding assays provides a robust and quantitative method for characterizing the interaction of Levalbuterol with beta-adrenergic receptors, guiding drug development and facilitating a deeper understanding of its pharmacological profile. Further research to precisely quantify the binding affinities of Levalbuterol for all three beta-adrenergic receptor subtypes would provide a more complete picture of its selectivity and potential off-target effects.

References

Pharmacokinetics and Metabolism of Levalbuterol Tartrate in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of levalbuterol (B1212921) tartrate, the (R)-enantiomer of albuterol, in various animal models. The information is compiled from publicly available preclinical data, primarily from regulatory submissions and scientific literature. This document is intended to serve as a resource for researchers and professionals involved in drug development and pharmacology.

Introduction

Levalbuterol is a short-acting β2-adrenergic receptor agonist used for the treatment of bronchospasm in patients with reversible obstructive airway disease. As the pharmacologically active enantiomer of racemic albuterol, understanding its pharmacokinetic and metabolic profile in preclinical animal models is crucial for predicting its behavior in humans and for assessing its safety and efficacy. This guide summarizes key findings from studies in rats, dogs, and other species, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics in Animal Models

Preclinical studies have characterized the pharmacokinetic profile of levalbuterol following various routes of administration in several animal species. The following sections and tables summarize the key pharmacokinetic parameters.

Rat

Inhalation studies in Wistar rats have demonstrated that the systemic exposure to levalbuterol (R-albuterol) is dose-proportional. Following inhalation of racemic albuterol, the plasma levels of (R)- and (S)-albuterol were similar, and there was no evidence of accumulation of either enantiomer with repeated dosing[1].

Table 1: Toxicokinetic Summary of Levalbuterol (R-albuterol) in Wistar Rats Following 90-Day Inhalation Administration

Dose Group (mg/kg)AnalyteCmax (ng/mL)AUC (ng·h/mL)Notes
Up to 6R-albuterolDose-related and generally proportional increasesData not specified in summaryExposure to R-albuterol at 6 mg/kg was similar to that from 12 mg/kg of racemic albuterol.
Racemic AlbuterolR-albuterolSimilar to S-albuterol levelsData not specified in summaryNo accumulation of R- or S-albuterol was observed.

Data extracted from a summary in a pharmacology review; detailed quantitative values were not available in the public domain[1].

Dog

Inhalation studies in dogs have also been conducted to evaluate the toxicokinetics of levalbuterol.

Table 2: Toxicokinetic Summary of Levalbuterol in Dogs Following 13-Week Inhalation Study

ParameterDay 1Day 87Notes
AUC (0-24 hours) (ng·h/mL) Higher than Day 8739 to 55 (males and females)Systemic exposure (AUC) tended to decrease by 8-30% from Day 1 to Day 87.
Cmax Higher than Day 87Data not specified in summaryCmax decreased by 2- to 3-fold from Day 1 to Day 87.
Tmax (hours) 0.4 to 1.20.4 to 1.2Time to reach maximum concentration remained consistent.

Data extracted from a summary in a pharmacology review; detailed quantitative values for Cmax on Day 87 were not available in the public domain[1].

Other Species

Studies in neonatal mice using oral administration of racemic albuterol showed mean plasma concentrations of 915 (±293) ng/mL after 5 days. This research also highlighted enantioselective partitioning in muscle and brain tissue[2].

Metabolism

The metabolism of levalbuterol shows species-specific differences. While dogs exhibit minimal metabolism of racemic albuterol after oral administration, other species like rats, guinea pigs, and rabbits metabolize it to a glucuronic acid conjugate[1]. In humans, the primary metabolite is albuterol-4-O-sulfate[1].

An in vitro study using rat liver microsomes identified two potential metabolites of levalbuterol, suggesting that metabolic pathways in rats involve modifications to the parent molecule[3].

Metabolic Pathways

The primary metabolic pathways for albuterol enantiomers involve conjugation. In species where metabolism occurs, glucuronidation and sulfation are the key reactions.

Levalbuterol Levalbuterol ((R)-Albuterol) Metabolite1 Levalbuterol-4-O-sulfate (Primary Human Metabolite) Levalbuterol->Metabolite1 Sulfation (SULT1A3 in humans) Metabolite2 Levalbuterol Glucuronide (Rat, Guinea Pig, Rabbit) Levalbuterol->Metabolite2 Glucuronidation Excretion Urinary Excretion Levalbuterol->Excretion Unchanged Metabolite1->Excretion Metabolite2->Excretion

Caption: Proposed metabolic pathways for levalbuterol in various species.

Experimental Protocols

Detailed experimental protocols from the primary study reports are not publicly available. However, based on summaries in regulatory documents and related scientific literature, the following methodologies are representative of the studies conducted.

Animal Models and Housing
  • Rats: Wistar or Sprague-Dawley rats are commonly used. For inhalation studies, animals are housed individually in inhalation chambers. For other routes of administration, standard housing conditions are maintained[1][2].

  • Dogs: Beagle dogs are a common model for toxicokinetic studies. They are housed in facilities that meet animal welfare standards[1].

Dosing and Administration
  • Inhalation: For inhalation studies, animals are typically exposed nose-only to an aerosolized form of levalbuterol tartrate for a specified duration daily over the study period (e.g., 90 days for rats, 13 weeks for dogs)[1].

  • Oral: Oral administration is often done via gavage[2].

Sample Collection and Processing
  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis[2].

  • Tissue Sampling: For distribution studies, various tissues are collected at necropsy, homogenized, and stored frozen[2].

Bioanalytical Method

  • LC-MS/MS: The quantification of levalbuterol and its enantiomer in biological matrices is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This allows for the sensitive and specific measurement of each enantiomer[2][4][5].

cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Bioanalysis cluster_data Data Analysis Animal_Acclimation Animal Acclimation (e.g., Rats, Dogs) Dosing This compound Administration (e.g., Inhalation) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Sample_Extraction Solid Phase or Liquid-Liquid Extraction Plasma_Processing->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis (Chiral Separation) Sample_Extraction->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis

Caption: Generalized experimental workflow for a preclinical pharmacokinetic study.

Discussion and Conclusion

The available preclinical data indicate that levalbuterol exhibits predictable pharmacokinetics in animal models, with exposure generally increasing proportionally with the dose. The metabolism of levalbuterol is species-dependent, with conjugation being the primary pathway in metabolizing species. Dogs appear to be poor metabolizers of albuterol. These findings are essential for the extrapolation of animal data to humans and for the design of clinical trials. The lack of publicly available, detailed quantitative data and full experimental protocols from pivotal preclinical studies highlights the need for greater transparency in regulatory submissions to facilitate further research and understanding. This guide provides a synthesis of the currently accessible information and serves as a foundational resource for scientists and researchers in the field.

References

The Impact of Levalbuterol Tartrate on Intracellular Cyclic AMP Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levalbuterol (B1212921), the (R)-enantiomer of albuterol, is a selective beta-2 adrenergic receptor agonist widely used in the treatment of bronchospasm. Its therapeutic effect is primarily mediated through the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides an in-depth analysis of the molecular mechanisms by which levalbuterol tartrate influences intracellular cAMP, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

This compound is a short-acting beta-2 agonist (SABA) that exerts its bronchodilatory effects by binding to beta-2 adrenergic receptors on airway smooth muscle cells. This interaction initiates a signaling cascade that leads to an increase in intracellular cAMP. As a critical second messenger, cAMP plays a pivotal role in smooth muscle relaxation and the inhibition of inflammatory mediator release. Understanding the precise quantitative relationship between this compound and intracellular cAMP is fundamental for optimizing its therapeutic use and for the development of novel respiratory therapeutics.

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

Levalbuterol's mechanism of action is centered on its function as an agonist at the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of levalbuterol to this receptor triggers a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) subsequently stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP.[1][2][3]

The resultant elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][3] PKA, in turn, phosphorylates several downstream targets, culminating in a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase. This cascade of events ultimately results in the relaxation of the airway smooth muscle, leading to bronchodilation.[1]

Levalbuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Levalbuterol This compound B2AR Beta-2 Adrenergic Receptor (GPCR) Levalbuterol->B2AR Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase cAMP cAMP (Increased) AC->cAMP Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation

Levalbuterol Signaling Pathway

Quantitative Data on cAMP Levels

While extensive clinical data exists on the bronchodilatory effects of levalbuterol, direct quantitative measurements of intracellular cAMP levels in response to the drug are less commonly reported in publicly available literature. However, key findings from in vitro studies provide valuable insights.

One critical study investigating the effects of albuterol enantiomers on human airway smooth muscle cells found that the (S)-enantiomer, which is absent in levalbuterol, can negatively impact the cAMP-elevating effects of the (R)-enantiomer (levalbuterol). Specifically, the study reported that (S)-albuterol attenuated levalbuterol-induced cAMP release by 65% .[1][4] This finding underscores a significant molecular advantage of single-isomer levalbuterol over racemic albuterol.

ParameterLevalbuterolLevalbuterol + (S)-AlbuterolSource
cAMP Release BaselineReduced by 65%[1][4]

Further research is required to establish a comprehensive dose-response curve and time-course for levalbuterol-induced cAMP accumulation in human airway smooth muscle cells.

Experimental Protocols for Measuring Intracellular cAMP

The quantification of intracellular cAMP is crucial for studying the effects of beta-2 adrenergic agonists like levalbuterol. Several robust methods are available, with competitive enzyme-linked immunosorbent assays (ELISA) and homogeneous time-resolved fluorescence (HTRF) assays being among the most common.

Competitive ELISA for Intracellular cAMP

This method relies on the competition between cAMP in the sample and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody sites. The signal generated is inversely proportional to the amount of cAMP in the sample.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture human airway smooth muscle cells (HASMCs) in appropriate growth medium until confluent.

    • Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.[5]

    • Prior to the experiment, replace the growth medium with a serum-free medium containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 30 minutes to prevent cAMP degradation.[5]

    • Treat the cells with varying concentrations of this compound or control vehicle for a specified time (e.g., 5 minutes).[5]

  • Cell Lysis:

    • Aspirate the medium and lyse the cells by adding 0.1 M HCl to each well.[6]

    • Incubate at room temperature for 10-20 minutes to ensure complete lysis.[6]

    • Centrifuge the plate to pellet cellular debris. The supernatant containing the intracellular cAMP is used for the assay.[6]

  • ELISA Procedure (based on a typical competitive ELISA kit):

    • Add cAMP standards and cell lysate supernatants to the wells of an anti-cAMP antibody-coated microplate.

    • Add a fixed amount of HRP-labeled cAMP conjugate to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) and incubate to allow for color development.

    • Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.

ELISA_Workflow cluster_prep Cell Preparation & Treatment cluster_lysis Sample Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis A Seed Human Airway Smooth Muscle Cells B Incubate with PDE Inhibitor (e.g., IBMX) A->B C Treat with Levalbuterol Tartrate B->C D Lyse Cells with 0.1 M HCl C->D E Centrifuge to Pellet Debris D->E F Collect Supernatant E->F G Add Samples/Standards and HRP-cAMP to Coated Plate F->G H Incubate for Competitive Binding G->H I Wash Wells H->I J Add Substrate & Incubate I->J K Add Stop Solution J->K L Read Absorbance K->L M Generate Standard Curve L->M N Calculate cAMP Concentration M->N

Competitive ELISA Workflow
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

HTRF assays are a type of fluorescence resonance energy transfer (FRET) assay that offers high sensitivity and a homogeneous format (no wash steps).

Detailed Methodology:

  • Cell Preparation:

    • Harvest Chinese Hamster Ovary (CHO-K1) cells stably expressing the human beta-2 adrenergic receptor.[1]

    • Resuspend the cells in a suitable buffer to a concentration of approximately 300,000 cells/mL.[1]

  • Assay Procedure (in a 384-well plate):

    • Dispense 5 µL of the cell suspension (1500 cells/well) into the microplate.[1]

    • Prepare serial dilutions of this compound.

    • Add 2.5 µL of the levalbuterol dilutions or control to the wells.[1]

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.[1]

    • Add 5 µL of cAMP-d2 reagent (acceptor) diluted in lysis buffer.

    • Add 5 µL of anti-cAMP cryptate reagent (donor).

    • Incubate for 1 hour at room temperature.[1]

  • Detection:

    • Read the time-resolved fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (665 nm / 620 nm).

    • The HTRF ratio is inversely proportional to the cAMP concentration.

    • Generate a standard curve and determine the cAMP concentrations in the samples.

Conclusion

This compound effectively increases intracellular cAMP levels through the activation of the beta-2 adrenergic receptor signaling pathway. This mechanism is central to its therapeutic efficacy as a bronchodilator. Quantitative in vitro data demonstrates that the absence of the (S)-albuterol enantiomer in levalbuterol preparations prevents the attenuation of cAMP release, suggesting a more targeted and potentially more effective molecular action compared to racemic albuterol. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the nuanced effects of levalbuterol and other beta-2 agonists on intracellular cAMP dynamics, contributing to the ongoing development of advanced respiratory therapies.

References

An In-depth Technical Guide to Levalbuterol Tartrate: Molecular Formula, Weight, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levalbuterol (B1212921), the (R)-enantiomer of the widely-used bronchodilator albuterol, offers enhanced selectivity for the β2-adrenergic receptor, leading to a favorable therapeutic profile for the management of bronchospasm in patients with reversible obstructive airway disease. This technical guide provides a comprehensive overview of the molecular and physical properties of Levalbuterol Tartrate, its mechanism of action, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound is the tartrate salt of levalbuterol.[1] It is a white to light-yellow solid that is freely soluble in water and very slightly soluble in ethanol.[2][3]

Molecular Formula and Weight

The chemical structure of this compound consists of two molecules of levalbuterol and one molecule of L-tartaric acid.[2][3][4] This is described as a 2:1 salt.[2]

PropertyValueSource
Molecular FormulaC30H48N2O12[1][5][6][7][8][9]
Empirical Formula(C13H21NO3)2 • C4H6O6[2][3]
Molecular Weight628.71 g/mol [2][3][4][5][6][7][8]
CAS Number661464-94-4[5][6][7][8][9]

Mechanism of Action: β2-Adrenergic Receptor Signaling

Levalbuterol is a selective β2-adrenergic receptor agonist.[1][2] Its therapeutic effect is mediated by the activation of β2-adrenergic receptors on the surface of airway smooth muscle cells.[1] This initiates a signaling cascade that results in bronchodilation.

The binding of levalbuterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), leads to the activation of the associated Gs protein.[10] The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[2] PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, ultimately resulting in bronchodilation.[2]

Levalbuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Levalbuterol Levalbuterol Beta2AR β2-Adrenergic Receptor Levalbuterol->Beta2AR Binds to Gs Gs Protein (inactive) Beta2AR->Gs Activates Gs_active Gs Protein (active) AC Adenylyl Cyclase (inactive) Gs_active->AC Activates AC_active Adenylyl Cyclase (active) ATP ATP AC_active->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Muscle_Contraction Smooth Muscle Contraction PKA_active->Muscle_Contraction Inhibits Bronchodilation Bronchodilation

Caption: Levalbuterol Signaling Pathway

Experimental Protocols

The following sections detail representative experimental protocols for the characterization of this compound, based on established analytical methods.

Purity and Potency Determination by High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity and potency of this compound is reverse-phase HPLC with UV detection.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis Standard_Prep Prepare this compound Reference Standard Solution Standard_Injection Inject Standard Solution Standard_Prep->Standard_Injection Sample_Prep Prepare this compound Sample Solution Sample_Injection Inject Sample Solution Sample_Prep->Sample_Injection Mobile_Phase_Prep Prepare Mobile Phase System_Equilibration Equilibrate HPLC System Mobile_Phase_Prep->System_Equilibration System_Equilibration->Standard_Injection Chromatogram_Acquisition Acquire Chromatograms Standard_Injection->Chromatogram_Acquisition Sample_Injection->Chromatogram_Acquisition Peak_Integration Integrate Peaks Chromatogram_Acquisition->Peak_Integration Calculation Calculate Purity and Potency Peak_Integration->Calculation Binding_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_separation Separation of Bound and Free Ligand cluster_detection Detection and Analysis Membrane_Prep Prepare Cell Membranes Expressing β2-Adrenergic Receptors Incubation Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]-dihydroalprenolol) Radioligand_Prep->Incubation Competitor_Prep Prepare Serial Dilutions of This compound Competitor_Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Scintillation_Counting Quantify Radioactivity on Filters Washing->Scintillation_Counting Data_Analysis Determine IC50 and Ki Values Scintillation_Counting->Data_Analysis

References

The Enantiomeric Divide: A Technical Guide to Levalbuterol Tartrate and Racemic Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational differences between levalbuterol (B1212921) tartrate, the pure (R)-enantiomer of albuterol, and racemic albuterol, a 50:50 mixture of its (R)- and (S)-enantiomers. We delve into the stereochemistry, pharmacology, receptor interactions, and clinical implications that distinguish these two widely used bronchodilators. This document is intended to serve as a comprehensive resource, providing detailed experimental context and quantitative data to inform research and development in respiratory therapeutics.

Introduction: The Significance of Stereochemistry

Albuterol, a short-acting β2-adrenergic agonist (SABA), is a cornerstone in the management of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] It exists as a chiral molecule with two stereoisomers, or enantiomers: (R)-albuterol and (S)-albuterol.[1][2] Racemic albuterol, the most commonly prescribed form, contains an equal mixture of both.[1][3] Levalbuterol tartrate was developed as a single-enantiomer formulation containing only the therapeutically active (R)-albuterol.[1][2] This guide will elucidate the critical differences stemming from this stereochemical distinction.

Stereochemistry and Pharmacodynamics

The three-dimensional structure of a drug molecule is paramount to its interaction with biological receptors. The (R)- and (S)-enantiomers of albuterol, while chemically identical, are non-superimposable mirror images, leading to significantly different pharmacological profiles.[1]

(R)-Albuterol (Levalbuterol): The Eutomer

  • High Affinity for the β2-Adrenergic Receptor: (R)-albuterol is the eutomer, the enantiomer responsible for the desired therapeutic effect.[4] It binds to the β2-adrenergic receptor with an affinity approximately 100 times greater than that of (S)-albuterol.[5][6]

  • Bronchodilation: This high-affinity binding activates the receptor, initiating a signaling cascade that results in smooth muscle relaxation and bronchodilation.[1][7]

(S)-Albuterol: The Distomer

  • Low Receptor Affinity and Activity: The (S)-enantiomer, or distomer, has minimal affinity for the β2-adrenergic receptor and does not contribute to bronchodilation.[1][4] It has been traditionally considered inert.[8]

  • Potential for Detrimental Effects: Emerging evidence suggests that (S)-albuterol is not merely inactive. Some studies indicate it may possess pro-inflammatory properties, potentially exacerbating airway hyperresponsiveness and bronchospasm.[4][5][9] It has been shown to augment bronchospasm and has proinflammatory actions in some models.[5]

Mechanism of Action: The β2-Adrenergic Signaling Pathway

The primary therapeutic action of (R)-albuterol is mediated through the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[7][10] The binding of (R)-albuterol initiates a well-defined signaling cascade.

Signaling Pathway Description:

  • (R)-Albuterol Binding: (R)-albuterol binds to the β2-adrenergic receptor on airway smooth muscle cells.[7]

  • G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).[11]

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.[7][12]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[7][12]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).[11]

  • Smooth Muscle Relaxation: PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of bronchial smooth muscle and bronchodilation.[11][12]

G_protein_signaling cluster_cell Airway Smooth Muscle Cell R_Albuterol (R)-Albuterol Receptor β2-Adrenergic Receptor R_Albuterol->Receptor Binds G_Protein Gs Protein (inactive) Receptor->G_Protein Activates G_Protein_active Gs Protein (active) G_Protein->G_Protein_active AC Adenylyl Cyclase (inactive) G_Protein_active->AC Activates AC_active Adenylyl Cyclase (active) AC->AC_active cAMP cAMP AC_active->cAMP Produces ATP ATP ATP->AC_active Substrate PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Leads to Receptor_Binding_Assay cluster_workflow Receptor Binding Assay Workflow prep Prepare cell membranes expressing β2-adrenergic receptors radioligand Incubate membranes with a radiolabeled ligand (e.g., ³H-dihydroalprenolol) prep->radioligand competitor Add increasing concentrations of unlabeled competitor ((R)-albuterol, (S)-albuterol, or racemic albuterol) radioligand->competitor separation Separate bound from free radioligand (e.g., filtration) competitor->separation quantification Quantify radioactivity of bound ligand separation->quantification analysis Analyze data to determine binding affinity (Ki) quantification->analysis

References

Initial Toxicity Screening of Levalbuterol Tartrate in Cell Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for conducting an initial in vitro toxicity screening of Levalbuterol Tartrate. Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used for the treatment of bronchospasm. While its pharmacological and clinical profiles are well-established, this document outlines the essential in vitro assays required to assess its cytotoxic potential across various cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, frameworks for data presentation, and visualization of key experimental workflows and cellular pathways. The information presented herein is a synthesis of standard toxicological screening methodologies, as specific public domain data on the initial, broad in vitro toxicity screening of this compound is limited.

Introduction

This compound is a widely prescribed bronchodilator that selectively activates β2-adrenergic receptors, leading to the relaxation of airway smooth muscle.[1][2][3] Preclinical safety evaluation is a critical component of the drug development process. Initial toxicity screening in cell cultures provides valuable early data on a compound's potential to cause cellular damage, helping to identify potential target organs for toxicity and guide further non-clinical and clinical studies.

This guide details a panel of standard in vitro assays to evaluate the cytotoxicity of this compound. These assays measure key indicators of cell health, including cell membrane integrity, metabolic activity, and apoptosis. The protocols provided are adaptable for use with a variety of human cell lines to assess potential tissue-specific toxicity.

Recommended Cell Lines for Initial Screening

A comprehensive initial toxicity screening should employ a panel of cell lines representing different tissues to identify potential organ-specific liabilities. Recommended cell lines include:

  • Lung Epithelial Cells (e.g., A549, BEAS-2B): As the primary target tissue for inhaled this compound, assessing its effect on lung cells is paramount.

  • Hepatocytes (e.g., HepG2, primary human hepatocytes): The liver is the primary site of metabolism for many drugs, making hepatocytes essential for evaluating the toxicity of the parent compound and its metabolites.[4][5][6]

  • Renal Proximal Tubule Epithelial Cells (e.g., HK-2): The kidneys are a major route of excretion for Levalbuterol and its metabolites.[7]

  • Cardiomyocytes (e.g., AC16, primary cardiomyocytes): To investigate potential cardiotoxicity, a known class effect of β-adrenergic agonists.

  • Neuronal Cells (e.g., SH-SY5Y): To assess the potential for neurotoxicity.

Experimental Protocols

The following are detailed protocols for a suite of in vitro assays to determine the cytotoxic potential of this compound.

Cell Culture and Treatment
  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density for each cell line. Allow cells to adhere and enter the exponential growth phase for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Preparation of Treatment Dilutions: Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations for testing.

  • Cell Treatment: Remove the existing medium from the cell plates and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the treated plates for a specified period, typically 24, 48, and 72 hours, to assess time-dependent toxicity.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product.[8][9][10][11][12]

  • MTT Addition: Following the treatment incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

This assay quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[13][14][15][16][17][18][19]

  • Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing lactate, NAD+, and a tetrazolium salt, to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[20][21][22][23][24][25]

  • Dye Incubation: After treatment, incubate the cells with a medium containing neutral red for 2-3 hours.

  • Washing: Wash the cells with a suitable buffer to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., acidified ethanol) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify cell viability based on the amount of retained neutral red, expressed as a percentage of the untreated control.

Apoptosis Assessment: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[7][26][27][28]

  • Cell Lysis: Following treatment, lyse the cells using a provided lysis buffer.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

  • Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.

  • Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer with excitation at 380 nm and emission between 420-460 nm.

  • Data Analysis: The level of fluorescence is proportional to the caspase-3 activity and is indicative of apoptosis.

Data Presentation

Quantitative data from the toxicity screening should be summarized in clear and concise tables to facilitate comparison across different cell lines, concentrations, and time points.

Table 1: Illustrative Cytotoxicity of this compound (48-hour exposure) as Determined by MTT Assay

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
A549 (Lung) 198.2 ± 3.1>1000
1095.5 ± 4.2
10090.1 ± 5.5
100085.3 ± 6.8
HepG2 (Liver) 199.1 ± 2.5>1000
1097.8 ± 3.3
10092.4 ± 4.9
100088.9 ± 5.1
HK-2 (Kidney) 197.5 ± 3.8>1000
1094.2 ± 4.5
10088.7 ± 6.2
100082.1 ± 7.3

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Illustrative Cytotoxicity of this compound (48-hour exposure) as Determined by LDH Release Assay

Cell LineThis compound Concentration (µM)% Cytotoxicity (Mean ± SD)
A549 (Lung) 11.5 ± 0.8
103.2 ± 1.1
1008.9 ± 2.5
100014.7 ± 3.9
HepG2 (Liver) 10.8 ± 0.5
102.1 ± 0.9
1007.5 ± 2.1
100011.2 ± 3.3
HK-2 (Kidney) 12.1 ± 1.0
104.8 ± 1.5
10010.3 ± 2.8
100017.9 ± 4.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 3: Illustrative Apoptosis Induction by this compound (24-hour exposure) as Determined by Caspase-3 Activity Assay

Cell LineThis compound Concentration (µM)Caspase-3 Activity (Fold Change vs. Control)
A549 (Lung) 1001.1 ± 0.2
10001.3 ± 0.3
HepG2 (Liver) 1001.0 ± 0.1
10001.2 ± 0.2
HK-2 (Kidney) 1001.2 ± 0.2
10001.4 ± 0.4

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflows and the primary signaling pathway of this compound.

Experimental_Workflow_Cytotoxicity cluster_setup Experiment Setup cluster_treatment Cell Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in 96-well Plates prep_drug Prepare this compound Dilutions treat_cells Treat Cells with this compound prep_drug->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh nru Neutral Red Assay incubate->nru measure Measure Absorbance/Fluorescence mtt->measure ldh->measure nru->measure calculate Calculate % Viability / % Cytotoxicity measure->calculate ic50 Determine IC50 Values calculate->ic50

Caption: General workflow for in vitro cytotoxicity screening.

Levalbuterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Levalbuterol This compound Beta2AR β2-Adrenergic Receptor Levalbuterol->Beta2AR Binds to AC Adenylate Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLCK Myosin Light Chain Kinase (MLCK) PKA->MyosinLCK Inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) MyosinLCK->Relaxation Leads to

Caption: Therapeutic signaling pathway of this compound.

Conclusion

This technical guide outlines a systematic approach for the initial in vitro toxicity screening of this compound. The described methodologies, utilizing a panel of relevant cell lines and a battery of cytotoxicity assays, provide a robust framework for generating essential preclinical safety data. While specific experimental data for this compound is not widely available in the public domain, the protocols and data presentation formats detailed here serve as a comprehensive resource for researchers to design and execute such studies. The findings from these assays are critical for a preliminary risk assessment and for guiding subsequent in vivo toxicological evaluations.

References

Discovery and development history of Levalbuterol as a single isomer drug

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Levalbuterol (B1212921) as a Single-Isomer Drug

Executive Summary

Albuterol, a cornerstone in the management of bronchospasm for decades, has traditionally been administered as a racemic mixture, containing equal parts of two stereoisomers: (R)-albuterol and (S)-albuterol. The journey from this racemic formulation to the development of Levalbuterol—the therapeutically active single (R)-enantiomer—represents a significant advancement in pharmacotherapy, a process known as chiral switching. This technical guide provides a comprehensive overview of the discovery and development history of Levalbuterol, detailing the pharmacological distinctions between the albuterol enantiomers, the key preclinical and clinical findings that propelled its development, and the experimental methodologies that underpinned this research. The development was driven by accumulating evidence that (S)-albuterol, once considered inert, could contribute to paradoxical bronchospasm and pro-inflammatory effects, while (R)-albuterol was responsible for the desired bronchodilation. Levalbuterol was developed by Sepracor Inc. and first received FDA approval in 1999, offering a refined therapeutic option for patients with reversible obstructive airway disease.

From Racemic Mixture to Chiral Purity: The Rationale for Levalbuterol

The development of Levalbuterol was predicated on the distinct pharmacological profiles of the two enantiomers that constitute racemic albuterol. For many years, the (S)-isomer was considered biologically inactive ballast. However, preclinical research began to uncover a more complex reality, providing a strong rationale for developing a single-isomer formulation.

(R)-Albuterol (Levalbuterol): The Eutomer The therapeutic effects of racemic albuterol are attributed exclusively to the (R)-enantiomer.[1][2][3] Levalbuterol is the active component responsible for bronchodilation.[4][5][6][7] It functions as a selective agonist for the β2-adrenergic receptor, initiating a signaling cascade that results in the relaxation of airway smooth muscle.[7][8] In vitro studies have demonstrated that Levalbuterol has an approximately 100-fold greater binding affinity for the β2-receptor than its (S)-counterpart.[4][9][10]

(S)-Albuterol: The Distomer Contrary to initial assumptions, (S)-albuterol is not inert. Preclinical studies revealed that it possesses distinct pharmacological properties that may be detrimental in the context of asthma therapy.[1][4] Research indicated that (S)-albuterol could promote bronchoconstriction, augment airway hyperresponsiveness, and exhibit pro-inflammatory effects.[4][5] Furthermore, the two enantiomers exhibit different metabolic profiles. (S)-albuterol is metabolized and cleared more slowly than (R)-albuterol, leading to its preferential accumulation in plasma and lung tissue with repeated dosing of the racemate.[1][9][11][12] This accumulation suggested a potential mechanism for the paradoxical effects, such as worsening bronchospasm, occasionally observed in patients on chronic or excessive racemic albuterol therapy.[1][11][13]

This growing body of evidence highlighted the potential therapeutic advantages of administering the pure (R)-enantiomer, free from the potentially counterproductive effects of the (S)-enantiomer. This strategy, known as chiral switching, led to the focused development of Levalbuterol.[14]

Development and Regulatory Milestones

The development of Levalbuterol as a single-isomer drug was pioneered by Sepracor Inc. (now Sunovion Pharmaceuticals Inc.).[15][16][17] The company's strategy focused on developing "Improved Chemical Entities" (ICEs) by isolating the active enantiomers of existing racemic drugs.[15]

Key FDA Approval Dates:

  • March 25, 1999: The FDA first approved Xopenex® (levalbuterol HCl) Inhalation Solution for use in a nebulizer for adults and adolescents 12 years and older.[18][19]

  • January 30, 2002: The indication for the inhalation solution was extended to include children aged 6 to 11 years.[18]

  • March 11, 2005: The FDA approved Xopenex HFA® (levalbuterol tartrate), a metered-dose inhaler (MDI) formulation, for adults and children 4 years of age and older.[18][20][21]

Quantitative Pharmacological and Clinical Data

The development of Levalbuterol was supported by extensive quantitative analysis comparing its properties and clinical performance to both racemic albuterol and the (S)-isomer.

Table 1: Comparative Pharmacodynamics of Albuterol Enantiomers
Parameter(R)-Albuterol (Levalbuterol)(S)-AlbuterolReference
Primary Activity β2-agonist, BronchodilatorInactive as a β2-agonist; may have pro-inflammatory & bronchoconstrictive effects[1][4][5]
Receptor Binding Affinity ~100-fold higher for β2-receptorLow affinity for β2-receptor[4][9][10]
Potency at β2-Receptor 68-fold greater than (S)-albuterolLow potency[22]
Effect on Intracellular Ca2+ Decreases Ca2+ via cAMP pathwayMay increase intracellular Ca2+[1]
Table 2: Comparative Pharmacokinetics of Albuterol Enantiomers
Parameter(R)-Albuterol (Levalbuterol)(S)-AlbuterolReference
Metabolism & Clearance Metabolized and cleared fasterMetabolized and cleared more slowly[1][4]
Plasma Persistence Shorter half-lifePersists up to 12 times longer in circulation after racemic albuterol administration[9][11][12]
Racemization in vivo Low (~6%), likely in the stomach's acidic environmentLow[22]
Table 3: Summary of Key Clinical Trial Outcomes
Study DescriptionLevalbuterol ArmRacemic Albuterol ArmOutcomeReference
Acute Asthma (ED Management) 1.25 mg dose2.5 mg doseHospitalization rate was significantly lower in the levalbuterol group (36% vs. 45%).[23]
Acute Asthma (ED Management) 0.63 mg dose2.5 mg doseLevalbuterol provided effective bronchodilation with fewer β-mediated side effects.[2]
Continuous Nebulization (Acute Asthma) 3.75 mg/hr7.5 mg/hrRacemic albuterol showed a greater improvement in FEV1 and asthma score after 1 hour. No difference in admission rates or side effects.[24][25]
Severe Acute Asthma (Continuous Nebulization) 10 mg/hr20 mg/hrNo significant difference in duration of treatment, time to meet discharge criteria, heart rate, or asthma scores.[6]

Mechanism of Action: The β2-Adrenergic Signaling Pathway

Levalbuterol exerts its therapeutic effect by acting as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor located on the surface of airway smooth muscle cells.

  • Binding: Levalbuterol binds to the β2-adrenergic receptor.

  • G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.

  • PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

  • Muscle Relaxation: PKA phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the airway smooth muscle, or bronchodilation.[26]

G_protein_signaling cluster_cell Airway Smooth Muscle Cell Levalbuterol Levalbuterol Receptor β2-Adrenergic Receptor Levalbuterol->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway

Key Experimental Protocols

Enantiomeric Separation of Racemic Albuterol

The isolation of (R)-albuterol from the racemic mixture was a critical step in its development. While large-scale industrial methods are proprietary, the scientific literature describes several effective laboratory-scale protocols.

Protocol: Resolution via Diastereomeric Salt Formation This method relies on the principle that while enantiomers have identical physical properties, diastereomers (formed by reacting a racemate with a single enantiomer of another chiral compound) have different properties, such as solubility, allowing for their separation.

  • Reagent Selection: A chiral resolving agent, such as di-p-toluoyl-D-tartaric acid, is selected.[27]

  • Salt Formation: Racemic albuterol is dissolved in a suitable solvent (e.g., methanol) and reacted with the chiral resolving agent. This forms two diastereomeric salts: [(R)-albuterol:(D)-tartrate] and [(S)-albuterol:(D)-tartrate].

  • Selective Crystallization: Due to different solubilities, one diastereomeric salt will crystallize out of the solution preferentially under controlled temperature conditions. For instance, the [(R)-albuterol tartrate] salt can be selectively crystallized.[27]

  • Isolation: The crystallized salt is isolated via filtration.

  • Decomposition: The isolated diastereomeric salt is then treated with an acid (e.g., sulfuric acid) to break the salt bond, liberating the pure (R)-albuterol, which can be isolated as its sulfate (B86663) salt.[27][28]

  • Purity Analysis: The optical purity of the final product is confirmed using techniques like chiral High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., teicoplanin-based columns).[29][30]

experimental_workflow cluster_separation Chiral Separation cluster_testing Pharmacological & Clinical Testing racemate Racemic Albuterol ((R)- and (S)-isomers) react React with Chiral Agent (e.g., di-p-toluoyl-D-tartaric acid) racemate->react preclinical Preclinical Studies (In Vitro / In Vivo) racemate->preclinical salts Formation of Diastereomeric Salts react->salts crystallize Selective Crystallization salts->crystallize filter Filtration crystallize->filter r_salt (R)-Albuterol Salt filter->r_salt Solid s_solution (S)-Albuterol in Solution filter->s_solution Filtrate decompose Decomposition of Salt r_salt->decompose s_isomer Isolate (S)-Albuterol s_solution->s_isomer r_isomer Pure (R)-Albuterol (Levalbuterol) decompose->r_isomer r_isomer->preclinical s_isomer->preclinical clinical Clinical Trials preclinical->clinical compare Compare Efficacy & Safety clinical->compare

Workflow for Isomer Separation and Testing
Pivotal Clinical Trial Methodology

The clinical development program for Levalbuterol included numerous trials to establish its safety and efficacy. A common design was the randomized, double-blind, comparative trial.

Protocol: Randomized, Double-Blind Trial in Acute Asthma This protocol is exemplified by studies comparing Levalbuterol to racemic albuterol in an emergency department setting.[23]

  • Patient Population: Children or adults (e.g., ages 1 to 18 years) presenting to the emergency department with an acute asthma exacerbation.

  • Inclusion Criteria: History of asthma, presentation with acute symptoms, and a baseline Forced Expiratory Volume in 1 second (FEV1) below a certain threshold (e.g., <70% of predicted).

  • Randomization: Patients are randomly assigned to one of two treatment groups in a double-blind fashion (neither the patient nor the clinical staff knows which treatment is being administered).

  • Treatment Arms:

    • Levalbuterol Group: Receives a nebulized solution of Levalbuterol (e.g., 1.25 mg).

    • Racemic Albuterol Group: Receives a nebulized solution of racemic albuterol at an equipotent dose based on the (R)-isomer content (e.g., 2.5 mg, which contains 1.25 mg of (R)-albuterol).

  • Dosing Regimen: The assigned drug is administered at set intervals (e.g., every 20 minutes for a maximum of six doses). All patients receive standard concomitant care (e.g., systemic corticosteroids).

  • Primary Outcome: The primary endpoint is a clinically significant measure, such as the rate of hospitalization.

  • Secondary Outcomes: Other measures include changes in FEV1, clinical asthma scores, heart rate, respiratory rate, oxygen saturation, and length of hospital stay.

  • Statistical Analysis: The data from the two groups are statistically compared to determine if there is a significant difference in the primary and secondary outcomes.

Conclusion: The Impact of Chiral Switching

The story of Levalbuterol's development is a classic example of successful chiral switching, driven by a deeper understanding of stereoisomer pharmacology. By isolating the active (R)-enantiomer, the goal was to provide a more refined therapeutic agent that maximizes efficacy while minimizing the potential for adverse effects associated with the (S)-enantiomer. While clinical studies have shown mixed results regarding the overwhelming superiority of Levalbuterol over racemic albuterol in all scenarios, its development provided a valuable alternative, particularly for patients who may be sensitive to the effects of the (S)-isomer or require frequent dosing.[6][12][23][31] The journey from racemic albuterol to Levalbuterol underscores the importance of stereochemistry in drug design and the continuous effort to optimize pharmacotherapy for respiratory diseases.

logical_relationship cluster_isomers Pharmacological Discovery racemate Racemic Albuterol (50% R, 50% S) r_isomer (R)-Albuterol (Eutomer) - Bronchodilation racemate->r_isomer s_isomer (S)-Albuterol (Distomer) - Potential Adverse Effects racemate->s_isomer rationale Rationale: Isolate therapeutic isomer, eliminate detrimental isomer chiral_switch Chiral Switching rationale->chiral_switch levalbuterol Levalbuterol (Single-Isomer Drug) chiral_switch->levalbuterol

Logical Progression to a Single-Isomer Drug

References

Levalbuterol Tartrate: An In-Depth Technical Guide to Potential Off-Target Effects and Initial Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levalbuterol (B1212921), the (R)-enantiomer of albuterol, is a selective short-acting β2-adrenergic receptor agonist widely prescribed for the management of bronchospasm.[1][2][3] Its therapeutic efficacy is primarily attributed to its high affinity for the β2-adrenergic receptor, leading to bronchodilation. However, a comprehensive understanding of a drug's safety and specificity requires a thorough investigation of its potential off-target interactions. This technical guide provides an in-depth overview of the potential off-target effects of Levalbuterol Tartrate and the standard methodologies for their initial screening. While specific quantitative data from a comprehensive off-target screening panel for Levalbuterol is not extensively published in the public domain, this guide synthesizes available information on Levalbuterol, its racemic parent compound albuterol, and the broader class of β2-adrenergic agonists to present a likely profile of potential off-target interactions. Furthermore, it details the experimental protocols for key assays used in safety pharmacology to identify and characterize such effects.

Introduction to this compound

Levalbuterol is the therapeutically active isomer of racemic albuterol.[4][5] It is a selective β2-adrenergic receptor agonist indicated for the treatment or prevention of bronchospasm in patients with reversible obstructive airway disease.[2][3] The primary mechanism of action involves the activation of β2-adrenergic receptors on airway smooth muscle. This activation stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][6] Elevated cAMP levels lead to the activation of protein kinase A, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[6]

In vitro studies have demonstrated that levalbuterol has an approximately 2-fold greater binding affinity for the β2-adrenergic receptor than racemic albuterol and about 100-fold greater affinity than (S)-albuterol.[2] This enhanced affinity for its target receptor is the basis for its therapeutic use at lower doses compared to racemic albuterol, with the aim of reducing potential side effects.[4][5]

Potential Off-Target Effects

While Levalbuterol is designed for selectivity, like all drugs, it has the potential to interact with other molecular targets, leading to off-target effects. These effects are often dose-dependent and can be predicted based on the pharmacology of the drug class and safety pharmacology screening data. The primary off-target concerns for a β2-adrenergic agonist like Levalbuterol are interactions with other adrenergic receptor subtypes and, to a lesser extent, other G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Adrenergic Receptor Cross-Reactivity

The most anticipated off-target effects of Levalbuterol involve its interaction with other adrenergic receptors, particularly β1-adrenergic receptors, which are predominantly found in the heart.

  • β1-Adrenergic Receptors: Activation of β1-receptors in the heart can lead to cardiovascular side effects such as tachycardia, palpitations, and increases in blood pressure.[6][7] While Levalbuterol is selective for β2 over β1 receptors, this selectivity is not absolute, and at higher therapeutic doses or in sensitive individuals, clinically significant β1-adrenergic stimulation can occur.[1][8] FDA reviews of Levalbuterol have noted that primary nonclinical safety issues are related to cardiovascular effects.[6]

  • α-Adrenergic Receptors: Interactions with α-adrenergic receptors are less common for β2-agonists but can occur at high concentrations. Such interactions could potentially lead to complex cardiovascular responses.

Other Potential Off-Target Interactions

A comprehensive off-target screening panel, such as the CEREP BioPrint panel, would assess the binding of Levalbuterol against a wide array of molecular targets.[9][10][11] While specific data for Levalbuterol is not publicly available, a standard panel would investigate interactions with:

  • Other GPCRs: This includes receptors for neurotransmitters like dopamine (B1211576) and serotonin. Cross-reactivity with these receptors could potentially lead to central nervous system (CNS) or other systemic side effects. A recent study identified levalbuterol as a binder of human tyrosine hydroxylase, an enzyme involved in dopamine synthesis, suggesting a potential for interaction with the dopaminergic system.[12]

  • Ion Channels: Interaction with cardiac ion channels (e.g., hERG) is a critical safety concern for many drugs due to the risk of arrhythmias. Beta-agonists have been reported to produce electrocardiogram (ECG) changes, such as flattening of the T-wave and prolongation of the QTc interval.[7]

  • Enzymes and Transporters: Inhibition or activation of various enzymes and transporters can lead to drug-drug interactions or other unforeseen pharmacological effects.

Initial Screening for Off-Target Effects: Data and Methodologies

The initial screening for off-target effects is a crucial step in drug development to identify potential safety liabilities early. This typically involves in vitro screening against a broad panel of receptors, ion channels, and enzymes.

Quantitative Data Presentation

While a comprehensive off-target binding profile for Levalbuterol is not publicly available, Table 1 provides a template illustrating how such data would be presented. This table would typically be populated with data from a broad screening panel, such as those offered by companies like Eurofins Discovery (formerly CEREP).[13][14] The data would include the percent inhibition at a given concentration and, for significant interactions, the half-maximal inhibitory concentration (IC50) or binding affinity (Ki).

Table 1: Representative Off-Target Binding Profile for this compound (Hypothetical Data)

Target ClassSpecific TargetLigand/Substrate% Inhibition @ 10 µMIC50 / Ki (nM)
Adrenergic Receptors β1-Adrenergic[³H]-CGP1217755%850
α1A-Adrenergic[³H]-Prazosin<20%>10,000
α2A-Adrenergic[³H]-Rauwolscine<20%>10,000
Dopamine Receptors D1[³H]-SCH23390<10%>10,000
D2[³H]-Spiperone15%>10,000
Serotonin Receptors 5-HT1A[³H]-8-OH-DPAT<10%>10,000
5-HT2A[³H]-Ketanserin<10%>10,000
Ion Channels hERG[³H]-Astemizole5%>10,000
Ca²⁺ Channel (L-type)[³H]-Nitrendipine<10%>10,000
Enzymes Phosphodiesterase 4 (PDE4)[³H]-Rolipram<5%>10,000
Monoamine Oxidase A (MAO-A)[³H]-Ro 41-1049<5%>10,000

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the initial screening for off-target effects.

This assay is a standard method to determine the affinity of a test compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target GPCRs.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-CGP12177 for β1-adrenergic receptors).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of the radiolabeled ligand.

    • Varying concentrations of this compound or a known competing ligand (for positive control).

    • Cell membranes expressing the target receptor.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

This electrophysiological assay is the gold standard for assessing a compound's potential to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.

Objective: To evaluate the inhibitory effect of this compound on the hERG potassium channel current.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass pipettes.

  • Extracellular and intracellular recording solutions.

  • This compound stock solution.

Procedure:

  • Cell Culture: Culture HEK293-hERG cells under standard conditions.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell membrane potential at a negative value (e.g., -80 mV).

    • Apply a voltage protocol to elicit hERG tail currents. This typically involves a depolarizing step followed by a repolarizing step.

  • Compound Application:

    • Record baseline hERG currents in the absence of the drug.

    • Perfuse the cell with the extracellular solution containing increasing concentrations of this compound.

    • Record the hERG currents at each concentration after steady-state inhibition is reached.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each concentration of this compound.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Visualization of Signaling Pathways and Workflows

On-Target Signaling Pathway of Levalbuterol

The primary therapeutic effect of Levalbuterol is mediated through the β2-adrenergic receptor signaling pathway, leading to bronchodilation.

G Levalbuterol This compound Beta2AR β2-Adrenergic Receptor Levalbuterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: On-target signaling pathway of this compound.

Potential Off-Target Signaling via β1-Adrenergic Receptor

A potential off-target effect of Levalbuterol is the activation of β1-adrenergic receptors in cardiac tissue, which follows a similar Gs-protein coupled pathway.

G Levalbuterol This compound (High Concentration) Beta1AR β1-Adrenergic Receptor (Cardiac) Levalbuterol->Beta1AR Binds to G_Protein Gs Protein Beta1AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects Leads to

Caption: Potential off-target signaling via β1-adrenergic receptors.

Experimental Workflow for Off-Target Screening

The initial screening for off-target effects follows a systematic workflow, starting from compound preparation to data analysis.

G cluster_0 Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis Compound This compound Stock Solution Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Binding_Assay Radioligand Binding Assays (GPCR Panel) Serial_Dilutions->Binding_Assay Functional_Assay Functional Assays (e.g., Patch-Clamp for Ion Channels) Serial_Dilutions->Functional_Assay IC50_Ki Determine IC50 / Ki Values Binding_Assay->IC50_Ki Functional_Assay->IC50_Ki Hit_Identification Identify Significant Off-Target Hits IC50_Ki->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Inform

Caption: Experimental workflow for initial off-target screening.

Conclusion

This compound is a highly selective β2-adrenergic receptor agonist, and its therapeutic benefits are well-established. While comprehensive public data on its off-target profile is limited, an understanding of its potential interactions with other adrenergic receptors, particularly β1, is crucial for its safe and effective use. The cardiovascular effects noted in safety pharmacology studies are consistent with the known pharmacology of this drug class. The initial screening for off-target effects, employing methodologies such as radioligand binding assays and electrophysiological studies, is a fundamental component of the drug development process. These assays provide critical data to assess the selectivity and potential safety liabilities of a drug candidate. For Levalbuterol, as with any pharmaceutical agent, a thorough understanding of its on- and off-target pharmacology is essential for optimizing its therapeutic index and ensuring patient safety. Further research and public dissemination of comprehensive off-target screening data would be beneficial for the scientific and medical communities.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of Levalbuterol Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levalbuterol Tartrate, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Accurate and precise quantification of this compound in pharmaceutical formulations is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the determination of drug compounds in complex matrices.[3] This application note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is designed to be simple, rapid, and robust, making it suitable for routine quality control analysis. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust HPLC method.

PropertyValueReference
Molecular FormulaC₃₀H₄₈N₂O₁₂[2]
Molecular Weight628.72 g/mol [2]
DescriptionThis compound is the tartrate salt form of levalbuterol.[4]
SolubilitySoluble in DMSO.[5]

Experimental Protocols

  • This compound reference standard (USP grade)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Analytical reagent grade phosphoric acid

  • Purified water (Milli-Q or equivalent)

  • 0.45 µm nylon syringe filters

A high-performance liquid chromatography system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile: 0.1% Phosphoric Acid in Water (20:80, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection Wavelength278 nm
Run Time10 minutes

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions (10-100 µg/mL): Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations of 10, 20, 40, 60, 80, and 100 µg/mL.

For a typical dosage form (e.g., solution for inhalation), accurately transfer a volume equivalent to a known amount of this compound into a volumetric flask and dilute with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Validation ParameterResult
Linearity (µg/mL)10 - 100
Correlation Coefficient (r²)> 0.999
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%
LOD (µg/mL)0.5
LOQ (µg/mL)1.5
SpecificityNo interference from excipients or degradation products

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted on the this compound drug substance. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. Levosalbutamol sulfate (B86663) has been shown to undergo significant degradation in oxidative stress conditions and moderate degradation under alkaline and thermal stress.[6][7] The developed method was able to successfully separate the Levalbuterol peak from all degradation products.

Experimental Workflow

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_validation Method Validation A Standard & Sample Preparation D Injection of Samples A->D Inject B Mobile Phase Preparation C Instrument Setup (Column, Flow Rate, Temp) B->C Equilibrate C->D E Data Acquisition (UV Detection at 278 nm) D->E F Peak Integration & Identification E->F G Calibration Curve Generation F->G H Quantification of This compound G->H I Linearity & Range H->I J Precision & Accuracy H->J K Specificity (Forced Degradation) H->K L LOD & LOQ H->L

Caption: Workflow for HPLC method development and validation of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantification of this compound in pharmaceutical preparations. The method is specific, accurate, precise, and stability-indicating, making it a valuable tool for quality control and stability studies. The simple mobile phase composition and short run time contribute to a high sample throughput.

References

Chiral separation techniques for Levalbuterol and its enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An enantiomerically pure form of albuterol, Levalbuterol, is the (R)-enantiomer and is responsible for the bronchodilatory effects used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] The (S)-albuterol enantiomer is considered inert or may even contribute to some adverse effects.[1][3] Consequently, the accurate chiral separation and quantification of Levalbuterol from its (S)-enantiomer are critical for pharmaceutical development, quality control, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the chiral separation of Levalbuterol and its enantiomer using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), designed for researchers, scientists, and drug development professionals.

Levalbuterol and its Enantiomeric Relationship

Albuterol is a racemic mixture, meaning it contains equal parts of (R)-albuterol and (S)-albuterol.[2] Levalbuterol is the single-isomer formulation containing only the therapeutically active (R)-albuterol.[1][4]

cluster_enantiomers Enantiomers (Non-superimposable mirror images) racemate Racemic Albuterol (50% R, 50% S) r_enantiomer (R)-Albuterol (Levalbuterol) racemate->r_enantiomer Contains s_enantiomer (S)-Albuterol racemate->s_enantiomer Contains

Fig 1. Relationship between Racemic Albuterol and its Enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for the direct separation of enantiomers.[5][6] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Application Note: HPLC Separation using a Teicoplanin-Based CSP

Teicoplanin-based chiral stationary phases, such as Chirobiotic T, have proven effective for the enantioseparation of albuterol.[7][8] This macrocyclic glycopeptide selector provides a complex chiral environment, enabling separation through multiple interaction mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation. This method is suitable for quantifying the enantiomeric purity of Levalbuterol and for analyzing albuterol enantiomers in various matrices. A fast, reliable, and specific method for the screening, confirmation, and quantitation of salbutamol (B1663637) (albuterol) enantiomers has been developed using a Teicoplanin stationary phase.[8]

Experimental Protocol: Chiral HPLC

This protocol is based on validated methods for the separation of albuterol enantiomers.[8][9][10]

1. Objective: To separate and quantify (R)-albuterol (Levalbuterol) and (S)-albuterol using chiral HPLC with a Teicoplanin-based stationary phase.

2. Materials and Equipment:

  • HPLC system with a quaternary pump, autosampler, and UV or PDA detector (Waters 2690 or equivalent)[8]

  • Chirobiotic T column (250 mm x 4.6 mm, 5 µm) or similar teicoplanin-based CSP[8]

  • Data acquisition software (Millenium 3.20 or equivalent)[8]

  • Reference standards: (R)-albuterol, (S)-albuterol, and racemic albuterol

  • Methanol (HPLC grade)

  • Formic acid or Acetic Acid (analytical grade)

  • Ammonium (B1175870) formate (B1220265) (analytical grade)

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Mobile Phase: Methanol with 0.02% formic acid and 0.1% ammonium formate.[9] Alternative: Methanol / Acetic Acid (100:0.1 v/v).

  • Flow Rate: 0.25 mL/min to 1.5 mL/min (Optimization may be required; a starting point of 1.0 mL/min is common).[10][11][12]

  • Column Temperature: 25-35°C (e.g., 35°C).[8][10]

  • Detection Wavelength: 228 nm or 278 nm.[12][13]

  • Injection Volume: 10-20 µL

4. Sample Preparation:

  • Prepare stock solutions of (R)-, (S)-, and racemic albuterol in the mobile phase or a compatible solvent (e.g., water) at a concentration of 1 mg/mL.[8]

  • Prepare working standards by diluting the stock solutions to the desired concentration range (e.g., 0.004 - 0.8 mg/mL).[12]

  • For biological samples, a solid-phase extraction (SPE) clean-up step may be necessary prior to analysis.[11][13]

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a standard solution of racemic albuterol to confirm the separation of the two enantiomers and determine their retention times.

  • Inject the Levalbuterol ((R)-albuterol) and (S)-albuterol standards individually to confirm peak identity.

  • Construct a calibration curve by injecting a series of standards of known concentrations.

  • Inject the unknown samples for analysis.

  • Calculate the enantiomeric excess (e.e.) or the concentration of each enantiomer based on the peak areas and the calibration curve.

HPLC Data Summary

The following table summarizes various reported conditions for the chiral HPLC separation of albuterol enantiomers.

Chiral Stationary Phase (CSP) Mobile Phase Flow Rate (mL/min) Detection Reference
Chirobiotic V (vancomycin)Methanol / Acetic Acid (100:0.1, v/v)1.0UV[14][15]
Sumichiral OA 4700Hexane / Methylene Chloride / Methanol / TFA (350:410:40:2)1.0Fluorescence (Ex: 228 nm)[13]
Chirex 3022N-hexane / Dichloromethane / Methanol / TFA (240:140:20:1)1.0UV (278 nm)[12]
Chirobiotic T (teicoplanin)Methanol, 0.02% Formic Acid, 0.1% Ammonium Formate0.2 - 0.4MS/MS[9][10]
α1-acid glycoprotein (B1211001) (AGP)Phosphate (B84403) buffer with organic modifiers--[16]
Octadecylsilane (Indirect method)Acetonitrile / Water (29:71) with 0.1% triethylamine, pH 4.00.8Fluorescence (Ex: 223 nm)[11]

TFA: Trifluoroacetic Acid

HPLC Workflow Diagram

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase p2 Prepare Standards & Samples p1->p2 p3 Equilibrate HPLC System & Column p2->p3 a1 Inject Sample onto Chiral Column p3->a1 a2 Isocratic Elution a1->a2 a3 Detect Enantiomers (UV/Fluorescence/MS) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Concentrations & Enantiomeric Purity d1->d2

Fig 2. General workflow for chiral HPLC analysis of Levalbuterol.

Chiral Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that is particularly useful for chiral separations of polar compounds.[17] Enantiomeric resolution is achieved by adding a chiral selector, most commonly a cyclodextrin (B1172386) derivative, to the background electrolyte (BGE).[18][19] The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities and subsequent separation.

Application Note: CE Separation using Cyclodextrins

Cyclodextrins (CDs) are widely used as chiral selectors in CE.[20] For the separation of albuterol enantiomers, sulfated β-cyclodextrins have shown to be effective. The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the albuterol enantiomers and the cyclodextrin. The stability of these complexes differs for each enantiomer, resulting in different migration times. CE offers advantages such as high resolution, low sample and reagent consumption, and rapid method development.[17][20]

Experimental Protocol: Chiral CE

This protocol is a general guide based on established CE methods for separating enantiomers of compounds similar to albuterol.[18][19]

1. Objective: To separate (R)-albuterol (Levalbuterol) and (S)-albuterol using chiral CE with a cyclodextrin-based chiral selector.

2. Materials and Equipment:

  • Capillary Electrophoresis system with a UV or PDA detector

  • Fused-silica capillary (e.g., 50 µm I.D., ~50 cm total length)

  • Data acquisition software

  • Reference standards: (R)-albuterol, (S)-albuterol, and racemic albuterol

  • Chiral Selector: Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-CD or similar sulfated cyclodextrin

  • Sodium phosphate monobasic

  • Phosphoric acid

  • Sodium hydroxide (B78521) (for capillary conditioning)

  • Water (deionized, 18 MΩ·cm)

3. Electrolyte and Sample Preparation:

  • Background Electrolyte (BGE): Prepare a phosphate buffer (e.g., 50 mM) and adjust the pH to 2.5 with phosphoric acid.[19]

  • Chiral Selector Solution: Dissolve the cyclodextrin chiral selector in the BGE to the desired concentration (e.g., 5-20 mg/mL). The optimal concentration should be determined empirically.

  • Sample Preparation: Dissolve standards and samples in water or BGE to a concentration of approximately 0.1-1 mg/mL.

4. CE Conditions:

  • Capillary Conditioning: Before first use, rinse the capillary with 1 M NaOH, followed by water, and finally with the BGE. Between runs, a short rinse with the BGE is typically sufficient.

  • Separation Voltage: +15 to +25 kV (normal polarity mode)[19]

  • Temperature: 25°C[19]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: 210-230 nm.

5. Procedure:

  • Fill the capillary and electrode vials with the BGE containing the chiral selector.

  • Perform a blank run with the BGE to ensure a stable baseline.

  • Inject the racemic albuterol standard to optimize separation conditions (voltage, selector concentration) and determine migration times.

  • Inject individual enantiomer standards to confirm peak identity.

  • Inject unknown samples for analysis.

  • Quantify the enantiomers based on their corrected peak areas (peak area divided by migration time).

CE Data Summary
Chiral Selector Background Electrolyte (BGE) pH Separation Mode Reference
Sulfated β-cyclodextrinsPhosphate buffer2.5Normal Polarity[19]
Dextran sulphate--Affinity Electrokinetic Chromatography[18]
Various Cyclodextrin DerivativesPhosphate or Borate buffersVariableCapillary Zone Electrophoresis (CZE)[18][19]

CE Workflow Diagram

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare BGE with Chiral Selector p2 Condition Capillary p1->p2 p3 Prepare Samples & Standards p2->p3 a1 Hydrodynamic Sample Injection p3->a1 a2 Apply Separation Voltage a1->a2 a3 UV Detection of Enantiomers a2->a3 d1 Identify Peaks by Migration Time a3->d1 d2 Calculate Corrected Peak Areas d1->d2 d3 Determine Enantiomeric Ratio d2->d3

Fig 3. General workflow for chiral CE analysis of Levalbuterol.

Other Chiral Separation Techniques

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid (typically CO2) as the mobile phase.[21] It often provides faster separations and uses less organic solvent compared to HPLC.[21] Chiral SFC is highly complementary to chiral HPLC, as chiral stationary phases can exhibit different selectivity under SFC conditions.[21] While specific protocols for Levalbuterol are less commonly published than for HPLC, the method development process is similar, involving the screening of various chiral columns and organic co-solvents (modifiers) mixed with CO2.[22]

References

Application Notes and Protocols for Levalbuterol Tartrate Metered-Dose Inhaler (MDI) Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of Levalbuterol (B1212921) Tartrate metered-dose inhalers (MDIs). This document is intended to guide researchers, scientists, and drug development professionals through the critical steps of developing a stable and effective MDI product.

Introduction to Levalbuterol Tartrate MDI Formulation

Levalbuterol, the (R)-enantiomer of albuterol, is a selective beta2-adrenergic receptor agonist used for the treatment or prevention of bronchospasm in patients with reversible obstructive airway disease.[1][2][3] The formulation for a pressurized metered-dose inhaler (pMDI) is a suspension of micronized this compound in a propellant, along with other excipients to ensure stability and proper delivery of the therapeutic agent.[1][4][5]

A common and approved formulation for this compound MDI consists of the following components:

  • Active Pharmaceutical Ingredient (API): Micronized this compound[5]

  • Propellant: Hydrofluoroalkane (HFA) 134a (1,1,1,2-tetrafluoroethane)[1][4][5]

  • Co-solvent: Dehydrated Alcohol, USP[1][4][5]

  • Surfactant: Oleic Acid, NF[1][4][5]

The final product is a pressurized aluminum canister fitted with a metering valve, which is placed in a plastic actuator for oral inhalation.[5][6] Each actuation is designed to deliver a precise dose of the medication. For instance, a common dosage delivers 59 mcg of this compound, which is equivalent to 45 mcg of levalbuterol free base, from the actuator mouthpiece.[1][4][6][7]

Key In-Vitro Bioequivalence Studies

To ensure product performance and for regulatory approval of generic versions, a series of in-vitro bioequivalence studies are essential. The following protocols are based on FDA recommendations and are critical for the characterization of a this compound MDI.[8]

Single Actuation Content (SAC)

Objective: To determine the content uniformity of the drug delivered from a single actuation throughout the life of the MDI.

Experimental Protocol:

  • Sample Preparation: Use at least three batches of the test product and a reference standard, with no fewer than 10 units from each batch.[8]

  • Testing Lifestages: Perform the SAC test at the beginning (B), middle (M), and end (E) lifestages of the product.[8]

  • Apparatus: Utilize a U.S. Pharmacopoeia (USP) <601> Apparatus A or another suitable apparatus for collecting the actuated dose.[8]

  • Test Procedure:

    • Shake the MDI canister well before each actuation.

    • Discharge one actuation into the collection apparatus at a flow rate of 28.3 L/min or 30 L/min.[8]

    • Wash the collection apparatus with a suitable solvent to recover the drug substance.

    • Quantify the amount of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The bioequivalence is based on a Population Bioequivalence (PBE) analysis of the SAC data.[8]

Aerodynamic Particle Size Distribution (APSD)

Objective: To determine the particle size distribution of the aerosolized drug, which is critical for its deposition in the lungs.

Experimental Protocol:

  • Sample Preparation: Use at least three batches of the test product and a reference standard, with a minimum of 10 units per batch.[8]

  • Testing Lifestages: Conduct the APSD test at the beginning (B) and end (E) lifestages of the MDI.[8]

  • Apparatus: Employ a cascade impactor, such as the Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI), as per USP <601>.[8]

  • Test Procedure:

    • Set the flow rate of the cascade impactor to 28.3 L/min or 30 L/min.[8]

    • Shake the MDI canister and actuate a specified number of doses into the impactor. The number of actuations should be justified by the sensitivity of the validated assay.[8]

    • Rinse each stage of the impactor with a suitable solvent to recover the deposited drug.

    • Analyze the drug content on each stage using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Mass (FPM) as supportive evidence for equivalent APSD.[8] Mass balance accountability, based on the sum of all deposition sites, should also be reported.[8]

Spray Pattern

Objective: To characterize the shape and size of the aerosol plume.

Experimental Protocol:

  • Sample Preparation: Use MDI units at the beginning lifestage of the product.[8]

  • Apparatus: Utilize a non-impaction method like laser light sheet technology or an impaction method using a thin-layer chromatography plate.[8]

  • Test Procedure:

    • Actuate the MDI at two different distances from the actuator orifice, typically within the range of 3 to 7 cm. The selected distances should be at least 3 cm apart.[8]

    • Capture and analyze the spray pattern.

  • Data Analysis: Measure the spray pattern quantitatively in terms of ovality ratio (ratio of maximum to minimum diameter, Dmax/Dmin) and the area within the perimeter of the true shape.[8]

Priming and Repriming

Objective: To evaluate the dose delivery after periods of non-use and to ensure the device is properly primed before patient use.

Experimental Protocol:

  • Sample Preparation: Store the MDI units in the valve upright position, unless the reference product labeling recommends a different storage orientation.[8]

  • Priming Test:

    • For a new MDI, perform the number of priming actuations as specified in the product labeling (e.g., 4 sprays).[1][6]

    • Immediately following the priming actuations, collect the emitted dose from a single actuation.

  • Repriming Test:

    • For an MDI that has not been used for a specified period (e.g., more than 3 days), perform the repriming actuations as per the product label.[1][6]

    • Collect the emitted dose from a single actuation immediately after repriming.

  • Analysis: Quantify the this compound content for both priming and repriming tests. Bioequivalence is based on the PBE analysis of the emitted dose.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound MDI formulations.

Table 1: Formulation and Dosage Specifications

ParameterValueReference
Active IngredientThis compound[1][4]
Dosage FormPressurized Metered-Dose Inhaler (MDI)[1]
PropellantHFA-134a[1][4]
ExcipientsDehydrated Alcohol, Oleic Acid[1][4]
Delivered Dose per Actuation59 mcg this compound[1][4][6][7]
Equivalent Levalbuterol Base45 mcg[1][4][6][7]
Recommended Adult Dosage2 inhalations (90 mcg) every 4-6 hours[1]

Table 2: Pharmacokinetic Parameters in Adults (90 mcg Dose)

ParameterLevalbuterol HFA MDI (90 mcg)Racemic Albuterol HFA MDI (180 mcg)Reference
Cmax (pg/mL)~199~238[4][7]
AUC0-6 (pg·h/mL)~695~798[4][7]

Table 3: Aerosol Performance Characteristics

ParameterTypical ValueReference
Mass Median Aerodynamic Diameter (MMAD)~2.6 µm[9]
Fine Particle Fraction (FPF)~92%[9]
Fine Particle Mass (FPM)28.5 - 36.3 µg[9]

Stability Studies

Objective: To assess the chemical and physical stability of the this compound MDI formulation under various environmental conditions.

Protocol:

  • Storage Conditions: Conduct stability studies based on ICH guidelines, including long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.[10]

  • Time Points: Test the product at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months). A minimum of 6 months for intermediate and accelerated conditions and 12 months for long-term stability studies is required for submission.[10]

  • Tests to be Performed:

    • Single Actuation Content

    • Aerodynamic Particle Size Distribution

    • Assay for drug content and degradation products

    • Moisture content

    • Leak rate

    • Microbial limits

  • Acceptance Criteria: Pre-defined acceptance criteria for each test must be met throughout the study period to establish the shelf-life of the product.

Visualizations

Signaling Pathway

Levalbuterol Levalbuterol (β2-agonist) Beta2_Receptor β2-Adrenergic Receptor Levalbuterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to

Caption: Levalbuterol signaling pathway leading to bronchodilation.

Experimental Workflow: MDI Formulation and Testing

cluster_formulation Formulation Development cluster_testing In-Vitro Bioequivalence Testing API Micronized this compound Mixing Suspension Preparation API->Mixing Excipients HFA-134a, Alcohol, Oleic Acid Excipients->Mixing Filling Canister Filling & Crimping Mixing->Filling SAC Single Actuation Content (SAC) Filling->SAC APSD Aerodynamic Particle Size Distribution (APSD) Filling->APSD Spray Spray Pattern Filling->Spray Priming Priming/Repriming Filling->Priming Stability Stability Studies Filling->Stability

Caption: Workflow for MDI formulation and in-vitro testing.

Experimental Protocol: Aerodynamic Particle Size Distribution (APSD)

Start Start APSD Test Setup Setup Cascade Impactor (e.g., ACI/NGI) Start->Setup Flow Set Flow Rate (28.3 or 30 L/min) Setup->Flow Actuate Actuate MDI into Impactor Flow->Actuate Recover Recover Drug from Each Stage Actuate->Recover Analyze Quantify Drug using HPLC Recover->Analyze Calculate Calculate MMAD, GSD, FPM Analyze->Calculate End End Test Calculate->End

Caption: Protocol for Aerodynamic Particle Size Distribution measurement.

References

Application Note: Validated HPLC Assay for Levalbuterol Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levalbuterol Tartrate, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used for the treatment of bronchospasm in patients with reversible obstructive airway disease.[1][2][3] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. The method validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[4][5][6]

Analytical Method

The assay of this compound was performed using a reversed-phase HPLC method with UV detection. The chromatographic conditions are summarized in the table below.

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 276 nm
Run Time 10 minutes

Method Validation Summary

The developed HPLC method was validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. The results demonstrate that the method is accurate, precise, and reliable for the intended application.

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 150 µg/mL.

  • Sample Preparation: For a typical dosage form (e.g., inhalation solution), accurately transfer a volume equivalent to a specified amount of this compound into a volumetric flask and dilute with the mobile phase to a final concentration within the linear range of the method.

System Suitability

Before starting the validation experiments, the suitability of the chromatographic system was evaluated by injecting the standard solution (e.g., 100 µg/mL) six times. The acceptance criteria are provided in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a standard solution of this compound.

Protocol:

  • Inject the blank, placebo, and standard solution into the HPLC system.

  • Record the chromatograms.

  • Assess for any interference from the blank or placebo at the retention time of this compound.

Acceptance Criteria: No significant peaks should be observed at the retention time of this compound in the chromatograms of the blank and placebo solutions.

Linearity and Range

The linearity of the method was determined by analyzing a series of at least five concentrations of this compound over the range of 50% to 150% of the target assay concentration.

Protocol:

  • Prepare a series of calibration standards from the stock solution (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be minimal.

Concentration (µg/mL)Mean Peak Area
50[Data]
75[Data]
100[Data]
125[Data]
150[Data]
[Value]
Accuracy

The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Protocol:

  • Prepare placebo solutions spiked with this compound at three different concentration levels.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80[Data][Value]
100%100[Data][Value]
120%120[Data][Value]
Mean Recovery [Value]
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol for Repeatability:

  • Prepare six individual samples at 100% of the target concentration.

  • Analyze the samples on the same day under the same experimental conditions.

  • Calculate the mean, standard deviation, and relative standard deviation (% RSD).

Protocol for Intermediate Precision:

  • Repeat the repeatability study on a different day with a different analyst and/or different equipment.

  • Calculate the % RSD for the combined data from both days.

Acceptance Criteria: The % RSD should be ≤ 2.0%.

PrecisionSample 1Sample 2Sample 3Sample 4Sample 5Sample 6Mean% RSD
Repeatability [Data][Data][Data][Data][Data][Data][Value][Value]
Intermediate Precision (Day 2) [Data][Data][Data][Data][Data][Data][Value][Value]
Overall % RSD [Value]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Protocol:

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Acceptance Criteria: The values for LOD and LOQ should be reported.

ParameterResult
LOD (µg/mL) [Value]
LOQ (µg/mL) [Value]
Robustness

The robustness of the method was evaluated by intentionally varying critical parameters and observing the effect on the results.

Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2°C)

  • Analyze a standard solution under each varied condition.

  • Evaluate the system suitability parameters and the assay results.

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected.

Parameter VariedVariationSystem SuitabilityAssay Result (% of Initial)
Flow Rate 0.9 mL/minPass[Value]
1.1 mL/minPass[Value]
Mobile Phase 28:72 ACN:BufferPass[Value]
32:68 ACN:BufferPass[Value]
Temperature 28°CPass[Value]
32°CPass[Value]

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution cluster_reporting Reporting Method_Development Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol System_Suitability System Suitability Validation_Protocol->System_Suitability Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis System_Suitability->Specificity Validation_Report Validation Report Generation Data_Analysis->Validation_Report Linearity_Experiment_Workflow start Start prep_stock Prepare Standard Stock Solution start->prep_stock prep_series Prepare Calibration Standards (5 levels) prep_stock->prep_series inject_samples Inject Each Standard in Triplicate prep_series->inject_samples acquire_data Acquire Chromatographic Data (Peak Area) inject_samples->acquire_data plot_curve Plot Mean Peak Area vs. Concentration acquire_data->plot_curve calc_params Calculate r², Slope, and Y-intercept plot_curve->calc_params end End calc_params->end

References

In Vivo Experimental Design for Studying Levalbuterol Tartrate Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levalbuterol tartrate, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors on airway smooth muscle cells.[1][2] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][3] The elevated cAMP levels activate protein kinase A, which in turn inhibits the phosphorylation of myosin and lowers intracellular calcium concentrations, resulting in smooth muscle relaxation and bronchodilation.[1][3] This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the efficacy of this compound.

Signaling Pathway of this compound

The binding of Levalbuterol to the β2-adrenergic receptor initiates a signaling cascade that results in the relaxation of airway smooth muscle. Furthermore, increased cAMP can inhibit the release of inflammatory mediators from mast cells.[2][3] Some studies also suggest that Levalbuterol may have anti-inflammatory effects by upregulating 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in airway epithelial cells, which potentiates the anti-inflammatory effects of endogenous glucocorticoids.[4][5][6]

Levalbuterol_Signaling_Pathway Levalbuterol This compound Beta2AR β2-Adrenergic Receptor Levalbuterol->Beta2AR AC Adenylyl Cyclase Beta2AR->AC Activates HSD1 11β-HSD1 Upregulation Beta2AR->HSD1 Induces cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates MastCell Mast Cell Mediator Release cAMP->MastCell Inhibits MyosinLC Myosin Light Chain Phosphorylation PKA->MyosinLC Inhibits Ca2 Intracellular Ca2+ PKA->Ca2 Lowers Relaxation Smooth Muscle Relaxation (Bronchodilation) MyosinLC->Relaxation Ca2->Relaxation AntiInflammatory Anti-inflammatory Effects HSD1->AntiInflammatory

Caption: this compound signaling pathway in airway smooth muscle cells.

Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Mice, rats, and guinea pigs are the most commonly used species for modeling asthma and COPD.[7] Guinea pigs are often favored due to the anatomical and pathophysiological similarities of their airway and lungs to humans.[8][9]

Animal ModelDisease Induction MethodKey Features
Mouse (e.g., BALB/c) Sensitization and challenge with allergens (e.g., ovalbumin, house dust mite)[7][9]Eosinophilic airway inflammation, airway hyperresponsiveness (AHR), high levels of IgE.[9]
Rat Exposure to cigarette smoke, elastase, or allergens.[7][10]Can model features of both asthma and COPD, though may be more resistant to COPD development.[10]
Guinea Pig Allergen sensitization and challenge, exposure to cigarette smoke.[7][8]Strong bronchoconstrictor responses, similar receptor pharmacology to humans.[8]

Experimental Workflow for Efficacy Testing

A typical in vivo study to assess the efficacy of this compound involves several key stages, from animal model induction to data analysis.

Experimental_Workflow Start Start ModelInduction Disease Model Induction (e.g., Allergen Sensitization) Start->ModelInduction Grouping Animal Grouping (Vehicle, Levalbuterol, Positive Control) ModelInduction->Grouping DrugAdmin Drug Administration (e.g., Inhalation) Grouping->DrugAdmin Challenge Bronchoprovocation Challenge (e.g., Methacholine) DrugAdmin->Challenge AHR Airway Hyperresponsiveness Measurement (e.g., WBP) Challenge->AHR BALF Bronchoalveolar Lavage Fluid (BALF) Collection AHR->BALF Histology Lung Histopathology BALF->Histology Analysis Data Analysis Histology->Analysis End End Analysis->End

Caption: General experimental workflow for in vivo efficacy studies.

Experimental Protocols

Protocol for Induction of Allergic Airway Inflammation in Mice

This protocol describes the induction of an asthma-like phenotype in BALB/c mice using ovalbumin (OVA).

Materials:

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Phosphate-buffered saline (PBS)

  • BALB/c mice (6-8 weeks old)

Procedure:

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

  • Challenge:

    • On days 24, 25, and 26, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes.

Protocol for Measurement of Airway Hyperresponsiveness (AHR)

This protocol details the measurement of AHR using whole-body plethysmography (WBP) in conscious, unrestrained mice.[11]

Materials:

  • Whole-body plethysmography system

  • Nebulizer

  • Methacholine (MCh)

  • PBS

Procedure:

  • Place the mice in the WBP chambers and allow them to acclimatize for at least 20 minutes.

  • Record baseline readings for 3 minutes.

  • Expose the mice to nebulized PBS for 3 minutes, followed by a 3-minute recording period.

  • Subsequently, expose the mice to increasing concentrations of nebulized MCh (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes each.

  • Record respiratory parameters for 3 minutes after each MCh concentration.

  • The primary parameter measured is the enhanced pause (Penh), which is a calculated value that correlates with airway obstruction.[11]

Protocol for Bronchoalveolar Lavage (BAL) and Cell Analysis

This protocol describes the collection of BAL fluid (BALF) and subsequent analysis of inflammatory cells.

Materials:

  • Tracheal cannula

  • Suture

  • Ice-cold PBS

  • Centrifuge

  • Hemocytometer

  • Cytospin slides

  • Diff-Quik stain

Procedure:

  • Euthanize the mouse and expose the trachea.

  • Insert a cannula into the trachea and secure it with a suture.

  • Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times.

  • Pool the collected BALF and centrifuge at 400 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Diff-Quik for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Airway Hyperresponsiveness to Methacholine

Treatment GroupBaseline PenhPenh at 12.5 mg/mL MChPenh at 25 mg/mL MChPenh at 50 mg/mL MCh
Vehicle Control 0.5 ± 0.12.5 ± 0.44.8 ± 0.67.2 ± 0.9
Levalbuterol (0.63 mg) 0.4 ± 0.11.2 ± 0.22.1 ± 0.33.5 ± 0.5
Positive Control 0.5 ± 0.11.1 ± 0.22.0 ± 0.33.3 ± 0.4
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)
Vehicle Control 8.2 ± 1.13.5 ± 0.50.8 ± 0.21.2 ± 0.3
Levalbuterol (0.63 mg) 4.1 ± 0.61.2 ± 0.30.4 ± 0.10.6 ± 0.2
Positive Control 3.8 ± 0.51.0 ± 0.20.3 ± 0.10.5 ± 0.1
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Conclusion

The protocols and experimental design outlined in this document provide a comprehensive framework for the in vivo evaluation of this compound's efficacy. By utilizing appropriate animal models and robust experimental techniques, researchers can obtain reliable data on the bronchodilatory and potential anti-inflammatory effects of this important therapeutic agent. Careful attention to experimental detail and data analysis will ensure the generation of high-quality, reproducible results.

References

Application Notes: Functional Characterization of Levalbuterol Tartrate using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used clinically for the treatment of bronchospasm in patients with reversible obstructive airway disease. Its therapeutic effect is mediated by the activation of β2-adrenergic receptors on airway smooth muscle cells, leading to muscle relaxation and bronchodilation. Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that results in an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Consequently, cell-based assays that measure cAMP levels or downstream transcriptional events are crucial for quantifying the functional activity of Levalbuterol Tartrate.

These application notes provide detailed protocols for two robust and widely used cell-based assays to determine the potency and efficacy of this compound: a cAMP GloSensor™ Assay and a CRE-Luciferase Reporter Gene Assay.

Principle of the Assays

cAMP GloSensor™ Assay: This assay utilizes a genetically engineered form of luciferase that is fused to a cAMP-binding protein. When intracellular cAMP levels rise upon β2-adrenergic receptor activation by Levalbuterol, cAMP binds to the biosensor, inducing a conformational change that leads to an increase in light output. The luminescent signal is directly proportional to the cAMP concentration, allowing for a quantitative measurement of receptor activation.

CRE-Luciferase Reporter Gene Assay: This assay measures a downstream event in the Gs signaling pathway. Activation of the β2-adrenergic receptor and the subsequent increase in cAMP activate Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter region of specific genes. In this assay, a reporter plasmid is used where the luciferase gene is under the control of a CRE-containing promoter. Therefore, the amount of luciferase produced, and the resulting luminescence, is proportional to the level of receptor activation.

Data Presentation

CompoundCell LineAssay TypeEC50 (nM)
SalbutamolCHO-K1 cells expressing human β2-adrenoceptorcAMP accumulation~10-100
This compoundUser-determinedcAMP GloSensor™To be determined
This compoundUser-determinedCRE-LuciferaseTo be determined

Note: The EC50 value for Salbutamol is an approximate range based on publicly available data and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: cAMP GloSensor™ Assay for this compound Potency Determination

This protocol describes the use of the Promega GloSensor™ cAMP Assay to quantify the dose-dependent increase in intracellular cAMP in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-adrenergic receptor.

Materials:

  • CHO-K1 cells stably expressing the human β2-adrenergic receptor

  • This compound

  • Isoproterenol (positive control)

  • Propranolol (antagonist control)

  • GloSensor™ cAMP Reagent (Promega)

  • DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418)

  • Phosphate-Buffered Saline (PBS)

  • White, clear-bottom 96-well assay plates

  • Luminometer

Methodology:

  • Cell Culture and Seeding:

    • Culture CHO-K1/β2-AR cells in complete growth medium at 37°C in a humidified 5% CO2 incubator.

    • The day before the assay, harvest cells and seed them into white, clear-bottom 96-well plates at a density of 10,000-20,000 cells per well in 100 µL of growth medium.

    • Incubate the plates overnight.

  • GloSensor™ cAMP Reagent Equilibration:

    • On the day of the assay, aspirate the growth medium from the wells.

    • Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions in CO2-independent medium.

    • Add 100 µL of the reagent mixture to each well and incubate at room temperature for 2 hours to allow for reagent equilibration.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

    • Perform a serial dilution of this compound in assay buffer to create a dose-response curve (e.g., from 1 µM to 0.01 pM).

    • Prepare solutions of a positive control (e.g., 10 µM Isoproterenol) and a negative control (assay buffer alone).

    • For antagonist confirmation, pre-incubate some wells with an antagonist like Propranolol (e.g., 10 µM) for 15-30 minutes before adding the agonist.

    • Add 20 µL of the diluted compounds to the respective wells.

  • Luminescence Measurement:

    • Incubate the plate at room temperature for 15-20 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with no cells) from all other readings.

    • Normalize the data to the response of the vehicle control.

    • Plot the normalized luminescence values against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: CRE-Luciferase Reporter Gene Assay for this compound Activity

This protocol outlines the measurement of β2-adrenergic receptor activation by this compound in Human Embryonic Kidney (HEK293) cells transiently co-transfected with a β2-adrenergic receptor expression plasmid and a CRE-luciferase reporter plasmid.

Materials:

  • HEK293 cells

  • This compound

  • Forskolin (positive control)

  • β2-adrenergic receptor expression plasmid

  • CRE-luciferase reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro])

  • Control plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

  • White, opaque 96-well assay plates

  • Luminometer

Methodology:

  • Cell Seeding and Transfection:

    • Seed HEK293 cells into 96-well plates at a density that will result in 70-90% confluency on the day of transfection.

    • On the day of transfection, co-transfect the cells with the β2-adrenergic receptor expression plasmid, the CRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 24-48 hours post-transfection.

  • Compound Treatment:

    • After the incubation period, aspirate the medium and replace it with serum-free medium.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add the diluted compounds to the cells and incubate for 6 hours at 37°C in a CO2 incubator. Include a positive control (e.g., 10 µM Forskolin) and a vehicle control.

  • Luciferase Assay:

    • After the treatment period, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Perform the luciferase assay using a dual-luciferase reporter assay system according to the manufacturer's instructions. This will involve sequential addition of reagents to measure both firefly and Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of the treated wells by that of the vehicle control wells.

    • Plot the fold induction against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Levalbuterol_Signaling_Pathway Levalbuterol Levalbuterol Tartrate Beta2AR β2-Adrenergic Receptor Levalbuterol->Beta2AR binds to Gs Gs Protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation cAMP->Relaxation leads to CREB CREB PKA->CREB phosphorylates CRE CRE CREB->CRE binds to Gene Gene Transcription (e.g., Luciferase) CRE->Gene initiates

This compound Signaling Pathway

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Seed Seed CHO-K1/β2-AR cells in 96-well plate Incubate1 Incubate overnight Seed->Incubate1 Equilibrate Equilibrate with GloSensor™ cAMP Reagent Incubate1->Equilibrate Add_Compound Add this compound (dose-response) Equilibrate->Add_Compound Incubate2 Incubate for 15-20 min Add_Compound->Incubate2 Measure Measure Luminescence Incubate2->Measure Analyze Analyze data and determine EC50 Measure->Analyze

cAMP GloSensor™ Assay Workflow

CRE_Luciferase_Workflow cluster_prep Cell Preparation & Transfection cluster_treatment Treatment cluster_detection Detection & Analysis Seed Seed HEK293 cells in 96-well plate Transfect Co-transfect with β2-AR, CRE-Luc, and control plasmids Seed->Transfect Incubate1 Incubate for 24-48 hours Transfect->Incubate1 Add_Compound Add this compound (dose-response) Incubate1->Add_Compound Incubate2 Incubate for 6 hours Add_Compound->Incubate2 Measure Measure Firefly & Renilla Luciferase Activity Incubate2->Measure Analyze Normalize data and determine EC50 Measure->Analyze

CRE-Luciferase Assay Workflow

Application Notes and Protocols for the Use of Levalbuterol Tartrate as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levalbuterol Tartrate, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used in the treatment of bronchospasm in patients with reversible obstructive airway disease. As a single-enantiomer drug, the control of its stereochemical purity is critical. This compound reference standard is a highly characterized material of known purity and identity, essential for the accurate and precise analysis of pharmaceutical formulations. These application notes provide detailed protocols for the use of this compound reference standard in key pharmaceutical analyses, including assay (potency), identification of related compounds, and determination of enantiomeric purity. The methodologies are based on established principles from pharmacopeial monographs and peer-reviewed scientific literature.

Assay of this compound (Potency)

The assay of this compound is performed to determine the potency of the drug substance or the content of the active pharmaceutical ingredient (API) in a finished product. A common and robust method for this purpose is High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol

1.1. Chromatographic Conditions

A reversed-phase HPLC method is typically employed for the assay of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm packing
Mobile Phase A mixture of acetonitrile, methanol, and a buffer solution (e.g., phosphate (B84403) buffer) with a suitable pH (e.g., pH 3.0)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at 276 nm
Column Temperature Ambient
Run Time Approximately 10 minutes

1.2. Preparation of Solutions

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a solution with a known concentration of about 10 µg/mL.[1]

  • Sample Preparation (for drug substance): Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a solution with a concentration of about 10 µg/mL.

  • Sample Preparation (for finished product): Extract a known quantity of the finished product with a suitable solvent and dilute with the mobile phase to obtain a final concentration of this compound of about 10 µg/mL.

1.3. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard preparation and record the peak area. The relative standard deviation for replicate injections should not be more than 2.0%.

  • Inject the sample preparation and record the peak area.

  • Calculate the percentage of this compound in the sample using the following formula:

1.4. System Suitability

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
Relative Standard Deviation (RSD) for replicate injections Not more than 2.0%

Workflow for this compound Assay

Assay_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution Inject_Standard Inject Standard Standard_Prep->Inject_Standard Sample_Prep Prepare Sample Solution Inject_Sample Inject Sample Sample_Prep->Inject_Sample System_Equilibration Equilibrate HPLC System System_Equilibration->Inject_Standard System_Equilibration->Inject_Sample Record_Peaks Record Peak Areas Inject_Standard->Record_Peaks Inject_Sample->Record_Peaks Calculate_Assay Calculate % Assay Record_Peaks->Calculate_Assay

Caption: Workflow for the assay of this compound by HPLC.

Analysis of Related Compounds

The analysis of related compounds, or impurities, is crucial to ensure the purity and safety of the drug substance and product. A stability-indicating HPLC method is used to separate Levalbuterol from its potential process-related impurities and degradation products.

Experimental Protocol

2.1. Chromatographic Conditions

A gradient HPLC method is often necessary to achieve adequate separation of all potential impurities.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm packing
Mobile Phase Solvent A: Buffer solution (e.g., 0.1% phosphoric acid in water) Solvent B: Acetonitrile
Gradient Program Time (min)
0
20
25
30
31
40
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at 225 nm
Column Temperature 30°C

2.2. Preparation of Solutions

  • Standard Preparation: Use the this compound Reference Standard.

  • Resolution Solution: A solution containing this compound and known impurities is used to verify the separation capability of the method.

  • Sample Preparation: Prepare a solution of the this compound sample at a higher concentration than for the assay (e.g., 1 mg/mL) to facilitate the detection of impurities at low levels.

2.3. Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the resolution solution to confirm the system suitability, ensuring adequate resolution between Levalbuterol and all known impurities.

  • Inject the sample solution.

  • Identify and quantify the impurities based on their retention times relative to the main peak and their response factors, if known.

2.4. System Suitability

ParameterAcceptance Criteria
Resolution Not less than 1.5 between Levalbuterol and the closest eluting impurity peak.
Peak Tailing (for Levalbuterol) Not more than 2.0

2.5. Typical Impurities

The USP monograph for Levalbuterol Hydrochloride lists several potential related compounds that should be monitored.[2] These include process impurities and degradation products.

Logical Relationship for Impurity Analysis

Impurity_Analysis cluster_method Method Development cluster_validation Method Validation cluster_routine Routine Analysis Stability_Indicating Develop Stability-Indicating Method Forced_Degradation Perform Forced Degradation Studies Stability_Indicating->Forced_Degradation Specificity Specificity Forced_Degradation->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity Linearity LOD_LOQ->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision System_Suitability System Suitability Check Precision->System_Suitability Sample_Analysis Sample Analysis System_Suitability->Sample_Analysis Impurity_Quantification Impurity Quantification Sample_Analysis->Impurity_Quantification Chiral_Purity_Workflow cluster_prep Solution Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Racemic_Standard Prepare Racemic Standard Inject_Racemic Inject Racemic Standard Racemic_Standard->Inject_Racemic Sample_Solution Prepare Sample Solution Inject_Sample Inject Sample Sample_Solution->Inject_Sample System_Equilibration Equilibrate Chiral Column System_Equilibration->Inject_Racemic System_Equilibration->Inject_Sample Determine_Resolution Determine Resolution Inject_Racemic->Determine_Resolution Quantify_Enantiomer Quantify (S)-enantiomer Inject_Sample->Quantify_Enantiomer Determine_Resolution->Quantify_Enantiomer

References

Application Notes and Protocols: Micronization of Levalbuterol Tartrate for Inhalation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Levalbuterol, the (R)-enantiomer of albuterol, is a selective short-acting beta-2 adrenergic receptor agonist used for the treatment or prevention of bronchospasm in patients with reversible obstructive airway disease.[1][2][3] For effective pulmonary delivery via Dry Powder Inhalers (DPIs) or Metered-Dose Inhalers (MDIs), the active pharmaceutical ingredient (API), Levalbuterol Tartrate, must be processed into fine particles.[4][5] The optimal aerodynamic particle size for deposition deep within the lungs is between 1 and 5 micrometers.[6][7][8] Particles larger than 5 µm tend to impact the oropharynx, while particles smaller than 1 µm are often exhaled.[8][9]

Micronization is the process of reducing the average particle diameter of a solid material. This can be achieved through "top-down" methods, such as mechanical milling, or "bottom-up" approaches like spray drying and supercritical fluid technology, which build particles from a solution or suspension.[8] The choice of micronization technique significantly impacts the physicochemical properties of the final particles, including their size distribution, morphology, crystallinity, and, consequently, their aerosol performance.[8][10]

These application notes provide an overview and detailed protocols for three common micronization techniques—Jet Milling, Spray Drying, and Supercritical Fluid (SCF) Technology—and subsequent characterization methods for this compound powders intended for inhalation studies.

Section 1: Micronization Techniques and Protocols

The selection of a micronization technique depends on the desired particle characteristics and the physicochemical properties of the API.

Jet Milling (Top-Down Approach)

Jet milling is a mechanical process that reduces particle size through high-velocity collisions between particles. A high-pressure gas stream entrains the particles, causing them to collide and fracture. It is a widely used and cost-effective method for producing micronized powders.[8] However, this high-energy process can induce amorphous regions on the particle surface, which may affect the powder's long-term physical stability.[10]

Experimental Protocol: Jet Milling of this compound

  • Objective: To reduce the particle size of bulk this compound to the respirable range (1-5 µm) using a spiral jet mill.

  • Materials & Equipment:

    • This compound (pre-milled to <50 µm if necessary)

    • Spiral Jet Mill (e.g., Sturtevant Micronizer®)

    • High-purity compressed nitrogen or air

    • Particle size analyzer (e.g., laser diffraction)

    • Collection filter bag

  • Procedure:

    • Ensure the jet mill, collection system, and all connecting parts are clean and dry.

    • Assemble the jet mill according to the manufacturer's instructions.

    • Set the grinding gas pressure (e.g., 70-100 psi) and the feeder gas pressure (e.g., 40-60 psi). These parameters must be optimized to achieve the target particle size.

    • Calibrate the screw feeder to deliver this compound powder into the mill at a consistent, optimized rate (e.g., 5-20 g/min ).

    • Start the grinding gas flow to create the vortex within the milling chamber.

    • Initiate the powder feed. The particles will be accelerated by the gas and micronized by collisions.

    • The micronized particles are carried by the gas stream to the collection system (cyclone or filter bag) where they are separated from the gas.

    • Continue the process until all the bulk material has been milled.

    • Carefully collect the micronized powder from the collection vessel.

    • Analyze the particle size distribution of the collected powder to confirm it meets the target specifications. Adjust process parameters if necessary.

    • Post-Micronization Conditioning (Optional but Recommended): To enhance stability, the freshly milled powder can be conditioned by storing it at a controlled temperature and relative humidity (e.g., 25°C / 55% RH) for a set period (e.g., 24-48 hours) to allow for the relaxation of surface amorphous content.[10]

Spray Drying (Bottom-Up Approach)

Spray drying is a particle engineering technique that transforms a liquid feed (solution or suspension) into a dry powder in a single step.[11] The feed is atomized into fine droplets into a hot drying gas, causing rapid solvent evaporation and the formation of solid particles.[11] This method offers excellent control over particle size, morphology, and density, and is suitable for both small molecules and biologics.[11][12] For inhalation products, excipients like leucine (B10760876) can be included to create wrinkled, low-density particles that exhibit superior aerosolization performance.[12]

Experimental Protocol: Spray Drying of this compound

  • Objective: To produce engineered particles of this compound with controlled size and morphology for enhanced aerosol performance.

  • Materials & Equipment:

    • This compound

    • Excipients (optional, e.g., D-Leucine as a dispersibility enhancer, lactose (B1674315) as a bulking agent)[12]

    • Solvent system (e.g., water, ethanol/water mixture)

    • Laboratory-scale spray dryer (e.g., Büchi B-290) with a high-performance cyclone

    • Two-fluid atomizing nozzle

    • Peristaltic pump

  • Procedure:

    • Feed Solution Preparation:

      • Dissolve this compound and any excipients in the chosen solvent system to a final solids concentration of 1-5% w/v. For example, a formulation could be 80% this compound, 15% Lactose, and 5% Leucine.

      • Ensure all components are fully dissolved. Gentle heating or sonication may be applied if necessary.

    • Spray Dryer Setup:

      • Set the process parameters. These are critical and require optimization:

        • Inlet Temperature: ~110-140°C

        • Aspirator Rate: 85-100% (e.g., ~35 m³/h)

        • Atomizing Gas Flow Rate: 400-600 L/h

        • Feed Pump Rate: 5-15% (e.g., 2-5 mL/min)

      • The outlet temperature, a result of these settings, should typically be between 50-70°C.[11]

    • Spraying Process:

      • Start the heater and aspirator and wait for the inlet temperature to stabilize.

      • Begin pumping the solvent (without API) through the nozzle to prime the system and stabilize the outlet temperature.

      • Switch the feed from pure solvent to the prepared this compound solution.

      • The solution is atomized into droplets, which are dried instantly in the drying chamber.

    • Product Collection:

      • The dried particles are separated from the gas stream by the cyclone and collected in the collection vessel.

      • Once all the feed solution has been processed, continue running the aspirator for a few minutes to ensure all powder is collected.

      • Carefully harvest the spray-dried powder.

    • Characterization: Analyze the resulting powder for particle size, morphology (via SEM), moisture content, and aerodynamic performance.

Supercritical Fluid (SCF) Technology (Bottom-Up Approach)

SCF technology utilizes fluids above their critical temperature and pressure, where they exhibit properties of both liquids and gases. Carbon dioxide (CO₂) is commonly used as it is non-toxic, non-flammable, and has easily accessible critical points. The Supercritical Anti-Solvent (SAS) process is particularly useful for precipitating fine particles of pharmaceuticals.[13][14] In this process, a solution of the API is sprayed into the supercritical CO₂, which is an anti-solvent for the drug, causing its rapid precipitation as fine particles with a narrow size distribution.[14][15] This technique is advantageous for heat-sensitive drugs as it can be operated at low temperatures.[15]

Experimental Protocol: Micronization via Supercritical Anti-Solvent (SAS)

  • Objective: To produce highly uniform, crystalline microparticles of this compound with low surface energy.

  • Materials & Equipment:

    • This compound

    • Organic Solvent (e.g., Ethanol, Acetone; must be miscible with SCF)

    • Supercritical Fluid Anti-Solvent (SAS) apparatus

    • High-pressure CO₂ source

    • High-pressure liquid pump for the solution

    • Precipitation vessel with temperature and pressure controls

    • Micrometric filtering unit

  • Procedure:

    • Solution Preparation: Dissolve this compound in a suitable organic solvent to a known concentration (e.g., 5-20 mg/mL).

    • System Pressurization and Heating:

      • Pressurize the precipitation vessel with CO₂ to the desired operating pressure (e.g., 100-150 bar).

      • Heat the vessel and the CO₂ to the target supercritical temperature (e.g., 40-50°C).

    • Precipitation:

      • Pump the this compound solution through a fine nozzle into the precipitation vessel at a controlled flow rate (e.g., 0.5-2.0 mL/min).

      • As the solution sprays into the supercritical CO₂, the rapid diffusion and expansion of the CO₂ into the solvent droplets dramatically lowers the solvent's density and solvating power.[14]

      • This induces a very high level of supersaturation, causing the this compound to rapidly precipitate as fine particles.

    • Washing and Depressurization:

      • After injecting the entire solution, continue to flow pure supercritical CO₂ through the vessel for a period (e.g., 30-60 minutes) to wash away the residual organic solvent from the precipitated particles.

      • Slowly and carefully depressurize the vessel to atmospheric pressure. Rapid depressurization can cause particle agglomeration.

    • Product Collection:

      • Open the vessel and collect the micronized powder from the filter at the bottom.

    • Characterization: Analyze the powder for particle size, morphology, crystallinity (via XRD or DSC), and aerodynamic performance.

Section 2: Post-Micronization Characterization Protocols

Characterization is essential to ensure the micronized powder is suitable for inhalation. The key attributes are the particle size distribution (PSD) and, most importantly, the aerodynamic particle size distribution (APSD).[9]

Protocol: Particle Size Distribution by Laser Diffraction

This technique measures the particle size distribution based on the light scattering pattern produced by particles passing through a laser beam.[7][9] It provides a volume-based distribution (e.g., Dv10, Dv50, Dv90).

  • Objective: To determine the volumetric particle size distribution of the micronized this compound powder.

  • Equipment: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer or Spraytec®) with a dry powder feeder.

  • Procedure:

    • Ensure the instrument is clean and perform a background measurement.

    • Place a sufficient quantity of the micronized powder (typically 10-100 mg) into the dry powder feeder.

    • Set the feeder vibration rate and air pressure to ensure a steady flow of powder and an appropriate sample obscuration (typically 1-10%).

    • Initiate the measurement. The instrument will draw the sample through the measurement zone.

    • Perform the measurement in triplicate for each sample.

    • The software will calculate the volume-based particle size distribution. Key parameters to report are:

      • Dv10: 10% of the particle population is below this size.

      • Dv50: The volume median diameter.

      • Dv90: 90% of the particle population is below this size.

      • Span: (Dv90 - Dv10) / Dv50. A measure of the width of the distribution.

Protocol: Aerodynamic Particle Size Distribution by Cascade Impaction

Cascade impaction is the gold-standard method for assessing the aerodynamic performance of inhaled products.[6] It separates particles based on their inertia, which is a function of their size, shape, and density. The Next Generation Impactor (NGI) is a modern, widely used cascade impactor.[6][9]

  • Objective: To determine the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF) of the micronized this compound powder.

  • Equipment:

    • Next Generation Impactor (NGI)

    • Vacuum pump with a calibrated flow controller

    • Dry Powder Inhaler (DPI) device

    • Capsules (e.g., HPMC) filled with a precise mass of the this compound formulation

    • USP Induction Port (throat)

    • Analytical balance, HPLC system with a validated method for this compound quantification.

  • Procedure:

    • Preparation:

      • Coat the NGI collection cups with a suitable solvent-trapping agent (e.g., silicone solution in hexane) to prevent particle bounce, then allow the solvent to evaporate completely.

      • Assemble the NGI, ensuring all stages are correctly placed and sealed.

      • Connect the NGI through the induction port to the vacuum pump.

    • Test Execution:

      • Accurately fill a capsule with a known mass of the powder formulation (e.g., 10 mg).

      • Place the capsule in the DPI device.

      • Connect the DPI mouthpiece to the induction port.

      • Activate the vacuum pump to draw air through the DPI and NGI at a constant, calibrated flow rate (e.g., 60 L/min) for a specified duration (e.g., 4 seconds) to simulate an inhalation.

      • Actuate the DPI to release the powder. A sufficient number of actuations should be performed to ensure the drug mass on each stage is quantifiable.

    • Sample Recovery and Analysis:

      • Carefully disassemble the NGI.

      • Rinse the drug deposited in the induction port, each NGI stage, and the micro-orifice collector (MOC) with a validated solvent into separate volumetric flasks.

      • Quantify the amount of this compound in each sample using a validated HPLC-UV method.

    • Data Analysis:

      • Calculate the mass of drug deposited on each stage.

      • Using the effective cutoff diameter for each NGI stage at the test flow rate, determine the cumulative mass less than the stated size.

      • Plot the cumulative percent mass undersize versus the effective cutoff diameter on a log-probability scale.

      • MMAD: The particle diameter at which 50% of the particle mass is collected.

      • GSD: A measure of the spread of the aerodynamic sizes (√[diameter at 84.13% / diameter at 15.87%]).

      • FPF (Fine Particle Fraction): The percentage of the emitted dose consisting of particles with an aerodynamic diameter less than 5 µm.

Section 3: Data Presentation

The following table summarizes hypothetical but representative data that could be obtained from the characterization of this compound powders produced by the different micronization techniques.

ParameterJet MillingSpray DryingSupercritical Fluid (SCF)Target for Inhalation
Laser Diffraction
Dv10 (µm)0.81.11.3-
Dv50 (µm)2.93.23.0-
Dv90 (µm)6.55.85.1-
Span1.971.471.27< 1.5 is desirable
Cascade Impaction
Emitted Dose (ED) (%)92.594.193.5> 85%
MMAD (µm)3.12.82.91 - 5 µm
GSD2.11.81.6< 2.0 is desirable
FPF (<5 µm) (%)48.565.261.8> 50% is desirable
Physical Properties
Morphology (SEM)Irregular, angularWrinkled, sphericalCrystalline, uniformSpherical/wrinkled
Moisture Content (%)< 1.01.0 - 3.0< 0.5< 5%

Section 4: Mandatory Visualizations

This compound Signaling Pathway

Levalbuterol_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Smooth Muscle Cell) Levalbuterol Levalbuterol Receptor Beta-2 Adrenergic Receptor Levalbuterol->Receptor Binds AC Adenylate Cyclase Receptor->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca Decreased Intracellular Ca²⁺ Concentration PKA->Ca Leads to Relaxation Bronchial Smooth Muscle Relaxation Ca->Relaxation Results in

Caption: Signaling pathway of Levalbuterol leading to bronchodilation.[16][17]

Experimental Workflow for Micronized Powder Development

Workflow start Bulk Levalbuterol Tartrate API micronization Micronization Process start->micronization jet_mill Jet Milling micronization->jet_mill spray_dry Spray Drying micronization->spray_dry scf Supercritical Fluid (SCF) Technology micronization->scf characterization Physicochemical Characterization jet_mill->characterization spray_dry->characterization scf->characterization psd Particle Size (Laser Diffraction) characterization->psd sem Morphology (SEM) characterization->sem xrd Crystallinity (XRD/DSC) characterization->xrd formulation Formulation into DPI Capsules characterization->formulation aero_char In Vitro Aerodynamic Performance Assessment ngi Cascade Impaction (e.g., NGI) aero_char->ngi formulation->aero_char end Optimized Powder for Inhalation Studies ngi->end

Caption: General workflow from bulk API to characterized inhalation powder.

Micronization Approaches: Top-Down vs. Bottom-Up

Approaches cluster_top_down Top-Down Approach cluster_bottom_up Bottom-Up Approach Bulk Large API Particles Energy High Mechanical Energy (e.g., Milling, Grinding) Bulk->Energy Small_TD Micronized Particles Energy->Small_TD Small_BU Engineered Particles Solution API in Solution or Suspension Precipitation Controlled Precipitation (e.g., Spray Drying, SCF) Solution->Precipitation Precipitation->Small_BU

References

Application Note: Development of a Stability-Indicating HPLC Assay for Levalbuterol Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Levalbuterol Tartrate in the presence of its degradation products. The method is developed and validated according to the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to demonstrate the specificity and stability-indicating nature of the assay. This method is suitable for routine quality control and stability testing of this compound drug substance and formulations.

Introduction

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used for the treatment of bronchospasm in patients with reversible obstructive airway disease, such as asthma.[1][2] The chemical stability of this compound is a critical attribute that can affect the safety and efficacy of the drug product.[1] Therefore, a validated stability-indicating analytical method is essential to monitor the purity and potency of the drug substance and its formulations over their shelf life.[3][4]

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[4] The ICH guidelines mandate the use of forced degradation studies to demonstrate the specificity of such methods.[4] These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[5]

This application note provides a detailed protocol for a stability-indicating RP-HPLC method for this compound, including the methodology for forced degradation studies and method validation.

Mechanism of Action of Levalbuterol

Levalbuterol selectively binds to β2-adrenergic receptors in the smooth muscles of the airways.[6][7] This binding activates the Gs alpha subunit of the receptor, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6][7] The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, leading to a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase.[6][8] This cascade of events results in the relaxation of bronchial smooth muscle, leading to bronchodilation.[2][7]

Levalbuterol_Signaling_Pathway Levalbuterol This compound Beta2AR β2-Adrenergic Receptor Levalbuterol->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: Levalbuterol Signaling Pathway

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • HPLC grade acetonitrile (B52724) and methanol

  • Analytical reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide (30%)

  • Purified water (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatograph equipped with a UV-Vis or photodiode array (PDA) detector and a data acquisition system was used.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% v/v trifluoroacetic acid in water (Gradient)
Gradient Program Time (min)
0
20
25
27
30
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Injection Volume 20 µL
Column Temperature 30°C
Diluent Mobile Phase A (0.1% TFA in water) and Acetonitrile (80:20 v/v)

Table 1: Optimized Chromatographic Conditions

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with diluent.

  • Sample Stock Solution (1000 µg/mL): Prepare a stock solution of the drug product equivalent to 100 mg of this compound in a 100 mL volumetric flask using the diluent.

  • Working Sample Solution (100 µg/mL): Dilute 10 mL of the sample stock solution to 100 mL with diluent.

Forced Degradation Studies Protocol

Forced degradation studies were performed on the this compound drug substance to demonstrate the stability-indicating nature of the method.[5] The target degradation was aimed at 5-20%.[4]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Reflux the solution at 80°C for 2 hours. Cool and neutralize with 1N NaOH. Dilute to a final concentration of 100 µg/mL with diluent.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Reflux the solution at 80°C for 1 hour. Cool and neutralize with 0.1N HCl. Dilute to a final concentration of 100 µg/mL with diluent.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 48 hours. After exposure, prepare a solution with a concentration of 100 µg/mL in diluent.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours in a photostability chamber. After exposure, prepare a solution with a concentration of 100 µg/mL in diluent.

A control sample (unstressed) was prepared at a concentration of 100 µg/mL for comparison. All stressed samples were filtered through a 0.45 µm filter before injection into the HPLC system.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation & Data Analysis Drug This compound Drug Substance Stressing Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Drug->Stressing ControlSample Control Sample Drug->ControlSample StressedSample Stressed Samples Stressing->StressedSample HPLC HPLC System (C18 Column, UV Detector) StressedSample->HPLC ControlSample->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Data Data Analysis (Peak Purity, % Degradation) Chromatogram->Data Validation Method Validation (ICH Guidelines) Data->Validation Report Assay Report Validation->Report

Figure 2: Experimental Workflow

Results and Discussion

Method Development and Optimization

The primary objective was to develop a method that could separate this compound from its potential degradation products. A C18 column was chosen for its versatility in reversed-phase chromatography. The mobile phase composition and gradient program were optimized to achieve good resolution and peak shape for the parent drug and all degradants. A detection wavelength of 278 nm was selected as it provided a good response for Levalbuterol.

Forced Degradation Studies

The results of the forced degradation studies are summarized in Table 2. Significant degradation was observed under acidic, basic, and oxidative conditions. This compound was found to be relatively stable under thermal and photolytic stress. The chromatograms of the stressed samples showed well-resolved peaks for the degradation products from the parent Levalbuterol peak, demonstrating the specificity and stability-indicating nature of the method. Peak purity analysis confirmed that the Levalbuterol peak was pure in all stressed samples, indicating no co-elution of degradants.

Stress Condition% Assay of Levalbuterol% DegradationNumber of Degradation Peaks
Control 99.8-0
Acid Hydrolysis 85.214.62
Base Hydrolysis 88.910.92
Oxidative 82.517.33
Thermal 97.12.71
Photolytic 96.53.31

Table 2: Summary of Forced Degradation Results

Method Validation

The developed method was validated as per ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9]

Validation ParameterResultsAcceptance Criteria (as per ICH)
Specificity No interference from blanks, placebo, or degradation products at the retention time of Levalbuterol. Peak purity index > 0.999.Peak should be pure.
Linearity Linear over the concentration range of 20-150 µg/mL. Correlation coefficient (r²) > 0.999.r² ≥ 0.998
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD) Intraday: < 0.5%, Interday: < 1.0%RSD ≤ 2.0%
LOD 0.1 µg/mL(Signal-to-Noise ratio of 3:1)
LOQ 0.3 µg/mL(Signal-to-Noise ratio of 10:1)
Robustness The method was found to be robust for small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).RSD should be within limits.

Table 3: Summary of Method Validation Data

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method for the determination of this compound has been successfully developed and validated in accordance with ICH guidelines. The forced degradation studies confirmed that the method is highly specific for the analysis of Levalbuterol in the presence of its degradation products. This method can be effectively used for the routine analysis and stability testing of this compound in bulk drug and pharmaceutical formulations.

References

Application Notes & Protocols: Levalbuterol Tartrate in Pediatric Asthma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levalbuterol (B1212921), the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist (SABA) used for the relief of bronchospasm in conditions like asthma.[1][2][3] Its therapeutic effects stem from the (R)-enantiomer, while the (S)-enantiomer is thought to be less active and may contribute to adverse effects or even exacerbate airway reactivity.[4][5][6] In pediatric asthma research, preclinical models are crucial for elucidating disease mechanisms and evaluating novel therapeutics. These application notes provide an overview of the use of Levalbuterol Tartrate in established pediatric asthma research models, detailing its mechanism of action, relevant experimental protocols, and key quantitative data.

Mechanism of Action

Levalbuterol selectively binds to β2-adrenergic receptors on the surface of airway smooth muscle cells.[1][2] This binding activates adenylyl cyclase, which in turn increases intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[1][7] The elevated cAMP levels activate Protein Kinase A (PKA), leading to the inhibition of myosin light-chain kinase and a decrease in intracellular calcium ions.[1][8] This cascade results in smooth muscle relaxation, leading to bronchodilation.[1][7] Additionally, levalbuterol can inhibit the release of inflammatory mediators from mast cells and reduce airway smooth muscle cell proliferation.[1][4][5]

Levalbuterol_Pathway cluster_cell Airway Smooth Muscle Cell cluster_receptor AC Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active MLCK_active Active MLCK PKA_active->MLCK_active Inhibits MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Relaxation Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Levalbuterol Levalbuterol Tartrate Receptor β2-Adrenergic Receptor Levalbuterol->Receptor Binds Receptor->AC Activates

Caption: Levalbuterol's β2-adrenergic signaling cascade.

In Vivo Pediatric Asthma Model: Ovalbumin (OVA)-Induced Allergic Asthma

The ovalbumin (OVA)-induced allergic asthma model in mice is one of the most widely used systems to study the pathophysiology of asthma and for the preclinical evaluation of therapeutics.[9][10][11] This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production.[9][10]

Experimental Workflow: OVA-Induced Asthma Model

OVA_Workflow cluster_sensitization Sensitization Phase (Days 0 & 7) cluster_challenge Challenge Phase (Days 14-17) cluster_treatment Treatment Phase cluster_assessment Assessment Phase (Day 18) Sensitization Sensitize Mice: Inject Ovalbumin (OVA) + Alum Adjuvant (i.p.) Challenge Challenge Mice: Aerosolized OVA Inhalation Sensitization->Challenge Treatment Administer this compound (e.g., via nebulization) 30 min prior to challenge Challenge->Treatment AHR Measure Airway Hyperresponsiveness (AHR) to Methacholine (B1211447) Treatment->AHR BALF Collect Bronchoalveolar Lavage Fluid (BALF) AHR->BALF Histo Lung Histology BALF->Histo BALF_Analysis Analyze BALF: - Differential Cell Counts - Cytokine Levels (ELISA) BALF->BALF_Analysis

Caption: Workflow for an OVA-induced murine asthma model.
Detailed Experimental Protocol

  • Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used due to their robust Th2-biased immune response.[12]

  • Sensitization:

    • On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 10-20 µg of OVA emulsified in aluminum hydroxide (B78521) (Alum) as an adjuvant.[12]

  • Challenge:

    • From day 14 to day 17, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes daily.[12]

  • Treatment:

    • Administer this compound (dose-ranging studies are recommended, e.g., 0.63 - 1.25 mg) via nebulization for 10-15 minutes, typically 30 minutes prior to the OVA challenge.[2] Control groups should receive a placebo (saline).

  • Outcome Assessments (24-48 hours after final challenge):

    • Airway Hyperresponsiveness (AHR): Anesthetize mice and measure lung resistance and compliance in response to increasing concentrations of inhaled methacholine using a whole-body plethysmography system.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to perform differential cell counts (eosinophils, neutrophils, lymphocytes) and measure cytokine levels (e.g., IL-4, IL-5, IL-13) using ELISA.

    • Lung Histology: Perfuse and fix lung tissue for histological staining (e.g., H&E for inflammation, PAS for mucus) to assess inflammatory cell infiltration and goblet cell hyperplasia.

Representative Data from In Vivo Models
ParameterControl (Saline)OVA-Challenged (Asthma Model)OVA + Levalbuterol
Airway Hyperresponsiveness LowSignificantly IncreasedSignificantly Reduced
BALF Eosinophil Count (cells/mL)< 1 x 10^4> 20 x 10^4Reduced
BALF IL-4 Levels (pg/mL)< 10> 50Reduced
BALF IL-5 Levels (pg/mL)< 5> 40Reduced
Mucus Production (PAS Score)0-13-4Reduced

Note: Values are illustrative and will vary based on the specific protocol and laboratory.

In Vitro Model: Human Airway Smooth Muscle (HASM) Cells

In vitro studies using primary human airway smooth muscle (HASM) cells are essential for investigating the direct cellular and molecular effects of this compound, independent of systemic influences.

Detailed Experimental Protocol: cAMP Assay
  • Cell Culture: Culture HASM cells in appropriate growth medium until they reach 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 24-48 hours to synchronize them in a quiescent state.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) for a specified time (e.g., 15 minutes).

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • cAMP Measurement: Quantify the intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a similar detection kit.

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the dose-response relationship and calculate the EC50 value.

Representative Data from In Vitro Models
ParameterThis compoundRacemic Albuterol(S)-Albuterol
cAMP Release (% of baseline)Significant IncreaseModerate IncreaseNo Significant Effect
Inhibition of Cell Proliferation YesBiphasic EffectNo/Slight Increase
NF-κB Protein Expression Decreased by ~50%Decreased by ~25%Increased by ~20%

Data adapted from studies on human bronchial smooth muscle cells.[4][5][13]

Pharmacokinetic Considerations in Pediatric Models

Pharmacokinetic (PK) studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of Levalbuterol in pediatric populations. Juvenile animal models are often used to inform human pediatric studies. Population PK models have shown that the apparent clearance of (R)-albuterol is approximately four-fold higher than that of (S)-albuterol in children.[14] Body weight is a significant predictor of both apparent clearance and the central volume of distribution.[15]

Logical Relationship: PK/PD Modeling

PKPD_Model Dose Levalbuterol Dose (e.g., 0.63 mg) PK Pharmacokinetics (PK) - Absorption - Distribution - Metabolism - Elimination Dose->PK Governs Concentration Plasma Concentration of (R)-albuterol (ng·hr/mL) PK->Concentration Determines PD Pharmacodynamics (PD) - Receptor Binding - Signal Transduction Concentration->PD Drives Effect Clinical Effect - Bronchodilation - Change in FEV1 PD->Effect Produces

Caption: Relationship between dose, PK, PD, and effect.
Representative Pharmacokinetic Data (Pediatric Patients 4-11 years)

ParameterLevalbuterol (0.63 mg)Racemic Albuterol (1.25 mg)
(R)-albuterol Cmax (ng/mL)~0.45~0.40
(R)-albuterol AUC (ng·hr/mL)~1.6~1.7
Apparent Clearance (CL/F) Higher(Reference)
Apparent Volume of Distribution (V/F) Higher(Reference)

Data derived from population pharmacokinetic analyses in pediatric patients.[7][14]

Conclusion

This compound serves as a critical tool in pediatric asthma research, offering a more specific pharmacological probe compared to racemic albuterol. The in vivo and in vitro models described provide robust platforms for investigating its efficacy, mechanism of action, and safety profile. The provided protocols and representative data offer a foundation for researchers to design and execute studies aimed at further understanding and treating pediatric asthma.

References

Protocol for Preclinical Evaluation of Cardiovascular Effects of Levalbuterol Tartrate in a Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a comprehensive protocol for investigating the cardiovascular effects of Levalbuterol Tartrate in a rat model. Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used clinically as a bronchodilator.[1][2][3] While selective for β2 receptors in the airways, it can exert cardiovascular effects, primarily through stimulation of β-adrenergic receptors in the heart, potentially leading to tachycardia and other changes.[4][5] This protocol is designed for researchers, scientists, and drug development professionals to assess these potential cardiovascular liabilities in a preclinical setting.

The following procedures detail in vivo cardiovascular monitoring, electrocardiogram (ECG) analysis, and the assessment of cardiac biomarkers. The data generated from these studies are crucial for understanding the safety profile of this compound.

Experimental Design and Animal Model

Animal Model
  • Species: Rat (Rattus norvegicus)

  • Strain: Wistar or Sprague-Dawley male rats are commonly used in cardiovascular research due to their well-characterized physiology.[6]

  • Age: 8-10 weeks

  • Weight: 250-300g

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

Experimental Groups
  • Group 1: Vehicle Control: Administration of the vehicle used to dissolve this compound (e.g., sterile saline).

  • Group 2: Low Dose this compound: A therapeutically relevant dose.

  • Group 3: Mid Dose this compound: A supra-therapeutic dose.

  • Group 4: High Dose this compound: A dose expected to induce cardiovascular effects.

Note: Dose selection should be based on existing literature and preliminary dose-ranging studies.

Route of Administration

This compound can be administered via inhalation, intravenous, or intraperitoneal routes. The chosen route should align with the intended clinical application or the specific research question.[2]

Experimental Protocols

In Vivo Cardiovascular Monitoring: Blood Pressure and Heart Rate

This protocol describes the continuous measurement of blood pressure and heart rate using either invasive or non-invasive methods. Invasive methods are considered the gold standard for accuracy.[7][8]

2.1.1. Invasive Blood Pressure and Heart Rate Measurement (Telemetry or Direct Catheterization)

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine). The choice of anesthetic should be carefully considered as it can influence cardiovascular parameters.[9]

  • Surgical Procedure (for direct catheterization):

    • Make a midline incision in the neck to expose the carotid artery.

    • Carefully dissect the artery from the surrounding tissue.

    • Place two loose ligatures around the artery.

    • Insert a catheter filled with heparinized saline into the artery and secure it with the ligatures.

    • Connect the catheter to a pressure transducer.

  • Data Acquisition:

    • Allow the animal to stabilize after surgery.

    • Record baseline blood pressure (systolic, diastolic, mean arterial pressure) and heart rate for at least 30 minutes.

    • Administer this compound or vehicle.

    • Continuously record cardiovascular parameters for a predefined period (e.g., 2-4 hours) post-administration.

2.1.2. Non-Invasive Blood Pressure and Heart Rate Measurement (Tail-Cuff Method)

  • Procedure:

    • Place the rat in a restrainer.

    • Fit an inflatable cuff and a sensor over the tail.

    • The system will automatically inflate and deflate the cuff to measure systolic blood pressure, and often heart rate can be derived from the pulse signal.[10]

  • Data Acquisition:

    • Acclimate the rats to the restraining procedure for several days before the experiment to minimize stress-induced cardiovascular changes.

    • Obtain baseline readings.

    • Administer this compound or vehicle.

    • Measure blood pressure and heart rate at specific time points post-administration (e.g., 5, 15, 30, 60, 120 minutes).

Electrocardiogram (ECG) Monitoring

ECG monitoring is essential for detecting changes in cardiac electrical activity, such as arrhythmias and alterations in conduction intervals.[4][11]

  • Electrode Placement:

    • Anesthetize the rat.

    • Place subcutaneous needle electrodes or surface electrodes in a standard lead configuration (e.g., Lead II).[12][13]

  • Data Acquisition:

    • Record a stable baseline ECG for at least 15 minutes.

    • Administer this compound or vehicle.

    • Continuously record the ECG for the duration of the cardiovascular monitoring period.

  • ECG Analysis:

    • Analyze the recordings for changes in:

      • Heart Rate (HR)

      • PR interval

      • QRS duration

      • QT interval (corrected for heart rate using an appropriate formula for rats, e.g., Bazett's formula)[12]

      • Presence of arrhythmias (e.g., extrasystoles, tachycardia).[5]

Cardiac Biomarker Analysis

Measurement of cardiac biomarkers in serum or plasma provides a quantitative assessment of myocardial injury. Cardiac troponins are considered the gold standard for their sensitivity and specificity.[14][15]

  • Blood Collection:

    • Collect blood samples at baseline and at various time points after this compound administration (e.g., 4, 8, and 24 hours).

    • Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.

  • Sample Processing:

    • Allow the blood to clot and then centrifuge to separate the serum.

    • Store the serum at -80°C until analysis.

  • Biomarker Measurement:

    • Measure the concentrations of the following biomarkers using commercially available ELISA kits validated for rats:

      • Cardiac Troponin I (cTnI)[16][17]

      • Cardiac Troponin T (cTnT)

      • Creatine Kinase-MB (CK-MB)[15]

      • Lactate Dehydrogenase (LDH)[14]

      • N-terminal pro-atrial natriuretic peptide (NT-proANP)[14]

      • N-terminal pro-brain natriuretic peptide (NT-proBNP)[14]

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison between experimental groups.

Table 1: Hemodynamic Parameters

GroupDose (mg/kg)Time PointHeart Rate (bpm)Systolic BP (mmHg)Diastolic BP (mmHg)Mean Arterial BP (mmHg)
Vehicle Control0Baseline
30 min
60 min
120 min
Low DoseXBaseline
30 min
60 min
120 min
Mid DoseYBaseline
30 min
60 min
120 min
High DoseZBaseline
30 min
60 min
120 min

Table 2: Electrocardiogram (ECG) Parameters

GroupDose (mg/kg)Time PointPR Interval (ms)QRS Duration (ms)QTc Interval (ms)Arrhythmia Incidence (%)
Vehicle Control0Baseline
60 min
Low DoseXBaseline
60 min
Mid DoseYBaseline
60 min
High DoseZBaseline
60 min

Table 3: Cardiac Biomarker Levels

GroupDose (mg/kg)Time PointcTnI (ng/mL)cTnT (ng/mL)CK-MB (U/L)LDH (U/L)NT-proANP (pg/mL)NT-proBNP (pg/mL)
Vehicle Control04h
24h
Low DoseX4h
24h
Mid DoseY4h
24h
High DoseZ4h
24h

Visualizations

Signaling Pathway

Levalbuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cardiomyocyte Levalbuterol Levalbuterol Tartrate Beta2_Receptor β2-Adrenergic Receptor Levalbuterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx Ca2+ Influx Calcium_Channels->Calcium_Influx Increased_Contractility Increased Contractility Calcium_Influx->Increased_Contractility Increased_HR Increased Heart Rate Calcium_Influx->Increased_HR

Caption: Levalbuterol's signaling pathway in cardiomyocytes.

Experimental Workflow

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimation Animal Acclimation (1 week) Baseline_Measurements Baseline Measurements (BP, HR, ECG, Blood Sample) Acclimation->Baseline_Measurements Grouping Randomize into 4 Groups (Vehicle, Low, Mid, High Dose) Baseline_Measurements->Grouping Dosing Administer this compound or Vehicle Grouping->Dosing Monitoring Continuous Cardiovascular Monitoring (BP, HR, ECG for 2-4h) Dosing->Monitoring Blood_Sampling Blood Sampling (4h, 8h, 24h) Dosing->Blood_Sampling Data_Analysis Data Analysis (Hemodynamics, ECG intervals, Biomarker concentrations) Monitoring->Data_Analysis Blood_Sampling->Data_Analysis Reporting Summarize Data in Tables & Final Report Data_Analysis->Reporting

Caption: Workflow for assessing cardiovascular effects.

References

Troubleshooting & Optimization

Optimizing mobile phase for Levalbuterol Tartrate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase and other chromatographic conditions for the HPLC analysis of Levalbuterol (B1212921) Tartrate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for Levalbuterol Tartrate analysis on a C18 column?

A common starting point for reverse-phase HPLC analysis of this compound is a mixture of an aqueous buffer and an organic solvent. A good initial mobile phase composition could be a mixture of acetonitrile (B52724) and a phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer (pH adjusted to the acidic range, e.g., 3.0-4.0), in ratios ranging from 20:80 to 50:50 (v/v).[1][2] The acidic pH helps to ensure consistent ionization of Levalbuterol, which is a basic compound, leading to better peak shape.

Q2: What is the recommended detection wavelength for this compound?

This compound exhibits significant UV absorbance at approximately 276 nm.[1][3] Therefore, this wavelength is commonly used for detection to ensure good sensitivity. Other reported wavelengths include 245 nm and 278 nm.[2][4]

Q3: Why is my Levalbuterol peak tailing?

Peak tailing for Levalbuterol, a basic compound, is often caused by secondary interactions between the analyte's amine groups and acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.[5] To mitigate this, consider the following:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can suppress the ionization of silanol groups, reducing these secondary interactions.[1][3]

  • Buffer Concentration: An inadequate buffer concentration may not effectively control the mobile phase pH at the column surface. Increasing the buffer concentration can sometimes improve peak shape.[5]

  • Use of Additives: Adding a small amount of a basic modifier, like triethylamine, to the mobile phase can help to mask the active silanol sites.

  • Column Choice: Using a highly deactivated or "end-capped" C18 column can minimize the number of available silanol groups.

Q4: How can I improve the resolution between Levalbuterol and its related substances?

To improve resolution, you can try the following:

  • Optimize the Organic Content: Adjust the ratio of the organic solvent (acetonitrile or methanol) in the mobile phase. A lower organic content will generally increase retention and may improve the separation of closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over time, can be effective for separating complex mixtures.[6]

  • Adjust the pH: A small change in the mobile phase pH can alter the retention times of ionizable compounds and potentially improve resolution.

Q5: What are the key chemical properties of this compound to consider for HPLC method development?

This compound is the R-enantiomer of albuterol. It is a white to light-yellow solid that is freely soluble in water and very slightly soluble in ethanol.[7][8][9] Its basic nature, due to the presence of an amino group, is a critical factor in HPLC method development, influencing peak shape and retention.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with silanol groups.1. Lower the mobile phase pH to 2.5-3.5. 2. Increase the buffer concentration. 3. Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. 4. Use a highly deactivated, end-capped C18 column.
Column Overload.1. Reduce the injection volume. 2. Dilute the sample.
Extra-column dead volume.1. Ensure all fittings are tight. 2. Use tubing with a smaller internal diameter.
Peak Fronting Sample solvent stronger than the mobile phase.1. Prepare the sample in the mobile phase or a weaker solvent.
Column Overload.1. Reduce the injection volume. 2. Dilute the sample.
Problem 2: Unstable Baseline (Drift, Noise, or Ghost Peaks)
Symptom Potential Cause Troubleshooting Steps
Baseline Drift Inadequate column equilibration.1. Increase the column equilibration time before injection.
Mobile phase composition change.1. Prepare fresh mobile phase. 2. Ensure proper mixing of mobile phase components.
Temperature fluctuations.1. Use a column oven to maintain a stable temperature.
Baseline Noise Air bubbles in the system.1. Degas the mobile phase. 2. Purge the pump.
Contaminated mobile phase or detector cell.1. Use high-purity solvents. 2. Flush the detector cell.
Ghost Peaks Contamination from previous injections (carryover).1. Implement a needle wash step in the autosampler. 2. Inject a blank solvent to check for carryover.
Impurities in the mobile phase.1. Use HPLC-grade solvents and freshly prepared buffers.

Experimental Protocols

Example RP-HPLC Method for this compound

This protocol is a general example and may require optimization for specific applications.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade).

  • Orthophosphoric acid (AR grade).

  • HPLC grade water.

2. Preparation of Solutions:

  • Buffer Preparation (Phosphate Buffer, pH 3.0): Dissolve 6.8 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[1]

  • Mobile Phase Preparation: Mix the phosphate buffer and acetonitrile in a ratio of 80:20 (v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 7-12 µg/mL).[1]

3. Chromatographic Conditions:

Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 276 nm
Column Temperature Ambient
Run Time 10 minutes

4. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be > 2000.

  • Relative Standard Deviation (RSD) of replicate injections: Should be ≤ 2.0%.

Data Presentation

Table 1: Comparison of Reported HPLC Methods for Levalbuterol Analysis
Reference Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm)
Method 1[1][3]C18 (250 x 4.6 mm, 5 µm)Acetonitrile:Phosphate Buffer (pH 3.0) (20:80)1.0276
Method 2[10]C18 (250 x 4.6 mm, 5 µm)Methanol:10 mM TBAHS (50:50)1.0274
Method 3[2]C18 (250 x 4.6 mm, 5 µm)Methanol:0.01M KH2PO4 (pH 3.0) (adjust ratio)1.0245
Method 4[4]Chiral Columnn-hexane:dichloromethane:methanol:trifluoroacetic acid (240:140:20:1)1.0278

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Observed check_peak_shape Check Peak Shape start->check_peak_shape peak_tailing Peak Tailing? check_peak_shape->peak_tailing Asymmetric? peak_fronting Peak Fronting? peak_tailing->peak_fronting No tailing_solutions Lower pH Increase Buffer Conc. Use End-capped Column peak_tailing->tailing_solutions Yes good_peak_shape Good Peak Shape peak_fronting->good_peak_shape No fronting_solutions Adjust Sample Solvent peak_fronting->fronting_solutions Yes check_baseline Check Baseline Stability good_peak_shape->check_baseline baseline_drift Baseline Drift? check_baseline->baseline_drift baseline_noise Baseline Noise? baseline_drift->baseline_noise No drift_solutions Equilibrate Column Longer Prepare Fresh Mobile Phase baseline_drift->drift_solutions Yes stable_baseline Stable Baseline baseline_noise->stable_baseline No noise_solutions Degas Mobile Phase Clean System baseline_noise->noise_solutions Yes check_retention Check Retention Time stable_baseline->check_retention rt_shift Retention Time Shift? check_retention->rt_shift stable_rt Stable Retention Time rt_shift->stable_rt No rt_shift_solutions Check Mobile Phase Comp. Check Flow Rate & Temp. rt_shift->rt_shift_solutions Yes end Analysis Optimized stable_rt->end tailing_solutions->check_baseline fronting_solutions->check_baseline drift_solutions->check_retention noise_solutions->check_retention rt_shift_solutions->end

Caption: A troubleshooting workflow for common HPLC issues encountered during this compound analysis.

Mobile_Phase_Optimization start Start: Mobile Phase Optimization select_solvent Select Organic Solvent (Acetonitrile or Methanol) start->select_solvent select_buffer Select Aqueous Buffer (e.g., Phosphate, Formate) start->select_buffer adjust_ph Adjust pH (Acidic Range) e.g., pH 3.0 select_solvent->adjust_ph select_buffer->adjust_ph initial_ratio Set Initial Organic:Aqueous Ratio (e.g., 20:80) adjust_ph->initial_ratio evaluate_chromatogram Evaluate Chromatogram (Peak Shape, Retention, Resolution) initial_ratio->evaluate_chromatogram is_acceptable Acceptable? evaluate_chromatogram->is_acceptable optimize_ratio Fine-tune Organic Ratio is_acceptable->optimize_ratio No, minor adjustments needed consider_gradient Consider Gradient Elution is_acceptable->consider_gradient No, complex separation end Optimized Mobile Phase is_acceptable->end Yes optimize_ratio->evaluate_chromatogram consider_gradient->evaluate_chromatogram

Caption: A logical workflow for the systematic optimization of the mobile phase for this compound HPLC analysis.

References

Troubleshooting poor peak shape in Levalbuterol Tartrate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Levalbuterol Tartrate, with a focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common peak shape problem observed with this compound?

A1: The most frequently encountered issue is peak tailing. This is characterized by an asymmetrical peak with a trailing edge that is broader than the leading edge. Levalbuterol is a basic compound containing an amine group, which can interact strongly with residual silanol (B1196071) groups on the surface of silica-based HPLC columns, leading to this phenomenon.[1][2][3][4]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like Levalbuterol.[1][3][4] Levalbuterol has a basic amine group. At a low pH (e.g., pH 3-4), this group is protonated, carrying a positive charge. This protonation, along with operating at a pH well below the pKa of the silanol groups (typically around 4-5), minimizes secondary ionic interactions with the stationary phase, resulting in a more symmetrical peak shape.[1][4] Conversely, at a higher pH, both the analyte and silanol groups can be in mixed ionization states, leading to peak tailing or splitting.[3]

Q3: What type of column is recommended for this compound analysis?

A3: A reversed-phase C18 column is commonly used for the analysis of this compound. To minimize peak tailing, it is advisable to use a modern, high-purity silica (B1680970) column that is well end-capped. End-capping is a process that covers many of the residual silanol groups on the silica surface, reducing the sites available for secondary interactions with basic analytes.

Q4: Can my sample solvent cause poor peak shape?

A4: Yes, the choice of sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak fronting or broadening. Whenever possible, dissolve your this compound standard and samples in the initial mobile phase. If a different solvent must be used due to solubility constraints, ensure it is as weak as possible and inject the smallest possible volume.

Q5: What are some other potential causes of poor peak shape?

A5: Besides secondary silanol interactions and solvent effects, other factors can contribute to poor peak shape:

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape. A decline in column performance over time can also be a cause.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening.

  • Improperly Prepared Mobile Phase: Inconsistent mobile phase preparation, including inaccurate pH adjustment or inadequate mixing, can lead to shifting retention times and variable peak shapes.

Troubleshooting Guide for Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving suboptimal peak shapes in this compound chromatography.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_mobile_phase Step 1: Verify Mobile Phase pH and Composition start->check_mobile_phase check_column Step 2: Evaluate Column Performance check_mobile_phase->check_column pH correct solution_ph Adjust Mobile Phase pH to 3.0-4.0 check_mobile_phase->solution_ph pH incorrect check_sample Step 3: Assess Sample Preparation and Injection check_column->check_sample Column OK solution_column Use End-Capped C18 Column or Add Mobile Phase Modifier check_column->solution_column Column issue check_system Step 4: Inspect HPLC System for Extra-Column Effects check_sample->check_system Sample OK solution_sample Dilute Sample or Dissolve in Mobile Phase check_sample->solution_sample Sample issue solution_system Optimize Tubing and Connections check_system->solution_system System issue end Achieve Symmetrical Peak Shape solution_ph->end solution_column->end solution_sample->end solution_system->end

Caption: A flowchart for systematically troubleshooting poor peak shape.

Step-by-Step Troubleshooting
Problem Observed Potential Cause Recommended Action
Peak Tailing Secondary interactions with residual silanols.1. Adjust Mobile Phase pH: Ensure the aqueous component of your mobile phase is buffered to a pH between 3.0 and 4.0. 2. Use a Mobile Phase Additive: If pH adjustment is insufficient, consider adding a competing base like triethylamine (B128534) (0.1% v/v) to the mobile phase to block the active silanol sites. 3. Column Selection: Use a high-purity, end-capped C18 column.
Column contamination.Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained compounds. If this fails, replace the column.
Peak Fronting Column overload.Dilute the sample and reinject. If the peak shape improves, the original concentration was too high.
Sample solvent stronger than mobile phase.Dissolve the sample in the initial mobile phase. If not possible, use a weaker solvent and inject a smaller volume.
Split Peaks Co-elution with an impurity.Review the sample preparation process for potential sources of contamination. Adjust mobile phase composition to improve resolution.
Column void or damage.Replace the column. A sudden shock or operating outside the recommended pH and pressure ranges can damage the column bed.
Sample partially insoluble in mobile phase.Ensure the sample is fully dissolved before injection. Filter the sample if necessary.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Objective: To demonstrate the effect of mobile phase pH on this compound peak shape.

Methodology:

  • Prepare Mobile Phases:

    • Mobile Phase A (pH 6.0): Prepare a 20 mM potassium phosphate (B84403) buffer and adjust the pH to 6.0 with phosphoric acid. The final mobile phase is a 20:80 (v/v) mixture of acetonitrile and this buffer.

    • Mobile Phase B (pH 3.0): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The final mobile phase is a 20:80 (v/v) mixture of acetonitrile and this buffer.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 276 nm

    • Sample: this compound at 10 µg/mL in the respective mobile phase.

  • Procedure:

    • Equilibrate the column with Mobile Phase A for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Flush the column thoroughly with a 50:50 mixture of acetonitrile and water.

    • Equilibrate the column with Mobile Phase B for at least 30 minutes.

    • Inject the sample and record the chromatogram.

  • Expected Outcome: The chromatogram obtained with Mobile Phase B (pH 3.0) will show a significantly more symmetrical peak for this compound compared to the tailing peak observed with Mobile Phase A (pH 6.0).

Data Presentation: Effect of Mobile Phase pH
Mobile Phase pH Observed Peak Shape Tailing Factor (Typical)
6.0Tailing> 1.5
3.0Symmetrical≤ 1.2
Protocol 2: Evaluation of Column Overload

Objective: To determine if peak fronting is caused by injecting too high a concentration of the analyte.

Methodology:

  • Prepare Samples: Prepare a series of this compound solutions in the mobile phase at concentrations of 100 µg/mL, 50 µg/mL, 25 µg/mL, and 10 µg/mL.

  • Chromatographic Conditions: Use the optimized conditions from Protocol 1 (Mobile Phase B, pH 3.0).

  • Procedure:

    • Inject the 100 µg/mL solution and record the chromatogram.

    • Sequentially inject the lower concentrations, recording each chromatogram.

  • Expected Outcome: If column overload is the issue, the peak shape will become progressively more symmetrical as the concentration decreases.

Data Presentation: Effect of Analyte Concentration
Concentration (µg/mL) Observed Peak Shape
100Fronting
50Slightly Fronting
25Symmetrical
10Symmetrical

Signaling Pathways and Logical Relationships

Chemical Interactions Leading to Peak Tailing

PeakTailing cluster_column Silica-Based C18 Column cluster_analyte Levalbuterol (Basic Analyte) Silica_Surface Silica Surface Silanol_Groups Residual Silanol Groups (Si-OH) Silica_Surface->Silanol_Groups C18_Chains C18 Chains (Hydrophobic) Silica_Surface->C18_Chains Secondary_Interaction Secondary Ionic/Polar Interaction (Peak Tailing) Silanol_Groups->Secondary_Interaction Primary_Interaction Primary Hydrophobic Interaction (Good Chromatography) C18_Chains->Primary_Interaction Levalbuterol_Molecule Levalbuterol Molecule Levalbuterol_Molecule->C18_Chains interacts with Amine_Group Basic Amine Group (-NH) Levalbuterol_Molecule->Amine_Group Amine_Group->Silanol_Groups interacts with

Caption: Interactions between Levalbuterol and a C18 column.

References

Reducing Levalbuterol Tartrate degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Levalbuterol Tartrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing this compound degradation during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: this compound is susceptible to degradation under several conditions, which are often intentionally applied in forced degradation studies to understand its stability profile. The primary factors include exposure to acidic and basic conditions (hydrolysis), oxidizing agents, high temperatures (thermolysis), and light (photolysis).[1][2][3][4] The chemical structure of Levalbuterol, a phenylalkylamino derivative, makes it particularly prone to oxidation.

Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound samples. What could be the cause?

A2: Unexpected peaks in your chromatogram are likely degradation products of this compound. This can occur if your sample preparation and storage conditions are not optimized to maintain the stability of the drug. For instance, significant degradation has been observed for Levosalbutamol (the active moiety of this compound) under acidic hydrolytic conditions. To troubleshoot this, it is crucial to control the pH, temperature, and exposure to light and oxidizing agents during your sample preparation process. Utilizing a validated stability-indicating analytical method is essential to separate and identify these degradation products from the parent drug.

Q3: How can I prevent the degradation of this compound in my samples before analysis?

A3: To minimize degradation, it is recommended to prepare samples fresh whenever possible and analyze them promptly. If storage is necessary, samples should be protected from light and stored at refrigerated temperatures. The pH of the sample solution should be controlled, ideally within a neutral to slightly acidic range, as both strong acidic and basic conditions can promote hydrolysis. Avoid using oxidizing agents in your sample matrix and ensure all solvents and reagents are of high purity.

Q4: What are the typical conditions used in forced degradation studies for this compound?

A4: Forced degradation studies are designed to intentionally degrade the drug to identify potential degradation products and establish the stability-indicating nature of an analytical method. Typical conditions involve exposing the drug substance to stress agents such as:

  • Acid Hydrolysis: 0.1N to 1N Hydrochloric Acid (HCl) at room temperature or elevated temperatures (e.g., 60°C).[2][4]

  • Base Hydrolysis: 0.1N to 1N Sodium Hydroxide (NaOH) at room temperature or elevated temperatures (e.g., 60°C).[2][4]

  • Oxidative Degradation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[4][5]

  • Thermal Degradation: Exposing the solid drug or a solution to elevated temperatures (e.g., 60-80°C).[4]

  • Photolytic Degradation: Exposing the drug to UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt-hours/m².

Q5: What is a stability-indicating method and why is it important for this compound analysis?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[3] This is crucial for this compound analysis because it ensures that the measured concentration of the drug is accurate and not falsely elevated by co-eluting degradation products. Such a method is essential for reliable stability studies and quality control of pharmaceutical formulations.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of this compound potency in prepared samples. Degradation due to inappropriate pH, temperature, light exposure, or oxidation.Prepare samples in a pH-controlled buffer (neutral to slightly acidic). Protect samples from light by using amber vials. Store samples at refrigerated temperatures if not analyzed immediately. De-gas solvents and use antioxidants if oxidative degradation is suspected.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.Conduct a forced degradation study to identify the retention times of potential degradation products. Optimize the chromatographic method to ensure separation of these peaks from the main Levalbuterol peak. Use a photodiode array (PDA) detector to check for peak purity.
Poor reproducibility of analytical results. Inconsistent sample preparation leading to variable degradation.Standardize the sample preparation protocol, including solvent types, volumes, mixing times, and storage conditions. Ensure all analysts follow the same procedure meticulously.
Precipitation of the drug in the sample solution. Poor solubility in the chosen solvent or pH-related solubility issues.Ensure the chosen solvent has good solubilizing power for this compound. Adjust the pH of the sample solution to enhance solubility, keeping in mind the stability profile of the drug.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the general steps for conducting a forced degradation study to identify potential degradation products and to validate a stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N HCl.

    • Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1N NaOH, and dilute with the mobile phase to the desired concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.

    • Keep the solution at 60°C for a specified time.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a specified time.

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a sample of the solid this compound powder in a hot air oven at 80°C for a specified time.

    • Also, reflux a solution of this compound in water at 80°C for a specified time.

    • At each time point, withdraw a sample, allow it to cool, and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound to a combination of UV and visible light in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At specified time points, withdraw samples and dilute with the mobile phase.

3. HPLC Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all degradation products. A C18 column with a gradient elution using a mobile phase of a phosphate (B84403) buffer and acetonitrile (B52724) is a common starting point. Detection is typically performed using a UV detector at an appropriate wavelength (e.g., 274-278 nm).[4]

4. Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Identify and characterize the degradation products using techniques like LC-MS/MS if necessary.

Visualizations

Levalbuterol_Degradation_Pathway cluster_stress Stress Conditions Levalbuterol This compound Acid Acidic Hydrolysis Levalbuterol->Acid Base Basic Hydrolysis Levalbuterol->Base Oxidation Oxidation Levalbuterol->Oxidation Heat Thermal Levalbuterol->Heat Light Photolytic Levalbuterol->Light Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products

Caption: Degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Levalbuterol Tartrate Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock_Solution->Stress_Conditions HPLC_Analysis HPLC Analysis Stress_Conditions->HPLC_Analysis Data_Analysis Data Interpretation and Degradation Calculation HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study of this compound.

References

Addressing solubility issues of Levalbuterol Tartrate in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Levalbuterol (B1212921) Tartrate in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Levalbuterol Tartrate in aqueous solutions?

Q2: How does pH influence the solubility of this compound?

A2: The solubility of ionizable compounds like this compound is generally pH-dependent. While specific data on the solubility of this compound across a pH range is not extensively published, the stability of Levalbuterol Hydrochloride has been shown to be affected by pH.[10] For experimental purposes, it is recommended to dissolve this compound in a buffer system that is relevant to the intended application (e.g., phosphate-buffered saline for cell-based assays). It is advisable to start with a buffer pH close to physiological pH (e.g., 7.2-7.4) and adjust if solubility issues arise.

Q3: Is there a recommended buffer for dissolving this compound?

A3: There is no universally recommended buffer for all applications. The choice of buffer should be guided by the specific requirements of your experiment (e.g., physiological compatibility, pH stability). Common buffers such as phosphate-buffered saline (PBS), TRIS, and citrate (B86180) buffers can be used. A study on the compatibility of Levalbuterol inhalation solution with other drugs used saline as the diluent.[11] Due to the high water solubility of Levalbuterol salts, it is expected to dissolve in most common aqueous buffers.

Q4: Can I heat the solution to increase the solubility of this compound?

A4: Gentle warming can be a method to increase the dissolution rate of a compound. However, the thermal stability of this compound in solution should be considered. Prolonged exposure to high temperatures can lead to degradation. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period. It is crucial to cool the solution to the experimental temperature before use.

Q5: What should I do if I observe precipitation after dissolving this compound and storing the solution?

A5: Precipitation upon storage can be due to several factors, including exceeding the solubility limit at the storage temperature (e.g., 4°C), buffer instability, or interaction with other components in the solution. If precipitation occurs, try to re-dissolve the compound by gentle warming and agitation. To avoid this, it is recommended to prepare fresh solutions before each experiment or to prepare a concentrated stock solution in a solvent like water or DMSO and dilute it to the final concentration in the aqueous buffer immediately before use.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
This compound does not dissolve completely in the aqueous buffer. The concentration may exceed the solubility limit in the specific buffer and conditions.1. Increase the volume of the buffer to lower the concentration. 2. Gently warm the solution while stirring. 3. Use sonication for a short period to aid dissolution. 4. Prepare a concentrated stock solution in water or DMSO and then dilute it into your buffer.
The solution is cloudy or hazy after dissolution. Presence of insoluble impurities or formation of a fine precipitate.1. Filter the solution through a 0.22 µm syringe filter. 2. Centrifuge the solution and use the supernatant. 3. Consider if any other component in your buffer is reacting with the this compound.
The pH of the buffered solution changes after adding this compound. The compound itself may have acidic or basic properties that affect the buffer capacity.1. Use a buffer with a higher buffering capacity. 2. Adjust the pH of the final solution back to the desired value using dilute acid or base.
The compound dissolves initially but precipitates out over time. The solution is supersaturated, or the compound is unstable in the solution over time.1. Prepare fresh solutions before each experiment. 2. Store stock solutions at an appropriate temperature (check manufacturer's recommendations). 3. Consider preparing a stock solution in a more stable solvent and diluting it just before use.

Quantitative Data Summary

Compound Solvent Solubility Reference
Levalbuterol HydrochlorideWater~180 mg/mL[5][6][7][8]
This compoundWaterFreely Soluble[1][2][3][4]
This compoundWater100 mg/mL
This compoundDMSO100 mg/mL
This compoundEthanolInsoluble

Experimental Protocols

Protocol for Preparing a Buffered Aqueous Solution of this compound

This protocol provides a general procedure for dissolving this compound in an aqueous buffer for in vitro experiments. It is recommended to perform a small-scale pilot test to determine the optimal conditions for your specific buffer and desired concentration.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sterile, purified water

  • Calibrated balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm syringe filter

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • Weigh the this compound powder accurately using a calibrated balance.

  • Add the weighed powder to a volumetric flask.

  • Add a small amount of the chosen aqueous buffer (approximately 20-30% of the final volume) to the flask.

  • Gently swirl the flask to wet the powder.

  • Place the flask on a magnetic stirrer and add a stir bar. Stir the solution at a moderate speed.

  • If the powder does not dissolve readily at room temperature, you may gently warm the solution in a water bath (e.g., 37°C) for a short period while continuing to stir. Avoid excessive heat.

  • Once the this compound is completely dissolved, add the remaining buffer to reach the final volume.

  • Allow the solution to cool to room temperature if it was warmed.

  • Check the pH of the final solution using a calibrated pH meter and adjust if necessary with dilute acid or base.

  • Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Store the solution as recommended. For short-term storage, 2-8°C is often suitable. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, but verify the stability of the compound under these conditions.

Visualizations

Levalbuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Levalbuterol Levalbuterol B2AR β2-Adrenergic Receptor Levalbuterol->B2AR G_Protein Gs Protein B2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: Beta-2 Adrenergic Signaling Pathway of Levalbuterol.

Solubility_Workflow start Start: Prepare Buffered Solution weigh 1. Weigh this compound start->weigh add_buffer 2. Add small volume of buffer weigh->add_buffer dissolve 3. Stir at Room Temperature add_buffer->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution gentle_warm 4. Gentle Warming (e.g., 37°C) check_dissolution->gentle_warm No final_volume 6. Add buffer to final volume check_dissolution->final_volume Yes sonicate 5. Short Sonication gentle_warm->sonicate check_again Completely Dissolved? sonicate->check_again check_again->final_volume Yes troubleshoot Troubleshoot: Consider stock solution in Water/DMSO check_again->troubleshoot No ph_check 7. Check and adjust pH final_volume->ph_check filter 8. Sterile Filter (0.22 µm) ph_check->filter end End: Solution Ready for Use filter->end

Caption: Experimental Workflow for Dissolving this compound.

Troubleshooting_Tree start Issue: this compound not dissolving is_conc_high Is the concentration high? start->is_conc_high reduce_conc Action: Reduce concentration by adding more buffer. is_conc_high->reduce_conc Yes use_heat Is gentle warming applied? is_conc_high->use_heat No reduce_conc->use_heat apply_heat Action: Warm solution gently (e.g., 37°C) with stirring. use_heat->apply_heat No use_sonication Is sonication used? use_heat->use_sonication Yes apply_heat->use_sonication apply_sonication Action: Sonicate for a short duration. use_sonication->apply_sonication No consider_stock Action: Prepare a concentrated stock in Water or DMSO and then dilute. use_sonication->consider_stock Yes apply_sonication->consider_stock

Caption: Troubleshooting Decision Tree for Solubility Issues.

References

Minimizing batch-to-batch variability in Levalbuterol Tartrate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in Levalbuterol Tartrate experiments, particularly concerning metered-dose inhaler (MDI) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound MDI experiments?

A1: Batch-to-batch variability in this compound MDIs can arise from several sources, categorized as follows:

  • Active Pharmaceutical Ingredient (API) Properties: Variations in the physical properties of this compound, such as particle size distribution, crystal form, and morphology, can significantly impact the aerosol performance of the MDI.[1][2]

  • Excipient Variability: The concentration and properties of excipients play a crucial role. For instance, the amount of co-solvent (e.g., ethanol) and surfactant (e.g., oleic acid) can affect the solubility of the drug in the propellant and the overall stability of the suspension.[1][3][4][5]

  • Manufacturing Process Parameters: Critical process parameters (CPPs) during manufacturing, such as mixing speed and time, filling pressure and temperature, and crimping specifications, can influence the final product's quality and performance.[6][7][8]

  • Device Components: Variability in MDI components, including the canister, metering valve, and actuator, can lead to inconsistent dose delivery.[4][9]

  • Analytical Method Variability: Inconsistencies in the execution of analytical procedures for quality control testing can contribute to apparent batch-to-batch differences.

Q2: How can Quality by Design (QbD) principles be applied to minimize variability?

A2: Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[10] For this compound MDIs, this involves:

  • Defining a Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final product, such as dose uniformity, aerodynamic particle size distribution, and stability.[11]

  • Identifying Critical Quality Attributes (CQAs): These are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For an MDI, CQAs include delivered dose uniformity and aerodynamic particle size distribution.[7][11][12]

  • Identifying Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs): CPPs are process parameters that affect a CQA and therefore need to be monitored and controlled.[7][13] CMAs are the physical, chemical, biological or microbiological properties of an input material that impact the CQA.[11] Experiments, such as Design of Experiments (DoE), can be used to establish the relationships between CPPs/CMAs and CQAs.[1][11]

  • Establishing a Control Strategy: This is a planned set of controls, derived from product and process understanding, that assures process performance and product quality.[14]

  • Continual Improvement: The product lifecycle approach allows for continual improvement to ensure and enhance product quality.

Q3: What is Process Analytical Technology (PAT) and how can it help control variability?

A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[13][15][16] Instead of relying solely on end-product testing, PAT allows for real-time monitoring and control of CPPs.[15] For this compound MDI production, PAT tools can be implemented to:

  • Monitor API particle size distribution in real-time during micronization or formulation.

  • Use near-infrared (NIR) spectroscopy to monitor the homogeneity of the drug suspension during mixing.[17]

  • Implement in-line checks of valve crimping to ensure container closure integrity.

By providing a deeper understanding of the process and enabling real-time adjustments, PAT helps to proactively prevent batch failures and reduce variability.[10][16]

Troubleshooting Guides

Issue 1: Inconsistent Delivered Dose Uniformity (DDU)
Possible Causes Troubleshooting Actions
Improper MDI Shaking Technique Ensure a standardized and consistent shaking procedure is used before each actuation, as specified in the protocol.[18][19] Inconsistent shaking can lead to a non-uniform suspension.
Valve Crimping Issues Inspect the crimp dimensions and ensure they are within specification. Poor crimping can lead to propellant leakage and inconsistent dose delivery.
Formulation Instability (Aggregation/Sedimentation) Re-evaluate the formulation. The concentration of surfactant (e.g., oleic acid) may need to be optimized to ensure adequate suspension stability.[4] Particle size analysis of the suspension over time can help identify aggregation issues.
Inconsistent Metering Valve Performance Test valves from different batches or suppliers. The valve is a critical component for accurate dosing.[9]
Incorrect Priming Ensure the MDI is primed according to the instructions for use, especially for a new canister or one that has not been used for a period.[20]
Issue 2: High Variability in Aerodynamic Particle Size Distribution (APSD)
Possible Causes Troubleshooting Actions
Variability in API Particle Size Implement stringent controls on the particle size distribution of the incoming this compound raw material.[1]
Inappropriate Surfactant/Co-solvent Concentration The concentration of ethanol (B145695) and oleic acid can influence the droplet size and evaporation rate, thereby affecting the APSD.[1][5] A Design of Experiments (DoE) approach can be used to optimize these concentrations.[1]
Actuator Nozzle Blockage Ensure the actuator is clean and free from blockage. Residue buildup can alter the spray pattern and particle size distribution.
Inconsistent Flow Rate during Testing The flow rate used during cascade impaction is a critical parameter and must be carefully controlled.[12][21] Calibrate the flow meter regularly.
Environmental Conditions during Testing High humidity can affect the performance of dry powder inhalers and potentially some MDI formulations.[22] Control the temperature and humidity of the testing environment.

Quantitative Data Summary

The following tables summarize key quality attributes and their acceptable limits for this compound MDIs, based on regulatory guidance.

Table 1: Delivered Dose Uniformity (DDU) Acceptance Criteria

Test StageNumber of InhalersNumber of Determinations per InhalerAcceptance Criteria
Beginning of Life10185% - 115% of label claim for most units, with tighter controls for the mean.
End of Life10185% - 115% of label claim for most units, with tighter controls for the mean.
Source: Adapted from USP <601> and FDA guidance documents.[23]

Table 2: Aerodynamic Particle Size Distribution (APSD) - Key Parameters

ParameterDescriptionTypical Target Range
Mass Median Aerodynamic Diameter (MMAD) The diameter at which 50% of the particles by mass are smaller and 50% are larger.1 - 5 µm for effective lung deposition.[12]
Geometric Standard Deviation (GSD) A measure of the spread of the aerodynamic particle sizes.Generally < 2.5
Fine Particle Fraction (FPF) The percentage of the delivered dose with an aerodynamic diameter less than 5 µm.Varies depending on the product, but is a critical parameter for efficacy.
Source: General knowledge from inhaler technology literature.[12][24][25]

Experimental Protocols

Protocol 1: Delivered Dose Uniformity (DDU) Testing

Objective: To determine the uniformity of the delivered dose from the MDI throughout its labeled number of actuations.

Materials:

  • This compound MDI units (at least 10 per batch)

  • Dose Uniformity Sampling Apparatus (DUSA) or equivalent

  • Validated analytical method for this compound quantification (e.g., HPLC-UV)

  • Suitable solvent for drug recovery

Procedure:

  • Prepare the MDI for use according to the product instructions, including any required priming actuations.[23]

  • Connect the MDI to the DUSA.

  • Actuate a single spray into the apparatus.

  • Recover the drug from the apparatus using a validated procedure with a suitable solvent.[23]

  • Quantify the amount of this compound in the recovery solvent using a validated analytical method.

  • Repeat this procedure for the required number of units at both the beginning and end of the canister's life, as specified by the relevant pharmacopeia (e.g., USP <601>).[23]

Protocol 2: Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction

Objective: To determine the aerodynamic particle size distribution of the aerosolized drug delivered from the MDI.

Materials:

  • This compound MDI units

  • Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI)

  • Vacuum pump with a calibrated flow meter

  • Validated analytical method for this compound quantification (e.g., HPLC-UV)

  • Solvents for drug recovery

Procedure:

  • Assemble the cascade impactor and coat the collection surfaces with a suitable coating to prevent particle bounce, if necessary.

  • Connect the impactor to the vacuum pump and set the appropriate flow rate (e.g., 28.3 L/min for ACI).[12][26]

  • Prime the MDI according to its instructions.

  • Connect the MDI to the induction port of the impactor.

  • Actuate the MDI for a predetermined number of times while the vacuum pump is running.

  • Disassemble the impactor and recover the drug from each stage and the induction port using a validated procedure with a suitable solvent.

  • Quantify the amount of this compound on each stage using a validated analytical method.

  • Calculate the MMAD, GSD, and FPF from the drug deposition data.

Protocol 3: Forced Degradation Study

Objective: To identify potential degradation products of this compound and demonstrate the stability-indicating nature of the analytical method.[27]

Stress Conditions:

  • Acid Hydrolysis: Expose the drug substance or product to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).[28]

  • Base Hydrolysis: Expose the drug substance or product to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.[28]

  • Oxidative Degradation: Expose the drug substance or product to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.[28]

  • Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 80°C).[28]

  • Photolytic Degradation: Expose the drug substance or product to light according to ICH Q1B guidelines.[28]

Procedure:

  • Prepare samples of this compound under each of the stress conditions.

  • At specified time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC).

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the main this compound peak.

  • The analytical method is considered stability-indicating if it can resolve the degradation product peaks from the main drug peak and from each other.[27][29]

Visualizations

Levalbuterol_Signaling_Pathway Levalbuterol This compound Beta2AR Beta-2 Adrenergic Receptor Levalbuterol->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLCK Myosin Light Chain Kinase (MLCK) PKA->MyosinLCK Inhibits Relaxation Bronchial Smooth Muscle Relaxation MyosinLCK->Relaxation Leads to MDI_Variability_Workflow cluster_Process Manufacturing Process cluster_Control Control Strategy API API Properties (Particle Size, etc.) Manufacturing Critical Process Parameters (Mixing, Filling, Crimping) API->Manufacturing Excipients Excipient Properties (Concentration, etc.) Excipients->Manufacturing Components Device Components (Valve, Actuator) Components->Manufacturing DDU Delivered Dose Uniformity (DDU) Manufacturing->DDU APSD Aerodynamic Particle Size Distribution (APSD) Manufacturing->APSD QbD Quality by Design (QbD) QbD->API QbD->Excipients QbD->Components QbD->Manufacturing PAT Process Analytical Technology (PAT) PAT->Manufacturing Troubleshooting_Logic Start Batch Fails QC Specification CheckDDU Is DDU out of specification? Start->CheckDDU CheckAPSD Is APSD out of specification? CheckDDU->CheckAPSD No InvestigateShaking Investigate Shaking Procedure CheckDDU->InvestigateShaking Yes InvestigateAPI Investigate API Particle Size CheckAPSD->InvestigateAPI Yes Pass Batch Passes CheckAPSD->Pass No InvestigateCrimping Investigate Valve Crimping InvestigateShaking->InvestigateCrimping InvestigateFormulation Investigate Formulation Stability InvestigateCrimping->InvestigateFormulation InvestigateFormulation->CheckAPSD InvestigateExcipients Investigate Excipient Concentrations InvestigateAPI->InvestigateExcipients InvestigateActuator Check Actuator for Blockage InvestigateExcipients->InvestigateActuator InvestigateActuator->Pass

References

Technical Support Center: Overcoming Matrix Effects in Bioanalytical Assays for Levalbuterol Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalytical analysis of Levalbuterol Tartrate.

Introduction to Matrix Effects

In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix effect" refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample.[1] This phenomenon can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[1] Phospholipids (B1166683) are common culprits in biological matrices like plasma that contribute significantly to matrix effects.[2][3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the bioanalysis of this compound.

Problem: Poor Peak Shape, Low Sensitivity, or High Variability in Results

This is often the first indication of significant matrix effects.

Initial Assessment:

  • Post-Column Infusion Analysis: To qualitatively assess when matrix effects occur during your chromatographic run, infuse a standard solution of Levalbuterol directly into the mass spectrometer while injecting a blank, extracted biological sample. Dips or peaks in the baseline signal of Levalbuterol indicate regions of ion suppression or enhancement.

  • Post-Extraction Spike Analysis: For a quantitative assessment, compare the peak area of Levalbuterol in a neat solution to the peak area of Levalbuterol spiked into a blank matrix extract post-extraction.[1] A significant difference indicates the presence of matrix effects.

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

Corrective Actions:

1. Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. The choice of technique can significantly impact the cleanliness of the final extract.[4][5]

  • Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and significant matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning Levalbuterol into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific sorbent chemistry to retain Levalbuterol while washing away interfering compounds.[2] This method is highly effective at removing phospholipids.[4]

Workflow for Selecting a Sample Preparation Method:

start Initial Assay Performance Issues ppt Protein Precipitation (PPT) start->ppt Quick & Simple lle Liquid-Liquid Extraction (LLE) start->lle Cleaner Extract Needed spe Solid-Phase Extraction (SPE) start->spe High Cleanliness Required evaluate Evaluate Matrix Effect (Post-Column Infusion/ Post-Extraction Spike) ppt->evaluate lle->evaluate spe->evaluate acceptable Matrix Effect Acceptable? evaluate->acceptable optimize_lc Optimize Chromatographic Conditions acceptable->optimize_lc No end Validated Method acceptable->end Yes use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is use_is->evaluate

Caption: Workflow for troubleshooting matrix effects.

2. Optimize Chromatographic Conditions:

  • Increase Chromatographic Resolution: Modify the gradient, flow rate, or column chemistry to separate Levalbuterol from co-eluting matrix components.

  • Divert Flow: Use a divert valve to direct the initial and final portions of the chromatographic run (which often contain highly polar or non-polar interferences) to waste instead of the mass spectrometer.

3. Utilize an Appropriate Internal Standard (IS):

  • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS of Levalbuterol is the ideal choice as it co-elutes and experiences similar matrix effects, thereby providing the most accurate correction.[6]

  • Structural Analog: If a SIL-IS is unavailable, a structural analog that elutes close to Levalbuterol and behaves similarly in the ion source can be used.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in plasma samples for Levalbuterol analysis?

A1: The most common sources are phospholipids, salts, and endogenous metabolites. Phospholipids are particularly problematic as they are abundant in plasma and can cause significant ion suppression.[2][3]

Q2: Which sample preparation technique is best for minimizing matrix effects for Levalbuterol?

A2: Solid-Phase Extraction (SPE) is generally the most effective technique for removing a broad range of interferences, including phospholipids, leading to the cleanest extracts and minimal matrix effects.[4][5] While more complex to develop, the resulting data quality is often superior to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Q3: How can I quantitatively compare the effectiveness of different sample preparation methods?

A3: You can compare the Matrix Factor (MF) and the Recovery of Levalbuterol for each method.

ParameterFormulaInterpretation
Matrix Factor (MF) (Peak Area of post-extraction spiked sample) / (Peak Area of neat solution)A value closer to 1 indicates a lower matrix effect.
Recovery (%) (Peak Area of pre-extraction spiked sample) / (Peak Area of post-extraction spiked sample) x 100Indicates the efficiency of the extraction process.
Process Efficiency (%) (Peak Area of pre-extraction spiked sample) / (Peak Area of neat solution) x 100Represents the combined effect of matrix effect and recovery.

Comparison of Sample Preparation Techniques for Albuterol (a related compound):

Extraction MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Solid-Phase Extraction (SPE)89 ± 5.8Not explicitly stated, but method was successfully validated[7]
Protein Precipitation (PPT)Generally lower recovery and higher matrix effects compared to SPE and LLEHigher ion suppression observed[4][8]
Liquid-Liquid Extraction (LLE)Variable, can be lower than SPECan have higher variability in matrix effects[9]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample can reduce the concentration of interfering components and thereby lessen the matrix effect. However, this also dilutes the analyte, which may compromise the sensitivity of the assay, especially for low concentrations of Levalbuterol. This approach is only feasible if the assay has a very high sensitivity.

Q5: My matrix effect is still significant even after optimizing sample preparation and chromatography. What should I do?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) for Levalbuterol is highly recommended. A SIL-IS will co-elute with the analyte and be affected by the matrix in the same way, allowing for reliable correction during data processing and ensuring accurate quantification.[6]

Experimental Protocols

Protein Precipitation (PPT) Protocol (General)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) (or methanol) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

PPT Workflow Diagram:

start Plasma Sample add_solvent Add Cold Acetonitrile/Methanol (B129727) + IS start->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow.

Solid-Phase Extraction (SPE) Protocol (General for a Reversed-Phase C18 Cartridge)
  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Sample Loading: Load 100 µL of the plasma sample (pre-treated as necessary, e.g., diluted with buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Levalbuterol with 1 mL of methanol (or another suitable organic solvent) into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

SPE Workflow Diagram:

start SPE Cartridge condition Condition (Methanol, then Water) start->condition load Load Sample condition->load wash Wash (e.g., 5% Methanol in Water) load->wash elute Elute Analyte (e.g., Methanol) wash->elute evaporate Evaporate & Reconstitute elute->evaporate inject Inject into LC-MS/MS evaporate->inject

Caption: Solid-Phase Extraction Workflow.

LC-MS/MS Parameters (Example)

The following are example starting parameters that should be optimized for your specific instrumentation.

ParameterSetting
LC Column C18, e.g., 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B, hold, and re-equilibrate
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Levalbuterol: e.g., m/z 240.2 -> 148.4 (example transition)
Internal Standard Levalbuterol-d3 (or other appropriate SIL-IS)

References

Technical Support Center: Optimization of Nebulization Parameters for Levalbuterol Tartrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of nebulization parameters for Levalbuterol (B1212921) Tartrate solutions.

Troubleshooting Guides

This section provides solutions to common problems that may arise during experimentation with Levalbuterol Tartrate nebulization.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Inconsistent Nebulization Time 1. Improper cleaning and maintenance of the nebulizer. 2. Inconsistent fill volume in the nebulizer cup. 3. Fluctuation in the air flow rate from the compressor.1. Ensure the nebulizer is cleaned and dried thoroughly according to the manufacturer's instructions after each use to prevent medication buildup and blockage.[1] 2. Use a calibrated pipette to ensure a consistent fill volume for each experiment. 3. Regularly check and calibrate the air compressor to maintain a stable flow rate.
Low Drug Output or High Residual Volume 1. The nebulizer design may not be optimal for the formulation. 2. The fill volume is below the nebulizer's optimal range. 3. The gas flow rate is too low.1. Select a nebulizer that has been validated for this compound solutions, such as the PARI LC Jet or PARI LC Plus.[2] 2. Ensure the fill volume is within the manufacturer's recommended range to minimize dead volume. 3. Increase the gas flow rate, as higher flow rates generally increase aerosol output.[3]
Degradation of this compound 1. Exposure to excessive heat, especially in heated nebulizer systems.[4] 2. Incompatibility with other drugs mixed in the nebulizer cup.[5] 3. Extended exposure to light.[6]1. If using a heated nebulizer, monitor the temperature and consider alternative positions for the nebulizer in the circuit to minimize heat exposure. A study showed a >10% reduction in Levalbuterol concentration after 7 days at 50°C.[4] 2. While Levalbuterol is compatible with several common nebulized drugs for at least 30 minutes, always verify compatibility before co-nebulization.[5] 3. Protect this compound solutions from light by storing them in their foil pouches until use.[6]
High Variability in Particle Size Distribution 1. Inconsistent nebulizer performance. 2. Fluctuations in the operating flow rate of the cascade impactor.[7] 3. Evaporation of the aerosol droplets during measurement.1. Use a consistent and well-maintained nebulizer model throughout the study. 2. Ensure the flow rate of the cascade impactor is stable and appropriate for the measurement. A flow rate of 28.3 L/min is commonly used.[8] 3. To minimize evaporation during particle sizing with a cascade impactor, consider cooling the impactor.[9]
Paradoxical Bronchospasm (Wheezing gets worse after treatment) This is a known, though rare, adverse effect of Levalbuterol and other beta-agonists.[10]This is a medical issue rather than an experimental parameter to be optimized. If this occurs in a clinical setting, the medication should be discontinued (B1498344) immediately, and alternative therapy should be instituted.[10]

Frequently Asked Questions (FAQs)

Formulation and Handling

Q1: What are the available concentrations of this compound nebulizer solution?

This compound is available in several concentrations, including 0.31 mg/3 mL, 0.63 mg/3 mL, 1.25 mg/3 mL, and a concentrated form of 1.25 mg/0.5 mL.[1]

Q2: How should this compound solutions be stored?

Store the vials in the protective foil pouch at room temperature (20°C to 25°C or 68°F to 77°F).[2] They should be protected from light and excessive heat.[2][6] Once the foil pouch is opened, the vials should be used within two weeks.[6] If a vial is removed from the pouch and not used immediately, it must be protected from light and used within one week.[6]

Q3: Can this compound solution be mixed with other nebulized medications?

Studies have shown that Levalbuterol inhalation solution is physically and chemically compatible for at least 30 minutes at room temperature when mixed with budesonide, ipratropium (B1672105) bromide, cromolyn (B99618) sodium, or acetylcysteine sodium.[5] However, it is always recommended to consult specific drug compatibility data before mixing any medications in a nebulizer.[5]

Nebulizer Selection and Operation

Q4: What type of nebulizer is recommended for this compound solutions?

Jet nebulizers are commonly used. The safety and efficacy of Levalbuterol have been established in clinical trials using the PARI LC Jet and PARI LC Plus nebulizers with PARI Master, Dura-Neb 2000, and Dura-Neb 3000 compressors.[2]

Q5: How does the gas flow rate affect the nebulization of this compound?

The gas flow rate significantly impacts the particle size distribution and drug output. Higher flow rates generally produce smaller particles and a higher percentage of particles within the optimal therapeutic range (1-5 µm).[11] For example, one study on a single-use disposable nebulizer showed that increasing the flow rate from 3 L/min to 8 L/min increased the percentage of particles in the optimal particle size range from 16% to 62%.[11]

Particle Size Analysis

Q6: What is the optimal particle size for this compound aerosol to ensure deep lung deposition?

For effective delivery to the lower respiratory tract, the optimal particle size range for nebulized aerosols is generally considered to be between 1 and 5 micrometers (µm).[11]

Q7: What are the standard methods for measuring the aerodynamic particle size distribution (APSD) of nebulized this compound?

The Andersen Cascade Impactor (ACI) is a standard apparatus used for measuring the APSD of inhaled products.[8][12] Laser diffraction is another common method used to measure particle size distributions.[11]

Data Presentation

Table 1: Effect of Nebulizer Type and Gas Flow Rate on Albuterol Aerosol Particle Size

Nebulizer TypeGas Flow Rate (L/min)Percentage of Particles in Optimal Particle Size Range (1-5 µm)
Single-Use Disposable316%
Single-Use Disposable428%
Single-Use Disposable540%
Single-Use Disposable650%
Single-Use Disposable756%
Single-Use Disposable862%
Semipermanent357%
Semipermanent457%
Semipermanent560%
Semipermanent664%

Data adapted from a study on nebulized albuterol, which is chemically related to levalbuterol.[11]

Table 2: Chemical Stability of Levalbuterol After Exposure to Heat

DrugInitial ConcentrationConcentration after 7 days at 50°CPercentage Reduction
Levalbuterol(Not specified)(Not specified)>10%

Data from a study evaluating the chemical stability of commonly inhaled drugs.[4]

Experimental Protocols

Protocol 1: Determination of Aerodynamic Particle Size Distribution (APSD) using an Andersen Cascade Impactor (ACI)
  • Preparation:

    • Assemble the 8-stage ACI as per the manufacturer's instructions.

    • Place collection plates in each stage of the impactor.

    • Connect the ACI to a vacuum pump with a calibrated flow meter.

  • Nebulizer Setup:

    • Accurately fill the nebulizer with a known volume and concentration of this compound solution.

    • Connect the nebulizer to an air compressor set to the desired flow rate (e.g., 6-8 L/min).

    • Attach the nebulizer mouthpiece to the induction port of the ACI.

  • Sample Collection:

    • Turn on the vacuum pump and adjust the flow rate to 28.3 L/min.[8]

    • Simultaneously, turn on the nebulizer's air compressor and run for a predetermined amount of time.

    • After nebulization is complete, turn off the compressor and the vacuum pump.

  • Drug Recovery and Analysis:

    • Carefully disassemble the ACI.

    • Rinse each stage's collection plate and the induction port with a suitable solvent (e.g., methanol-water mixture) to recover the deposited drug.

    • Quantify the amount of this compound in each sample using a validated analytical method, such as HPLC-UV.

  • Data Analysis:

    • Calculate the mass of drug deposited on each stage.

    • Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) to characterize the particle size distribution.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
  • Chromatographic Conditions:

    • Column: C18 column (e.g., Phenomenex Gemini C18).[13]

    • Mobile Phase: A mixture of a buffer (e.g., 0.05 M ammonium (B1175870) phosphate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation.

    • Flow Rate: Typically 1.0 - 2.0 mL/min.[13][14]

    • Detection Wavelength: 278 nm.[13][14]

    • Injection Volume: 20 µL.[13]

  • Standard Preparation:

    • Prepare a stock solution of this compound of a known concentration in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dilute the samples collected from the nebulization experiments (e.g., from the ACI stages) with the mobile phase to fall within the calibration range.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples.

    • Integrate the peak corresponding to this compound.

  • Quantification:

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

G cluster_workflow Experimental Workflow for APSD prep_aci 1. Prepare Andersen Cascade Impactor setup_neb 2. Set up Nebulizer with Levalbuterol Solution prep_aci->setup_neb collect_sample 3. Collect Aerosol Sample setup_neb->collect_sample recover_drug 4. Recover Drug from Impactor Stages collect_sample->recover_drug analyze_hplc 5. Quantify Drug using HPLC recover_drug->analyze_hplc analyze_data 6. Analyze Particle Size Distribution analyze_hplc->analyze_data

Caption: Workflow for Aerodynamic Particle Size Distribution Analysis.

G cluster_pathway Levalbuterol Signaling Pathway levalbuterol Levalbuterol beta2ar Beta-2 Adrenergic Receptor levalbuterol->beta2ar Binds to g_protein Gs Protein beta2ar->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Increases pka Protein Kinase A camp->pka Activates smooth_muscle Airway Smooth Muscle Relaxation pka->smooth_muscle Leads to bronchodilation Bronchodilation smooth_muscle->bronchodilation G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results inconsistent_results Inconsistent Results check_nebulizer Check Nebulizer Cleaning/Maintenance inconsistent_results->check_nebulizer check_flow_rate Verify Compressor Flow Rate inconsistent_results->check_flow_rate check_fill_volume Ensure Consistent Fill Volume inconsistent_results->check_fill_volume check_drug_stability Assess Drug Stability inconsistent_results->check_drug_stability consistent_results Consistent Results check_nebulizer->consistent_results check_flow_rate->consistent_results check_fill_volume->consistent_results check_drug_stability->consistent_results

References

Preventing enantiomeric conversion of Levalbuterol Tartrate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levalbuterol Tartrate. The focus is on preventing enantiomeric conversion during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric conversion, and why is it a concern for this compound?

A1: Levalbuterol is the (R)-enantiomer of albuterol and is responsible for the therapeutic bronchodilatory effects.[1] Its counterpart, the (S)-enantiomer, is believed to be inactive or may even contribute to adverse effects.[2][3] Enantiomeric conversion, or racemization, is the process where the pure (R)-enantiomer converts into a mixture of both (R)- and (S)-enantiomers. This is a significant concern because it can lead to a loss of therapeutic efficacy and an increase in potential side effects.

Q2: What are the primary factors that can cause the enantiomeric conversion of this compound during storage?

A2: The primary factors that can induce the racemization of this compound are:

  • pH: Acidic conditions are a major catalyst for the racemization of albuterol and its enantiomers.

  • Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including enantiomeric conversion.[4]

  • Light: Exposure to light can provide the energy to promote degradation and conversion.[4]

  • Excipients: Certain excipients in a formulation could potentially interact with this compound and affect its stability.

Q3: What are the recommended storage conditions for this compound to minimize enantiomeric conversion?

A3: To minimize enantiomeric conversion, this compound should be stored at controlled room temperature, typically between 20°C and 25°C (68°F and 77°F).[5][6] It is crucial to protect it from freezing temperatures and direct sunlight.[5][6] The storage environment should also have controlled humidity.

Q4: How can I detect and quantify the enantiomeric purity of my this compound sample?

A4: The most common and reliable method for determining the enantiomeric purity of Levalbuterol is through chiral High-Performance Liquid Chromatography (HPLC) .[7][8] This technique uses a chiral stationary phase to separate the (R)- and (S)-enantiomers, allowing for their individual quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Possible Cause Troubleshooting Steps
Loss of Potency in this compound Standard or Formulation Enantiomeric conversion to the less active (S)-enantiomer.1. Verify Storage Conditions: Ensure the material has been stored at the recommended temperature (20-25°C) and protected from light. 2. Check pH of Solutions: If in solution, measure the pH. Acidic conditions can accelerate racemization. Adjust to a more neutral pH if appropriate for your application. 3. Perform Enantiomeric Purity Analysis: Use a validated chiral HPLC method to determine the ratio of (R)- to (S)-enantiomers.
Unexpected Peaks in HPLC Chromatogram Degradation of this compound or interaction with excipients.1. Conduct Forced Degradation Studies: Subject a sample to stress conditions (acid, base, heat, light, oxidation) to identify potential degradation products.[9] 2. Evaluate Excipient Compatibility: If in a formulation, analyze this compound in the presence of each individual excipient to identify any interactions. 3. Use a Stability-Indicating Method: Ensure your HPLC method is capable of separating Levalbuterol from its potential degradants and the (S)-enantiomer.
Inconsistent Results in Biological Assays Variation in the enantiomeric purity of different batches of this compound.1. Establish a Standard Operating Procedure (SOP) for Storage: Implement strict storage protocols for all this compound materials. 2. Qualify Each New Batch: Perform enantiomeric purity testing on every new batch of this compound before use. 3. Maintain Detailed Records: Keep meticulous records of storage conditions and analysis results for each batch.

Quantitative Data on Enantiomeric Stability

Condition Duration Temperature Enantiomeric Excess (EE) % Change Reference
1 mol·L⁻¹ Sulfuric AcidNot Specified80-90°CFrom 85.5% to 10.2% (for S-albuterol)
Thermal Degradation10 days60°CData not specified, but thermal stress is a known factor.[9]
Photolytic DegradationNot SpecifiedAmbientData not specified, but protection from light is recommended.[5][6]

Note: The data presented for acidic conditions is for S-albuterol and represents harsh conditions. It should be considered as a strong indicator of the susceptibility of Levalbuterol to acid-catalyzed racemization.

Experimental Protocols

Protocol: Chiral HPLC Analysis of this compound

This protocol outlines a general method for the determination of the enantiomeric purity of Levalbuterol. Method optimization and validation are essential for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral stationary phase column (e.g., Chirex (S)-ICA and (R)-NEA).[7]

2. Reagents and Materials:

  • This compound reference standard

  • (S)-Albuterol reference standard

  • n-Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

3. Chromatographic Conditions: [7]

  • Mobile Phase: n-Hexane:Dichloromethane:Methanol:Trifluoroacetic acid (240:140:20:1, v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 278 nm

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a resolution solution containing both Levalbuterol and (S)-Albuterol to ensure the method can separate the two enantiomers.

  • Prepare sample solutions of the this compound being tested at a known concentration in the mobile phase.

5. Analysis:

  • Inject the resolution solution to confirm the separation of the enantiomers.

  • Inject the sample solution and integrate the peak areas for both the (R)- and (S)-enantiomers.

  • Calculate the enantiomeric excess (EE) using the following formula: EE (%) = [((Area of R-enantiomer) - (Area of S-enantiomer)) / ((Area of R-enantiomer) + (Area of S-enantiomer))] x 100

Visualizations

cluster_storage Storage Conditions cluster_factors Influencing Factors Levalbuterol_Tartrate This compound ((R)-enantiomer) Racemic_Mixture Racemic Albuterol ((R)- and (S)-enantiomers) Levalbuterol_Tartrate->Racemic_Mixture Racemization Acidic_pH Acidic pH Racemization Racemization Acidic_pH->Racemization High_Temperature High Temperature High_Temperature->Racemization UV_Light UV Light UV_Light->Racemization

Caption: Factors influencing the enantiomeric conversion of this compound.

Start Enantiomeric Purity Issue Detected Check_Storage Verify Storage Conditions (Temp, Light) Start->Check_Storage Check_pH Measure pH of Solution Check_Storage->Check_pH Perform_HPLC Perform Chiral HPLC Analysis Check_pH->Perform_HPLC Results_OK Purity Meets Specification? Perform_HPLC->Results_OK Investigate_Source Investigate Source of Contamination or Improper Handling Results_OK->Investigate_Source No End Issue Resolved Results_OK->End Yes Quarantine_Batch Quarantine and Discard Batch Investigate_Source->Quarantine_Batch Quarantine_Batch->End

Caption: Troubleshooting workflow for enantiomeric purity issues.

References

Technical Support Center: Enhancing the Long-Term Stability of Levalbuterol Tartrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Levalbuterol (B1212921) Tartrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the long-term stability of Levalbuterol Tartrate formulations?

A1: The long-term stability of this compound is primarily affected by pH, exposure to light, temperature, and oxidative conditions.[1] Excipient compatibility is also a critical factor, as interactions between the drug substance and formulation components can lead to degradation.[2]

Q2: What are the recommended storage conditions for this compound formulations?

A2: this compound formulations should be stored at controlled room temperature, typically between 20°C and 25°C (68°F and 77°F).[3] They should be protected from light and excessive heat.[3] For nebulizer solutions, once the foil pouch is opened, the vials should be used within a specified period and protected from light.[4]

Q3: What are the known degradation pathways for this compound?

A3: this compound is known to be susceptible to degradation under oxidative and alkaline conditions.[1] It shows moderate degradation under thermal stress.[1] In ethanolic solutions, particularly under acidic conditions, there is potential for the formation of ethyl ether degradation products due to the reaction with the ethanol (B145695) co-solvent. While this has been studied for the structurally similar salbutamol, it is a relevant consideration for this compound formulations containing ethanol, such as metered-dose inhalers (MDIs).

Q4: Are there any known incompatibilities with common excipients?

A4: While specific incompatibility data for this compound with a wide range of excipients is not extensively published, general principles of formulation science apply. The potential for interaction with acidic or basic excipients, as well as those containing reactive impurities, should be carefully evaluated. For metered-dose inhalers, this compound has been formulated with oleic acid, dehydrated alcohol, and HFA-134a propellant.[5][6][7] Studies have also shown compatibility of levalbuterol inhalation solution with budesonide, ipratropium (B1672105) bromide, cromolyn (B99618) sodium, and acetylcysteine sodium for co-administration.[8]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Studies
Potential Cause Recommended Action
Degradation of this compound Perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to identify the retention times of potential degradation products.[9][10][11]
Excipient Degradation or Interaction Analyze a placebo formulation (containing all excipients without the active pharmaceutical ingredient) under the same stability conditions to identify any peaks originating from the excipients.
Contamination Ensure proper cleaning of laboratory glassware and equipment. Use high-purity solvents and reagents for mobile phase and sample preparation.
"Pseudo" Degradation Products Be aware that reactions between the drug substance and the stressor agent or solvent can form "pseudo" degradation products that would not be seen in the final formulation under normal storage conditions.[2]
Issue 2: Loss of Potency in the Formulation Over Time
Potential Cause Recommended Action
Chemical Degradation Review the formulation for potential stability risks (e.g., pH, presence of oxidizing agents). Consider the addition of antioxidants or adjusting the pH to a more stable range.
Adsorption to Container Closure System Evaluate the interaction of the formulation with the primary packaging. Consider using alternative materials for the container and closure.
Physical Instability (for suspensions) For suspension-based formulations like MDIs, investigate the potential for particle aggregation or crystal growth of the micronized this compound, which can affect dose uniformity.
Issue 3: Changes in Physical Appearance (e.g., Color Change, Precipitation)
Potential Cause Recommended Action
Degradation Product Formation A change in color can indicate the formation of chromophoric degradation products. Correlate the physical appearance change with the impurity profile from HPLC analysis.
pH Shift Measure the pH of the formulation over time to determine if a shift is occurring that could lead to precipitation or degradation.
Excipient Incompatibility Evaluate the compatibility of all excipients in the formulation.

Data Presentation

Table 1: Summary of Levalbuterol Sulfate (B86663) Degradation under Forced Conditions

Stress ConditionReagent/ConditionObservation
Oxidative3% v/v H₂O₂Significant degradation (34.15%)[1]
Alkaline0.1 M NaOHModerate degradation (5.64%)[1]
Thermal80°CModerate degradation (3.67%)[1]
Acidic0.1 M HClStable[1]
Photolytic365 nm UV radiationStable[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. Method parameters should be optimized and validated for your specific formulation.

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Prepare a buffer solution (e.g., 25 mM potassium phosphate (B84403) monobasic), adjust pH to 2.9.[12]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 278 nm.[1]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 30°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound formulation in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve a final concentration of approximately 100 µg/mL of Levalbuterol.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared sample and run the gradient program. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute any degradation products.

    • Identify and quantify the Levalbuterol peak and any degradation product peaks based on their retention times and peak areas relative to a standard solution.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Reflux the drug product solution with 0.1 N HCl for a specified period (e.g., 2 hours). Neutralize the solution before injection.[13]

  • Base Hydrolysis: Reflux the drug product solution with 0.1 N NaOH for a specified period. Neutralize the solution before injection.[13]

  • Oxidative Degradation: Treat the drug product solution with 3% hydrogen peroxide at room temperature for a specified period.[1]

  • Thermal Degradation: Expose the solid drug product or a solution to dry heat (e.g., 80°C) for a specified period.[1]

  • Photolytic Degradation: Expose the drug product (in a photostability chamber) to UV light (e.g., 365 nm) for a specified duration.[1]

Visualizations

G cluster_stress Stress Conditions cluster_formulation Formulation Analysis Workflow Acid Acidic Hydrolysis (e.g., 0.1N HCl) Stressed_Sample Stressed Sample Preparation Acid->Stressed_Sample Base Alkaline Hydrolysis (e.g., 0.1N NaOH) Base->Stressed_Sample Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Stressed_Sample Heat Thermal Stress (e.g., 80°C) Heat->Stressed_Sample Light Photolytic Stress (UV Light) Light->Stressed_Sample Formulation This compound Formulation Formulation->Stressed_Sample HPLC Stability-Indicating HPLC Analysis Stressed_Sample->HPLC Data Data Analysis: Potency & Impurity Profile HPLC->Data G cluster_degradation Degradation Pathways LT This compound Oxidation Oxidation Products LT->Oxidation Oxidative Stress (e.g., H2O2) Hydrolysis Hydrolysis Products LT->Hydrolysis Alkaline Conditions Ether Ethyl Ether Adducts (in ethanolic solution) LT->Ether Acidic Conditions + Ethanol

References

Technical Support Center: Method Refinement for Detecting Low-Level Impurities in Levalbuterol Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method refinement for the detection of low-level impurities in Levalbuterol Tartrate.

Troubleshooting Guides

Common HPLC/UPLC Issues in this compound Impurity Analysis
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Incompatible mobile phase pH. - Column degradation or contamination. - Sample overload. - Co-elution with other components.- Adjust mobile phase pH to ensure Levalbuterol and its impurities are in a single ionic form. - Use a guard column and/or flush the column with a strong solvent. - Reduce sample concentration or injection volume. - Optimize the gradient or mobile phase composition for better separation.
Baseline Noise or Drift - Impure solvents or reagents.[1] - Inadequate mobile phase degassing.[2] - Detector lamp aging. - Temperature fluctuations.- Use high-purity (e.g., HPLC or LC-MS grade) solvents and freshly prepared mobile phase. - Degas the mobile phase using an online degasser, sonication, or helium sparging. - Replace the detector lamp if nearing the end of its lifespan. - Use a column oven to maintain a stable temperature.
Ghost Peaks - Contamination in the injection system or column. - Impurities in the mobile phase.[2] - Carryover from previous injections.- Flush the injector and column with a strong solvent. - Prepare fresh mobile phase with high-purity solvents. - Implement a needle wash step in the autosampler method.
Low Sensitivity/Poor Detection of Low-Level Impurities - Suboptimal detector wavelength. - Inappropriate mobile phase composition affecting ionization (in MS). - Low injection volume or sample concentration.- Determine the optimal UV wavelength for both Levalbuterol and the key impurities. - For MS detection, optimize the mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to enhance ionization. - Increase injection volume or use a more sensitive detector (e.g., UPLC-MS/MS).
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Column temperature variations. - Column aging or degradation.- Ensure proper mixing and degassing of the mobile phase. Check the pump for leaks or pressure fluctuations. - Use a column oven for consistent temperature control. - Replace the column if performance degrades significantly.

Troubleshooting Workflow for Method Refinement

G Troubleshooting Workflow for Levalbuterol Impurity Analysis start Problem Encountered (e.g., Poor Resolution, Low Sensitivity) check_system Check System Suitability (e.g., Plate Count, Tailing Factor) start->check_system system_fail System Suitability Fails check_system->system_fail Fail system_pass System Suitability Passes check_system->system_pass Pass troubleshoot_hw Troubleshoot Hardware (Pump, Detector, Column) system_fail->troubleshoot_hw troubleshoot_mp Review Mobile Phase (Composition, pH, Freshness) system_pass->troubleshoot_mp troubleshoot_hw->check_system troubleshoot_sample Evaluate Sample Prep (Solvent, Concentration) troubleshoot_mp->troubleshoot_sample optimize_method Optimize Method Parameters (Gradient, Flow Rate, Temperature) troubleshoot_sample->optimize_method revalidate Re-validate Method (Specificity, Linearity, LOD/LOQ) optimize_method->revalidate end Problem Resolved revalidate->end

Caption: A flowchart for systematic troubleshooting of analytical method issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when developing a stability-indicating method for this compound?

A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its impurities and degradation products. Key parameters to optimize include:

  • Column Chemistry: A C18 column is commonly used, but for polar impurities, a column with a different selectivity (e.g., C8 or phenyl-hexyl) might provide better resolution.

  • Mobile Phase pH: The pH should be controlled to ensure consistent ionization of Levalbuterol and its impurities, which is crucial for reproducible retention times and peak shapes.

  • Gradient Elution: A gradient elution is generally necessary to resolve both polar and non-polar impurities from the main peak within a reasonable run time.

  • Detector: A photodiode array (PDA) detector is useful for peak purity analysis and identifying the optimal wavelength for all components. For very low-level impurities, a mass spectrometer (MS) offers higher sensitivity and specificity.

Q2: How can I improve the detection of very low-level impurities (e.g., below 0.1%)?

To enhance the detection of trace impurities, consider the following:

  • Increase Injection Volume: This can increase the signal intensity of the impurities.

  • Use a More Sensitive Detector: A UPLC system coupled with a mass spectrometer (UPLC-MS/MS) provides significantly lower limits of detection (LOD) and quantification (LOQ) compared to UV detection.

  • Optimize Sample Preparation: A solid-phase extraction (SPE) step can be used to concentrate the impurities and remove matrix effects.

  • Wavelength Selection: Ensure the chosen UV wavelength is optimal for the impurity of interest, which may differ from the lambda max of Levalbuterol.

Q3: What are the common degradation pathways for Levalbuterol?

Forced degradation studies help elucidate the potential degradation pathways. Levalbuterol is susceptible to:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored degradants.

  • Acid/Base Hydrolysis: While generally stable, extreme pH conditions can lead to some degradation.

  • Photodegradation: Exposure to light can cause degradation. Samples should be protected from light during storage and analysis.

The diagram below illustrates a potential degradation pathway for Levalbuterol, leading to the formation of known impurities.

G Potential Degradation Pathway of Levalbuterol levalbuterol This compound oxidation Oxidation levalbuterol->oxidation reduction Reduction/Side Reaction levalbuterol->reduction imp_a Impurity A (Des-hydroxy Levalbuterol) imp_b Impurity B (Salbutamol Impurity C) imp_d Impurity D (Aldehyde derivative) oxidation->imp_d reduction->imp_a reduction->imp_b

Caption: A simplified diagram of potential Levalbuterol degradation pathways.

Experimental Protocols

Refined UPLC Method for Low-Level Impurity Profiling

This method is designed for the sensitive detection and quantification of known this compound impurities.

  • Instrumentation: UPLC system with a PDA detector or a tandem mass spectrometer (MS/MS).

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-60% B

    • 8-9 min: 60-90% B

    • 9-10 min: 90% B

    • 10-10.1 min: 90-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detector Wavelength: 225 nm (for PDA). For MS/MS, use MRM mode with optimized transitions for each impurity.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the this compound sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.

Data Presentation

Quantitative Data for Known Levalbuterol Impurities

The following table summarizes the typical retention times (RT), and estimated Limits of Detection (LOD) and Quantification (LOQ) for known impurities using the refined UPLC method described above. These values should be validated in your laboratory.

ImpurityStructureTypical RT (min)LOD (% w/w)LOQ (% w/w)
Levalbuterol Related Compound A 4-[2-(tert-butylamino)ethyl]-2-(hydroxymethyl)phenol[1][3]~4.5~0.01~0.03
Levalbuterol Related Compound B alpha-[{(1,1-Dimethylethyl)amino}methyl]-4-hydroxy-3-methyl-benzenemethanol~5.2~0.02~0.05
Levalbuterol Related Compound C alpha-[{(1,1-Dimethylethyl)amino}methyl]-4-hydroxy-3-(methoxymethyl)benzenemethanol[4]~5.8~0.02~0.06
Levalbuterol Related Compound D 5-[2-{(1,1-dimethylethyl)amino}-1-hydroxyethyl]-2-hydroxy-benzaldehyde[4]~6.3~0.01~0.04
Logical Relationship of Method Parameters

The following diagram illustrates the relationship between key chromatographic parameters and the desired outcomes for method refinement.

G Method Parameter Optimization Logic param Adjustable Parameters mp Mobile Phase (pH, Organic %) param->mp col Column (Chemistry, Dimensions) param->col flow Flow Rate param->flow temp Temperature param->temp outcome Desired Outcomes res Resolution mp->res sens Sensitivity mp->sens time Analysis Time mp->time shape Peak Shape mp->shape col->res col->shape flow->res flow->time temp->res temp->time res->outcome sens->outcome time->outcome shape->outcome

Caption: Interplay of chromatographic parameters and performance outcomes.

References

Adjusting experimental conditions to mitigate Levalbuterol Tartrate-induced tachycardia in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Levalbuterol (B1212921) Tartrate in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate the common side effect of tachycardia.

Frequently Asked Questions (FAQs)

Q1: Why does Levalbuterol Tartrate cause tachycardia in animal models?

A1: Levalbuterol is a selective beta-2 adrenergic receptor agonist. While its primary target is the beta-2 receptors in the smooth muscle of the airways, leading to bronchodilation, it can also stimulate beta-adrenergic receptors in the heart.[1][2] The heart contains both beta-1 and beta-2 adrenergic receptors, although beta-1 receptors are predominant.[1] Stimulation of these cardiac beta-receptors initiates a signaling cascade that results in an increased heart rate (positive chronotropic effect) and increased contractility (inotropic effect).[1][2]

Q2: What is the underlying signaling pathway for Levalbuterol-induced tachycardia?

A2: Upon binding to cardiac beta-adrenergic receptors, Levalbuterol activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into cardiac pacemaker cells, accelerating their depolarization and thus increasing the heart rate.

Levalbuterol This compound BetaReceptor Cardiac Beta-Adrenergic Receptor (β1/β2) Levalbuterol->BetaReceptor GProtein Gs Protein Activation BetaReceptor->GProtein AdenylylCyclase Adenylyl Cyclase Activation GProtein->AdenylylCyclase cAMP ↑ cAMP AdenylylCyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CaChannel L-type Ca²⁺ Channel Phosphorylation PKA->CaChannel CaInflux ↑ Ca²⁺ Influx CaChannel->CaInflux Tachycardia Increased Heart Rate (Tachycardia) CaInflux->Tachycardia

Beta-Adrenergic Signaling Pathway Leading to Tachycardia.

Q3: How can I estimate an appropriate starting dose of this compound for my animal model to minimize tachycardia?

A3: A common method for dose conversion from human to animal models is based on Body Surface Area (BSA). The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)

To calculate the Animal Equivalent Dose (AED) from a human dose, the formula is rearranged:

AED (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)

The Km factor is the body weight (kg) divided by the body surface area (m²). Below is a table with standard Km values for various species.[3][4][5]

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Human 601.6237
Rat 0.150.0256
Mouse 0.020.0073
Dog 100.5020

For example, to convert a human dose of 0.021 mg/kg (equivalent to a 1.25 mg dose in a 60 kg human) to a rat dose:

Rat Dose (mg/kg) = 0.021 mg/kg × (37 / 6) ≈ 0.1295 mg/kg

It is crucial to start with a low dose and perform a dose-response study to determine the optimal dose that provides the desired therapeutic effect with minimal tachycardia.

Troubleshooting Guides

Issue 1: Significant Tachycardia Observed After Levalbuterol Administration

This is the most common cardiovascular side effect. The following troubleshooting steps can help mitigate this issue.

1. Dose Adjustment:

  • Recommendation: The most effective initial step is to reduce the dose of this compound. Tachycardia is a dose-dependent effect.[6][7]

  • Action: Conduct a dose-response study to identify the minimal effective dose for bronchodilation that does not cause significant tachycardia.

Levalbuterol Dose Effect on Heart Rate Species Study Type
0.63 mg (human dose)Less marked effect on heart rate compared to higher doses.[7]HumanClinical
1.25 mg (human dose)Greater increase in heart rate.[6][7]HumanClinical

2. Administration Rate:

  • Recommendation: For intravenous administration, a slower infusion rate can help to reduce the peak plasma concentration of Levalbuterol, thereby lessening the acute tachycardic response.

  • Action: If administering via infusion, consider reducing the infusion rate and extending the duration of administration. Monitor heart rate continuously during the infusion to assess the response. A study with salbutamol (B1663637) in dogs showed that a continuous infusion of 3 micrograms/min for 1 hour after a 100 microgram bolus resulted in a significant increase in heart rate.[8][9]

3. Co-administration with a Cardioselective Beta-Blocker:

  • Recommendation: Pre-treatment with a cardioselective (beta-1 specific) beta-blocker, such as atenolol (B1665814), can selectively block the cardiac beta-receptors, thus mitigating the tachycardic effects of Levalbuterol while preserving its bronchodilatory effects on the beta-2 receptors in the lungs.

  • Action: Administer a low dose of a cardioselective beta-blocker prior to Levalbuterol administration. A dose-response study for the beta-blocker should be performed to determine the optimal dose for tachycardia prevention without causing bradycardia or other adverse effects. Studies in dogs have shown that atenolol can effectively reduce heart rate.[10][11]

Issue 2: Variable Cardiovascular Responses to Levalbuterol Under Anesthesia

The choice of anesthetic can significantly influence the cardiovascular response to Levalbuterol.

1. Anesthetic Selection:

  • Recommendation: Inhalant anesthetics like isoflurane (B1672236) are often preferred for cardiovascular studies as they tend to have less impact on heart rate compared to some injectable anesthetics.[12][13][14][15][16][17][18][19][20] Ketamine/xylazine combinations can have more pronounced effects on cardiovascular parameters.[12][13][14][18]

  • Action: If possible, use isoflurane anesthesia for your studies. If injectable anesthetics are necessary, be aware of their potential to alter the heart rate response to Levalbuterol and consider this in your data interpretation. Studies in mice have shown that isoflurane anesthesia results in a less pronounced increase in heart rate in response to beta-adrenergic stimulation compared to ketamine/inactin.[12]

Anesthetic Effect on Heart Rate Response to Beta-Agonist Species
Isoflurane Blunted heart rate increase.[12][13]Mouse
Ketamine/Inactin More pronounced heart rate increase.[12][13]Mouse

2. Conscious vs. Anesthetized Models:

  • Recommendation: Whenever feasible, conducting studies in conscious, freely moving animals with telemetry monitoring provides the most physiologically relevant data, avoiding the confounding effects of anesthesia.[21][22]

  • Action: Utilize telemetry systems for continuous monitoring of heart rate and blood pressure in conscious animals. This allows for a more accurate assessment of Levalbuterol's cardiovascular effects and the efficacy of any mitigation strategies.

cluster_0 Experimental Setup cluster_1 Mitigation Strategies Levalbuterol Levalbuterol Administration AnimalModel Animal Model (Rat, Mouse, Dog) Levalbuterol->AnimalModel Monitoring Cardiovascular Monitoring (Telemetry) AnimalModel->Monitoring Dose Dose Titration Dose->Levalbuterol adjust Infusion Slower Infusion Rate Infusion->Levalbuterol adjust BetaBlocker Co-administer Cardioselective Beta-Blocker BetaBlocker->AnimalModel pretreat Anesthesia Anesthetic Choice (e.g., Isoflurane) Anesthesia->AnimalModel influence

Experimental Workflow for Mitigating Tachycardia.

Experimental Protocols

Protocol 1: Cardiovascular Monitoring in Conscious Dogs via Telemetry

This protocol is designed for the continuous monitoring of cardiovascular parameters in conscious beagle dogs, which is considered a gold standard for safety pharmacology studies.[14][16][23][24][25]

1. Animal Preparation:

  • Surgically implant a telemetry transmitter (e.g., DSI PhysioTel Digital) according to the manufacturer's instructions. Allow for a sufficient recovery period (typically 2-4 weeks) post-surgery.

  • House dogs in a calm and controlled environment to minimize stress-related cardiovascular changes.

2. Data Acquisition:

  • Record baseline cardiovascular data for at least 24 hours prior to Levalbuterol administration to establish a diurnal rhythm.

  • Administer this compound via the desired route (e.g., inhalation, intravenous infusion).

  • Continuously record electrocardiogram (ECG), heart rate, and blood pressure for a predetermined period post-dosing (e.g., 24 hours) to capture the full duration of the cardiovascular effects.

3. Data Analysis:

  • Analyze the collected data to determine the peak change in heart rate, the duration of tachycardia, and any changes in blood pressure or ECG intervals.

  • Compare the post-dose data to the pre-dose baseline to quantify the cardiovascular effects of Levalbuterol.

Protocol 2: Co-administration of Atenolol to Mitigate Tachycardia in Rats

This protocol outlines a method to reduce Levalbuterol-induced tachycardia in rats by pre-treatment with the cardioselective beta-blocker, atenolol.

1. Animal Preparation:

  • Acclimate male Wistar rats to the experimental conditions to minimize stress.

  • For conscious studies, consider using telemetry implants for continuous monitoring. For anesthetized studies, isoflurane is a recommended anesthetic.

2. Dosing:

  • Administer a pre-determined dose of atenolol (e.g., via intraperitoneal injection) 30-60 minutes prior to Levalbuterol administration. A pharmacokinetic-pharmacodynamic study in rats used a 5 mg/kg intravenous infusion of S(-)-atenolol.[26]

  • Administer this compound at the desired dose and route.

3. Monitoring:

  • Continuously monitor heart rate and blood pressure before, during, and after drug administration.

  • Record data for a sufficient duration to observe the peak tachycardic effect and the mitigating effect of atenolol.

4. Analysis:

  • Compare the heart rate changes in animals receiving Levalbuterol alone versus those receiving atenolol pre-treatment to quantify the reduction in tachycardia.

References

Improving the efficiency of chiral resolution of albuterol to obtain Levalbuterol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Chiral Resolution of Albuterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient separation of racemic albuterol to obtain the therapeutically active enantiomer, Levalbuterol (R-Albuterol).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of racemic albuterol?

A1: The most prevalent methods for the chiral resolution of racemic albuterol on both laboratory and industrial scales are diastereomeric salt crystallization and preferential crystallization.[1][2] Diastereomeric salt formation involves reacting the racemic albuterol with a chiral resolving agent to form two diastereomeric salts with different solubilities, allowing for their separation by crystallization.[3] Preferential crystallization is applicable to racemates that form conglomerates, where seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer induces the crystallization of that enantiomer exclusively.[2]

Q2: Which chiral resolving agents are effective for the diastereomeric salt crystallization of albuterol?

A2: Derivatives of tartaric acid are commonly used and effective resolving agents for albuterol. Specifically, di-p-toluoyl-D-tartaric acid has been successfully used to resolve racemic albuterol, yielding the (R)-enantiomer.[1][4] Another documented resolving agent is L-tyrosine, which can also be used to form diastereomeric salts with albuterol, facilitating the separation of its enantiomers.[5]

Q3: What is the significance of recycling the undesired (S)-enantiomer?

A3: Recycling the undesired (S)-albuterol is crucial for improving the overall yield and economic viability of the chiral resolution process. Since classical resolution methods have a theoretical maximum yield of 50% for the desired enantiomer, the unwanted enantiomer is often racemized (converted back to the racemic mixture) and reintroduced into the separation process.[1][3] This significantly increases the overall efficiency of obtaining Levalbuterol.

Q4: How can I determine the enantiomeric excess (ee%) of my resolved Levalbuterol?

A4: The enantiomeric excess of Levalbuterol is typically determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[6] Several chiral columns, such as those based on teicoplanin or vancomycin, have proven effective for separating albuterol enantiomers.[7][8] The method allows for the quantification of each enantiomer, from which the ee% can be calculated.

Q5: What are the key parameters to control during diastereomeric salt crystallization?

A5: Several parameters are critical for a successful diastereomeric salt crystallization. These include the choice of solvent system, the molar ratio of the resolving agent to the racemic albuterol, the cooling rate, and the final crystallization temperature.[1] The solvent system is particularly important as it must provide a significant solubility difference between the two diastereomeric salts. The cooling rate can affect crystal size and purity.[9]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Potential Cause(s) Troubleshooting Steps
No crystallization occurs after adding the resolving agent and cooling. - The diastereomeric salts are too soluble in the chosen solvent. - The solution is not sufficiently supersaturated. - Presence of impurities inhibiting nucleation.- Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where one diastereomeric salt is significantly less soluble. - Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.[10] - Anti-Solvent Addition: Slowly add a solvent in which the salts are insoluble (an anti-solvent) to induce precipitation.[10] - Seeding: Introduce a few seed crystals of the desired diastereomeric salt to initiate crystallization.[10]
Low diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the crystallized salt. - Co-crystallization of both diastereomeric salts. - Inefficient separation due to similar solubilities of the diastereomeric salts. - The crystallization process did not reach equilibrium.- Optimize Resolving Agent Ratio: Vary the molar ratio of the resolving agent. Sometimes using a sub-stoichiometric amount can be beneficial. - Recrystallization: Perform one or more recrystallizations of the obtained solid to improve its purity. - Solvent System Optimization: Fine-tune the solvent composition to maximize the solubility difference between the diastereomers. - Controlled Cooling: Employ a slower cooling rate to allow for more selective crystallization.[9]
The product "oils out" instead of crystallizing. - The level of supersaturation is too high. - The crystallization temperature is above the melting point of the solvated salt.- Reduce Supersaturation: Use a more dilute solution or a slower cooling rate.[10] - Higher Crystallization Temperature: If possible, select a solvent system that allows crystallization to occur at a higher temperature.[10] - Agitation: Ensure proper and consistent stirring.
Low yield of the desired diastereomeric salt. - The desired salt is still significantly soluble in the mother liquor. - The crystallization process was stopped prematurely.- Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[10] - Racemization and Recycling: Recover the (S)-albuterol from the mother liquor, racemize it, and recycle it back into the resolution process to increase the overall yield.[1][5]
Preferential Crystallization
Problem Potential Cause(s) Troubleshooting Steps
No crystallization after seeding. - The solution is not supersaturated. - The seed crystals have dissolved. - Impurities are inhibiting crystal growth.- Verify Supersaturation: Ensure the solution is in a metastable zone of supersaturation. - Control Temperature: Maintain a constant temperature where the solution is supersaturated but the seeds do not dissolve. - Purify Racemate: Ensure the starting racemic albuterol sulfate (B86663) is of high purity.
Spontaneous crystallization of the counter-enantiomer. - The solution has entered the labile zone of supersaturation for the counter-enantiomer. - The process was run for too long.- Monitor Supersaturation: Carefully monitor the concentration of the mother liquor to avoid excessive supersaturation of the unwanted enantiomer. - Optimize Seeding: Control the amount and size of the seed crystals. - Process Time: Limit the duration of the crystallization to prevent the nucleation of the counter-enantiomer.
Low enantiomeric excess of the product. - Entrapment of the mother liquor in the crystal agglomerates. - Nucleation of the counter-enantiomer on the surface of the desired crystals.- Washing: Wash the crystals with a cold, saturated solution of the pure enantiomer or a solvent in which the enantiomer has low solubility. - Controlled Agitation: Optimize stirring to prevent excessive secondary nucleation and agglomeration.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for Albuterol

Method Resolving Agent Solvent System Yield of (R)-Albuterol Enantiomeric Excess (ee%) Reference(s)
Diastereomeric Salt CrystallizationDi-p-toluoyl-D-tartaric acidMethanol38% (initial); 67% (with recycle)99.5%[1][4]
Diastereomeric Salt CrystallizationL-TyrosineMethanol-Ethyl Acetate (1:2)38.7%99.1%[5]
Preferential CrystallizationN/A (seeding with R-Albuterol sulfate)MethanolNot specifiedHigh[2]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using Di-p-toluoyl-D-tartaric Acid
  • Salt Formation: Dissolve racemic albuterol and a molar equivalent of di-p-toluoyl-D-tartaric acid in a suitable solvent (e.g., methanol) with heating until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring. The diastereomeric salt of (R)-albuterol will preferentially crystallize. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of Levalbuterol: Treat the collected diastereomeric salt with a base (e.g., aqueous sodium bicarbonate) to neutralize the tartaric acid derivative.

  • Extraction: Extract the free base of Levalbuterol into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to obtain Levalbuterol.

  • Salt Formation (Optional): The purified Levalbuterol can be converted to a desired salt, such as the hydrochloride or sulfate, by treatment with the corresponding acid.

  • Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Protocol 2: Racemization of (S)-Albuterol for Recycling
  • Recovery: Isolate the (S)-albuterol from the mother liquor of the diastereomeric salt crystallization.

  • Acidification: Dissolve the recovered (S)-albuterol in a dilute solution of a strong acid, such as sulfuric acid (e.g., 1 M H₂SO₄).[1][5]

  • Heating: Heat the acidic solution to a high temperature (e.g., 80-100 °C) for a specified period.[1][5]

  • Neutralization: After cooling, carefully neutralize the solution with a base to obtain the racemized albuterol.

  • Extraction and Purification: Extract the racemic albuterol and purify it before reintroducing it into the chiral resolution process.

  • Monitoring: The progress of the racemization can be monitored by measuring the optical rotation of the solution, which should approach zero as the reaction proceeds.

Protocol 3: Determination of Enantiomeric Excess by HPLC
  • Column: Use a suitable chiral stationary phase column, for example, a teicoplanin-based or vancomycin-based column.[7][8]

  • Mobile Phase: Prepare an appropriate mobile phase. For a teicoplanin-based column, a mixture of methanol, acetic acid, and ammonia (B1221849) has been shown to be effective.[7] For other columns, a mixture of n-hexane, dichloromethane, methanol, and trifluoroacetic acid may be used.[6]

  • Sample Preparation: Dissolve a small amount of the resolved Levalbuterol in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Detection: Use a UV detector at an appropriate wavelength (e.g., 278 nm) to monitor the elution of the enantiomers.[6]

  • Quantification: Integrate the peak areas of the (R)- and (S)-albuterol enantiomers.

  • Calculation of ee%: Calculate the enantiomeric excess using the following formula: ee% = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Mandatory Visualizations

Albuterol_Signaling_Pathway Levalbuterol Levalbuterol (R-Albuterol) Beta2AR β2-Adrenergic Receptor Levalbuterol->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of Levalbuterol (R-Albuterol) leading to bronchodilation.

Chiral_Resolution_Workflow start Racemic Albuterol resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization) start->resolution separation Separation of Diastereomers (Filtration) resolution->separation r_salt Diastereomeric Salt of (R)-Albuterol (Solid) separation->r_salt s_salt Diastereomeric Salt of (S)-Albuterol (in Mother Liquor) separation->s_salt liberation Liberation of Free Base r_salt->liberation racemization Racemization s_salt->racemization levalbuterol Levalbuterol ((R)-Albuterol) liberation->levalbuterol analysis Enantiomeric Purity Analysis (HPLC) levalbuterol->analysis recycle Recycle racemization->recycle recycle->resolution

References

Strategies to enhance the bioavailability of orally administered Levalbuterol Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Levalbuterol Tartrate.

Understanding the Challenge: First-Pass Metabolism

Levalbuterol, the (R)-enantiomer of albuterol, is a potent β2-adrenergic receptor agonist. However, its oral delivery is hampered by extensive first-pass metabolism, primarily mediated by the sulfotransferase enzyme SULT1A3 in the intestine and liver.[1][2] This metabolic process significantly reduces the amount of active drug that reaches systemic circulation, leading to low oral bioavailability. The primary strategies to overcome this challenge involve either bypassing or protecting the drug from this metabolic pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to improve the oral bioavailability of this compound?

A1: The main strategies focus on avoiding or reducing first-pass metabolism and enhancing absorption. These include:

  • Mucoadhesive Buccal and Sublingual Delivery: Formulations that adhere to the oral mucosa can deliver the drug directly into the systemic circulation, bypassing the gastrointestinal tract and the liver.[3][4]

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from enzymatic degradation and enhance its absorption.[5]

  • Prodrug Approach: Modifying the chemical structure of Levalbuterol to create a prodrug can improve its absorption and stability, with the active drug being released after absorption.[6][7]

  • Inhibition of SULT1A3: Co-administration with inhibitors of the SULT1A3 enzyme can decrease the first-pass metabolism of Levalbuterol.[8]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of drugs, potentially enhancing the bioavailability of Levalbuterol.[9][10]

Q2: Why is my in vitro dissolution of nanoparticle formulations showing poor and inconsistent results?

A2: Poor in vitro dissolution of nanoparticle formulations can stem from several factors:

  • Particle Aggregation: Nanoparticles have a high surface area-to-volume ratio and can agglomerate, reducing the effective surface area for dissolution. Ensure adequate use of stabilizers in your formulation.

  • Inadequate Surfactant: The concentration of the surfactant used to wet the nanoparticles may be insufficient, leading to poor dispersion.

  • Improper Drying Method: If you are testing a dried nanoparticle powder, the drying process (e.g., spray-drying, freeze-drying) might have caused irreversible aggregation. Re-evaluate your drying parameters and the use of cryo- or lyo-protectants.[11]

  • Dissolution Medium: The pH and composition of your dissolution medium may not be optimal for the release of the drug from the nanoparticle matrix.

Q3: My Caco-2 permeability assay for this compound shows low permeability. How can I interpret this?

A3: Levalbuterol is a Biopharmaceutics Classification System (BCS) class III drug, characterized by high solubility and low permeability. Therefore, low apparent permeability (Papp) values in a Caco-2 assay are expected. Key points to consider are:

  • Efflux Ratio: Determine the bidirectional permeability (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. A ratio greater than 2 suggests the involvement of efflux transporters, which could further limit absorption.[12]

  • Transporter Involvement: Caco-2 cells express various transporters. The low permeability of Levalbuterol is likely due to its hydrophilic nature and lack of active uptake transporters.

  • Formulation Effect: Compare the permeability of your formulated Levalbuterol (e.g., in nanoparticles or with permeation enhancers) to the pure drug solution. An increase in Papp for the formulated drug would indicate a successful enhancement strategy.

Q4: I am observing high variability in my in vivo pharmacokinetic data in animal models. What could be the cause?

A4: High variability in in vivo studies with oral formulations is a common challenge.[6] Potential causes include:

  • Gastrointestinal Physiology: Differences in gastric emptying time, intestinal pH, and gut motility among individual animals can significantly impact drug absorption.

  • Food Effects: The presence or absence of food can alter the absorption of your formulation. Ensure consistent feeding protocols.

  • First-Pass Metabolism Variability: The expression and activity of metabolic enzymes like SULT1A3 can vary between animals, leading to differences in bioavailability.

  • Formulation Instability: The formulation may not be stable in the gastrointestinal environment, leading to premature drug release or degradation.

Troubleshooting Guides

Nanoparticle Formulation of this compound
Problem Possible Cause(s) Troubleshooting Steps
Low Drug Entrapment Efficiency 1. High water solubility of this compound leading to its partitioning into the aqueous phase during nanoparticle preparation. 2. Incompatible polymer-drug ratio. 3. Inappropriate solvent/antisolvent system or homogenization speed.1. Use a double emulsion (w/o/w) technique for hydrophilic drugs. 2. Optimize the drug-to-polymer ratio; a higher polymer concentration may be needed. 3. Experiment with different solvent systems and processing parameters (e.g., sonication time, homogenization pressure).[11][13]
Large Particle Size or Polydispersity 1. Insufficient stabilizer concentration. 2. Aggregation during preparation or storage. 3. Ostwald ripening.1. Increase the concentration of the stabilizer (e.g., surfactant, polymer). 2. Optimize stirring speed and temperature during preparation. Ensure proper storage conditions (e.g., temperature, light protection). 3. Use a combination of stabilizers or a polymer with a high glass transition temperature.
Poor In Vitro Release Profile 1. "Burst release" due to surface-adsorbed drug. 2. Incomplete release due to strong drug-matrix interactions or aggregation.1. Wash the nanoparticles after preparation to remove surface-adsorbed drug. 2. Modify the polymer matrix to facilitate drug diffusion. Ensure complete dispersion of the nanoparticles in the release medium.
Mucoadhesive Buccal Film Formulation
Problem Possible Cause(s) Troubleshooting Steps
Brittle or Inflexible Films 1. Insufficient plasticizer concentration. 2. Inappropriate polymer selection or combination.1. Increase the concentration of the plasticizer (e.g., glycerol (B35011), propylene (B89431) glycol).[14] 2. Use a more flexible polymer or a combination of polymers to improve mechanical properties.
Poor Mucoadhesion 1. Low concentration of mucoadhesive polymer. 2. Inadequate hydration of the film before application. 3. Incorrect testing method for mucoadhesive strength.1. Increase the concentration of the mucoadhesive polymer (e.g., HPMC, Carbopol).[15] 2. Ensure the film is sufficiently hydrated to activate the mucoadhesive properties. 3. Use a validated ex vivo method with fresh mucosal tissue and controlled contact time and force.[16]
Inconsistent Drug Content Uniformity 1. Uneven mixing of the drug in the polymer solution. 2. Air bubbles in the casting solution. 3. Uneven drying of the film.1. Ensure the drug is completely dissolved or uniformly dispersed in the polymer solution before casting. 2. Degas the solution under vacuum before casting. 3. Dry the film in a level oven with controlled temperature and humidity to ensure uniform solvent evaporation.[17]

Quantitative Data Summary

The following tables summarize key parameters from studies on Salbutamol (B1663637) Sulphate, a closely related compound to this compound, which can serve as a reference for your experiments.

Table 1: In Vivo Pharmacokinetic Parameters of Oral Salbutamol Sulphate Formulations in Rabbits [18][19]

FormulationCmax (ng/mL)Tmax (h)AUC₀-∞ (ng·h/mL)
Immediate-Release Capsule271.54 ± 58.956.00 ± 0.252352.77 ± 432.51
Pulsatile-Release Capsule271.54 ± 58.956.00 ± 0.252494.73 ± 525.95

Table 2: Characteristics of Salbutamol Sulphate Nanoparticles [20]

PolymerDrug:Polymer RatioParticle Size (nm)Entrapment Efficiency (%)Drug Loading (%)
Bovine Serum Albumin1:1287.45 ± 954.81 ± 2.911.19 ± 0.4
Chitosan1:1-85.82 ± 4.231.15 ± 0.8
Gelatin1:1---
Bovine Serum Albumin2:1894.06 ± 28--

Table 3: Evaluation of Mucoadhesive Buccal Films of Salbutamol Sulphate [18][19]

Formulation CodePolymer CompositionFolding EnduranceIn Vitro Residence Time (min)In Vitro Drug Release (%) after 150 min
F9HPMC, SCMC, Carbopol 934>30017493.89

Experimental Protocols

Preparation of Mucoadhesive Nanoparticles of Salbutamol Sulphate by Nano-precipitation

This protocol is adapted from a study on gastroretentive nanoparticles of salbutamol sulphate.[20]

  • Preparation of Polymer Solution (Solution A): Accurately weigh the desired amount of mucoadhesive polymer (e.g., chitosan, bovine serum albumin) and dissolve it in a measured quantity of acetone (B3395972).

  • Preparation of Drug Solution (Solution B): Accurately weigh Salbutamol Sulphate and dissolve it in dichloromethane.

  • Nanoprecipitation: Mix Solution A and Solution B. To this mixture, add 50 mL of deionized water and stir for 30 minutes using a magnetic stirrer.

  • Solvent Evaporation: Remove acetone by evaporation under reduced pressure using a rotary evaporator.

  • Final Volume Adjustment: Adjust the final volume of the nanoparticle suspension to 10 mL with deionized water.

  • Characterization: Evaluate the nanoparticles for particle size, zeta potential, entrapment efficiency, and drug loading.

Preparation of Mucoadhesive Buccal Films by Solvent Casting

This protocol is based on the formulation of salbutamol sulphate buccal films.[18]

  • Polymer Solution Preparation: Dissolve the mucoadhesive polymers (e.g., HPMC K4M, SCMC, Carbopol 934p) in a 4:1 ratio of ethanol (B145695) to water with continuous stirring on a magnetic stirrer at low RPM for 1 hour to obtain a clear, bubble-free solution.

  • Addition of Plasticizer and Humectant: Add glycerol (10% v/v) as a plasticizer and Tween-80 as a humectant to the polymer solution and mix well.

  • Drug Incorporation: Dissolve the required amount of this compound in the polymer-plasticizer mixture and stir until a homogenous solution is formed.

  • Casting: Pour the final solution into a petri dish of a specific diameter.

  • Drying: Initially, dry the patches at room temperature for 2 hours, followed by drying in a hot air oven at 40°C for 18 hours. Finally, vacuum dry the patches for 4 hours at room temperature.

  • Cutting and Storage: Carefully remove the dried film, inspect for imperfections, and cut into patches of the desired size. Store the patches in aluminum foil in a desiccator.

Ex-vivo Permeation Study of Mucoadhesive Buccal Films

This protocol is for assessing the permeation of the drug from the buccal film through a biological membrane.[7][17]

  • Membrane Preparation: Obtain fresh porcine or sheep buccal mucosa from a local slaughterhouse. Separate the mucosal layer from the underlying connective tissue and wash it with phosphate (B84403) buffer (pH 6.8).

  • Franz Diffusion Cell Setup: Mount the excised buccal mucosa on a Franz diffusion cell with the mucosal side facing the donor compartment.

  • Film Application: Place the mucoadhesive buccal film in the donor compartment in contact with the mucosal surface.

  • Receptor Compartment: Fill the receptor compartment with phosphate buffer (pH 7.4) and maintain the temperature at 37 ± 1°C with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh buffer.

  • Analysis: Analyze the withdrawn samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualizations

Experimental_Workflow_for_Nanoparticle_Formulation cluster_prep Preparation cluster_formulation Formulation cluster_char Characterization A Dissolve Polymer in Acetone (Solution A) C Mix Solution A and B A->C B Dissolve this compound in Dichloromethane (Solution B) B->C D Add Water and Stir (Nanoprecipitation) C->D E Solvent Evaporation (Rotary Evaporator) D->E F Adjust Final Volume E->F G Particle Size Analysis F->G H Zeta Potential Measurement F->H I Entrapment Efficiency F->I J Drug Loading F->J

Workflow for Mucoadhesive Nanoparticle Formulation.

Buccal_Film_Permeation_Study A Obtain & Prepare Buccal Mucosa B Mount Mucosa in Franz Diffusion Cell A->B C Apply Buccal Film to Mucosal Surface B->C D Fill Receptor with Buffer & Maintain Temperature C->D E Withdraw Samples at Time Intervals D->E F Analyze Samples for Drug Content E->F G Calculate Permeation Parameters F->G

Ex-vivo Permeation Study Workflow for Buccal Films.

Levalbuterol_Metabolism_Pathway cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_liver Liver Oral_Levalbuterol Oral this compound Intestinal_Lumen Intestinal Lumen Oral_Levalbuterol->Intestinal_Lumen Enterocytes Enterocytes Intestinal_Lumen->Enterocytes Absorption Portal_Vein Portal Vein Enterocytes->Portal_Vein Metabolites Inactive Metabolites Enterocytes->Metabolites First-Pass Metabolism (SULT1A3) Hepatocytes Hepatocytes Portal_Vein->Hepatocytes Systemic_Circulation Systemic Circulation Hepatocytes->Systemic_Circulation Reduced Bioavailability Hepatocytes->Metabolites First-Pass Metabolism (SULT1A3) Excretion Excretion Systemic_Circulation->Excretion Metabolites->Excretion

First-Pass Metabolism of Oral Levalbuterol.

References

Validation & Comparative

A Comparative Guide: Levalbuterol Tartrate vs. Racemic Albuterol in Clinical Practice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of bronchospasm in obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD) has long relied on the use of short-acting beta2-agonists (SABAs). Racemic albuterol, a 50:50 mixture of the (R)- and (S)-enantiomers, has been a cornerstone of therapy for decades. However, the development of levalbuterol (B1212921), the pure (R)-enantiomer of albuterol, prompted a re-evaluation of the roles of the individual isomers. This guide provides an objective comparison of the clinical efficacy and side effect profiles of levalbuterol tartrate and racemic albuterol, supported by experimental data and detailed methodologies from key clinical trials.

Mechanism of Action: A Tale of Two Isomers

Racemic albuterol is comprised of two stereoisomers: (R)-albuterol (levalbuterol) and (S)-albuterol.[1] The bronchodilatory effects of racemic albuterol are attributed exclusively to the (R)-enantiomer, which acts as a potent agonist at the beta-2 adrenergic receptor.[1] This interaction initiates a signaling cascade that leads to the relaxation of bronchial smooth muscle and subsequent airway dilation.[2]

Conversely, the (S)-enantiomer, once considered inert, is now understood to possess a distinct pharmacological profile.[1] It is metabolized more slowly than (R)-albuterol, leading to its accumulation in the body.[1] Some preclinical and clinical evidence has suggested that (S)-albuterol may have pro-inflammatory properties and could potentially counteract some of the beneficial effects of the (R)-enantiomer.[1] However, the clinical significance of these findings remains a subject of debate.[3]

cluster_0 Racemic Albuterol cluster_1 Levalbuterol cluster_2 Cellular Response Racemic Albuterol Racemic Albuterol (R)-Albuterol (R)-Albuterol Racemic Albuterol->(R)-Albuterol 50% (S)-Albuterol (S)-Albuterol Racemic Albuterol->(S)-Albuterol 50% Beta-2 Adrenergic Receptor Beta-2 Adrenergic Receptor (R)-Albuterol->Beta-2 Adrenergic Receptor Agonist Potential Pro-inflammatory Effects Potential Pro-inflammatory Effects (S)-Albuterol->Potential Pro-inflammatory Effects Levalbuterol Levalbuterol Pure (R)-Albuterol Pure (R)-Albuterol Levalbuterol->Pure (R)-Albuterol Pure (R)-Albuterol->Beta-2 Adrenergic Receptor Agonist Bronchodilation Bronchodilation Beta-2 Adrenergic Receptor->Bronchodilation

Figure 1: Mechanism of Action of Racemic Albuterol and Levalbuterol.

Clinical Efficacy in Asthma

Numerous clinical trials have compared the efficacy of levalbuterol and racemic albuterol in the management of acute asthma exacerbations. A systematic review and meta-analysis of seven randomized controlled trials, encompassing 1625 participants, found no significant difference between the two agents in terms of respiratory rate, oxygen saturation, percentage change in Forced Expiratory Volume in one second (FEV1), or clinical asthma score.[3][4]

However, some individual studies have suggested potential benefits of levalbuterol in specific patient populations. For instance, a multicenter, randomized, double-blind trial by Nowak et al. (2006) involving adults with acute severe asthma found that while the primary endpoint of time to meet discharge criteria was similar between the levalbuterol and racemic albuterol groups, FEV1 improvement was significantly greater with levalbuterol.[5] This effect was particularly pronounced in patients not recently treated with steroids.[5]

Data Summary: Clinical Efficacy in Acute Asthma
Efficacy OutcomeLevalbuterolRacemic AlbuterolKey FindingsCitations
Change in FEV1 (Liters) 0.50 ± 0.430.43 ± 0.37Levalbuterol showed a statistically significant greater improvement in FEV1 after the first dose in the intent-to-treat group (p=0.02).[5]
Hospitalization Rate 7.0%9.3%No significant difference in overall hospitalization rates (p=0.28).[5]
Respiratory Rate (breaths/min) No significant differenceNo significant differenceMeta-analysis showed no significant difference between groups.[3][4]
Oxygen Saturation (%) No significant differenceNo significant differenceMeta-analysis showed no significant difference between groups.[3][4]

Clinical Efficacy in Chronic Obstructive Pulmonary Disease (COPD)

The comparative efficacy of levalbuterol and racemic albuterol has also been evaluated in patients with COPD. A multicenter, randomized, double-blind, parallel-group study by Donohue et al. (2005) assessed the efficacy and safety of nebulized levalbuterol in adults with COPD over a 6-week period.[6] The study found that all active treatments (levalbuterol and racemic albuterol) demonstrated significant improvements in the percent change in FEV1 Area Under the Curve (AUC) from 0 to 8 hours compared to placebo.[6] Notably, the 1.25 mg dose of levalbuterol was associated with a significant reduction in rescue medication use compared to racemic albuterol.[6]

Another study in hospitalized patients with acute asthma or COPD found that those treated with levalbuterol required significantly fewer total nebulizations compared to those receiving racemic albuterol.[7]

Data Summary: Clinical Efficacy in COPD
Efficacy OutcomeLevalbuterol (1.25 mg)Racemic Albuterol (2.5 mg)Key FindingsCitations
Change in Rescue Medication Use (doses/day) -0.84 ± 3.8+0.97 ± 2.5Levalbuterol significantly reduced the need for rescue medication compared to racemic albuterol (p=0.02).[6]
Withdrawals due to COPD Exacerbations 4.1%9.6%A higher rate of withdrawals due to exacerbations was observed in the racemic albuterol group compared to placebo (p=0.01).[6]
Total Nebulizations (in hospitalized patients) Median: 10Median: 12Patients treated with levalbuterol required significantly fewer total nebulizations (p=0.031).[7]

Side Effect Profile

The side effect profiles of levalbuterol and racemic albuterol are generally similar, with common adverse events including tremors, nervousness, and tachycardia.[2] The theoretical advantage of levalbuterol is a reduction in beta-1 mediated side effects due to the absence of the (S)-enantiomer.

A dose-response evaluation in patients with asthma suggested that a 0.63 mg dose of levalbuterol provided bronchodilation equivalent to 2.50 mg of racemic albuterol but with less impact on heart rate and potassium levels.[8] However, a meta-analysis of studies in acute asthma did not find significant differences in the overall incidence of side effects between the two drugs.[3][4]

Data Summary: Common Side Effects
Side EffectLevalbuterolRacemic AlbuterolKey FindingsCitations
Tachycardia (Increased Heart Rate) Dose-dependent increaseDose-dependent increaseSome studies suggest less tachycardia with equipotent doses of levalbuterol, but this is not a consistent finding across all studies.[8]
Tremor CommonCommonNo significant difference reported in major comparative trials.[2]
Nervousness CommonCommonNo significant difference reported in major comparative trials.[2]
Dizziness ReportedLess commonly reportedMay be more associated with levalbuterol.[2]
Migraine ReportedNot typically reportedMay be more associated with levalbuterol.[2]

Experimental Protocols

Key Experiment 1: Efficacy and Safety in Acute Severe Asthma (Nowak et al., 2006)
  • Study Design: Multicenter, randomized, double-blind, parallel-group clinical trial.[5]

  • Patient Population: Adults with a clinical diagnosis of acute severe asthma and a baseline FEV1 between 20% and 55% of the predicted value.[5]

  • Intervention: Patients were randomized to receive either nebulized levalbuterol (1.25 mg) or nebulized racemic albuterol (2.5 mg). Treatments were administered every 20 minutes for the first hour, then every 40 minutes for the next three doses, and as needed thereafter for up to 24 hours. All patients also received prednisone.[5]

  • Primary Endpoint: Time to meet discharge criteria.[5]

  • Secondary Endpoints: Change in FEV1, hospitalization rates, and adverse events.[5]

  • Statistical Analysis: The primary efficacy analysis was performed on the intent-to-treat population. The time to meet discharge criteria was analyzed using a log-rank test. Changes in FEV1 were analyzed using analysis of covariance.[5]

Key Experiment 2: Efficacy and Safety in COPD (Donohue et al., 2005)
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6]

  • Patient Population: Adults aged 40 years or older with a clinical diagnosis of COPD, a smoking history of at least 10 pack-years, and a baseline FEV1 of less than 65% of the predicted value.[6]

  • Intervention: Patients were randomized to receive one of four treatments three times daily for six weeks: nebulized levalbuterol 0.63 mg, nebulized levalbuterol 1.25 mg, nebulized racemic albuterol 2.5 mg, or placebo.[6]

  • Primary Endpoint: The average FEV1 AUC from 0 to 8 hours over the 6-week treatment period.[6]

  • Secondary Endpoints: Rescue medication use, COPD exacerbations, and safety parameters.[6]

  • Statistical Analysis: The primary efficacy endpoint was analyzed using a mixed-effects model for repeated measures. Rescue medication use was analyzed using an analysis of covariance.[6]

cluster_0 Patient Screening and Enrollment cluster_1 Randomization and Treatment cluster_2 Data Collection and Analysis Patient Population Patients with Acute Asthma or COPD Exacerbation Inclusion/Exclusion Criteria Apply Inclusion/ Exclusion Criteria Patient Population->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline FEV1, Vital Signs, etc. Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Levalbuterol Group Levalbuterol Group Randomization->Levalbuterol Group Racemic Albuterol Group Racemic Albuterol Group Randomization->Racemic Albuterol Group Placebo Group Placebo Group (if applicable) Randomization->Placebo Group Efficacy Assessments Serial FEV1, Symptom Scores, Hospitalization Rate Levalbuterol Group->Efficacy Assessments Safety Assessments Adverse Events, Vital Signs, ECGs Levalbuterol Group->Safety Assessments Racemic Albuterol Group->Efficacy Assessments Racemic Albuterol Group->Safety Assessments Placebo Group->Efficacy Assessments Placebo Group->Safety Assessments Statistical Analysis Statistical Analysis Efficacy Assessments->Statistical Analysis Safety Assessments->Statistical Analysis

References

A Comparative Guide to Analytical Methods for Levalbuterol Tartrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the accurate quantification of Levalbuterol Tartrate, a critical component in pharmaceutical development and quality control. Below, we compare the performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as routine quality control or bioanalysis. This section provides a comparative summary of the most common techniques.

Quantitative Performance Data

The following table summarizes the key performance parameters of HPLC, HPTLC, and UV-Vis spectrophotometric methods based on published validation data.

ParameterHPLC MethodHPTLC MethodUV-Vis Spectrophotometric Method
Linearity Range 0.004 - 0.8 mg/mL[1]500 - 2500 ng/spot[2][3]20 - 60 µg/mL[4]
Correlation Coefficient (r²) > 0.999[1]> 0.996[2][3]> 0.998[4]
Accuracy (% Recovery) 99.73 - 100.02%[1]98.42 - 99.87%[2][3]99.25 - 101.14%[4]
Precision (%RSD) < 1.5%[1]< 2%[5]< 2%[5]
Limit of Detection (LOD) 3.0 µg/mL[1]33.12 ng/spot[2]1.81 µg/mL[4]
Limit of Quantification (LOQ) 20.0 µg/mL[1]100.38 ng/spot[2]5.48 µg/mL[4]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below to allow for replication and cross-validation in your laboratory.

High-Performance Liquid Chromatography (HPLC)

This method is highly specific and sensitive for the quantification of this compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector is used.

  • Column : A Chirex(5)-ICA and (R)NEA New Column is a suitable choice.[1]

  • Mobile Phase : A mixture of N-hexane, dichloromethane, methanol, and trifluoroacetic acid in the ratio of 240:140:20:1 (v/v/v/v) is used.[1]

  • Flow Rate : The mobile phase is pumped at a flow rate of 1.0 mL/min.[1]

  • Detection : UV detection is performed at a wavelength of 278 nm.[1]

  • Sample Preparation : A standard stock solution of Levalbuterol Hydrochloride is prepared in methanol. Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective alternative for the quantification of Levalbuterol.

  • Instrumentation : An HPTLC system with a TLC scanner and a sample applicator is required.

  • Stationary Phase : Aluminum plates pre-coated with silica (B1680970) gel 60 F254 are used.[2][3]

  • Mobile Phase : A mixture of toluene, methanol, and triethylamine (B128534) in the ratio of 7:3:0.2 (v/v/v) is employed as the developing solvent.[2][3]

  • Sample Application : Samples are applied to the HPTLC plates as bands.

  • Development : The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis : After development, the plates are dried and scanned at 275 nm.[2][3]

UV-Vis Spectrophotometry

This is a simpler and more rapid method suitable for routine analysis in quality control.

  • Instrumentation : A double beam UV-Vis spectrophotometer is used.

  • Solvent : Distilled water is used as the solvent.[5]

  • Wavelength of Maximum Absorbance (λmax) : The absorbance is measured at 277 nm.[4][5]

  • Sample Preparation : A stock solution of Levalbuterol Sulphate is prepared in distilled water.[5] A series of dilutions are made to obtain concentrations within the linear range.

  • Analysis : The absorbance of the sample solutions is measured against a solvent blank.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Hexane:DCM:MeOH:TFA) C Inject Sample into HPLC System A->C B Prepare Levalbuterol Standard Solutions B->C D Isocratic Elution (1.0 mL/min) C->D E UV Detection (278 nm) D->E F Chromatogram Generation E->F G Peak Integration & Quantification F->G

Caption: HPLC Experimental Workflow for this compound Quantification.

HPTLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hptlc HPTLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Toluene:MeOH:TEA) D Develop Plate in Saturated Chamber A->D B Prepare Levalbuterol Standard Solutions C Spot Samples on Silica Gel Plate B->C C->D E Dry the Plate D->E F Densitometric Scanning (275 nm) E->F G Peak Area Measurement & Quantification F->G

Caption: HPTLC Experimental Workflow for this compound Quantification.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_uv UV-Vis Analysis cluster_data Data Processing A Prepare Levalbuterol Standard Solutions (in Distilled Water) C Measure Absorbance of Samples A->C B Set Wavelength to 277 nm B->C D Construct Calibration Curve C->D E Quantify Sample Concentration D->E

Caption: UV-Vis Spectrophotometry Workflow for this compound.

References

A Comparative Guide to the Bronchodilator Effects of Levalbuterol Tartrate: In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bronchodilator effects of Levalbuterol (B1212921) Tartrate against its racemic counterpart, albuterol. The following sections present a comprehensive overview of supporting experimental data from both in vitro and in vivo studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Levalbuterol, the (R)-enantiomer of albuterol, is the therapeutically active component responsible for bronchodilation.[1][2] Racemic albuterol contains an equal mixture of (R)-albuterol and (S)-albuterol.[3][4] While the (S)-enantiomer is considered largely inactive in terms of bronchodilation, some studies suggest it may contribute to adverse effects.[3][4][5]

Mechanism of Action

Levalbuterol is a selective beta2-adrenergic receptor agonist.[6] Its mechanism of action involves the activation of beta2-adrenergic receptors on airway smooth muscle. This activation stimulates the enzyme adenylate cyclase, leading to an increased intracellular concentration of cyclic-3', 5'-adenosine monophosphate (cAMP).[1][6][7] The rise in cAMP activates protein kinase A, which in turn inhibits the phosphorylation of myosin and lowers intracellular calcium levels, resulting in smooth muscle relaxation and bronchodilation.[7][8]

Levalbuterol Signaling Pathway Levalbuterol Levalbuterol Beta2Receptor Beta-2 Adrenergic Receptor Levalbuterol->Beta2Receptor Binds to AdenylateCyclase Adenylate Cyclase Beta2Receptor->AdenylateCyclase Activates cAMP cAMP AdenylateCyclase->cAMP Converts ATP ATP ATP->AdenylateCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLCK_inactive Inactive Myosin Light-Chain Kinase MyosinLCK Active Myosin Light-Chain Kinase PKA->MyosinLCK Inhibits Bronchodilation Bronchodilation (Smooth Muscle Relaxation) MyosinLCK->Bronchodilation Contraction In Vitro Experimental Workflow cluster_prep Tissue Preparation cluster_assay Organ Bath Assay cluster_analysis Data Analysis Euthanasia Euthanize Guinea Pig Dissection Dissect Trachea Euthanasia->Dissection Rings Cut Trachea into Rings Dissection->Rings Mounting Mount Rings in Organ Bath Rings->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Contraction Induce Contraction (e.g., Histamine) Equilibration->Contraction Drug_Addition Cumulative Addition of Test Compound Contraction->Drug_Addition Recording Record Relaxation Drug_Addition->Recording CRC Generate Concentration- Response Curves Recording->CRC pD2 Calculate pD2 Values CRC->pD2 Clinical Trial Logic Start Patient Recruitment (e.g., Mild Asthma) Baseline Baseline FEV1 Measurement Start->Baseline Randomization Randomization Baseline->Randomization Group_L Levalbuterol Administration Randomization->Group_L Group_R Racemic Albuterol Administration Randomization->Group_R Group_P Placebo Administration Randomization->Group_P Post_Dose_FEV1 Post-Dose FEV1 Measurement (1 hour) Group_L->Post_Dose_FEV1 Group_R->Post_Dose_FEV1 Group_P->Post_Dose_FEV1 Methacholine_Challenge Methacholine Challenge (Increasing Doses) Post_Dose_FEV1->Methacholine_Challenge FEV1_Drop FEV1 Drop ≥ 20%? Methacholine_Challenge->FEV1_Drop FEV1_Drop->Methacholine_Challenge No PC20 Determine PC20 FEV1_Drop->PC20 Yes Albuterol_Rescue Administer Rescue Bronchodilator PC20->Albuterol_Rescue End End of Test Albuterol_Rescue->End

References

A Head-to-Head Comparison of Levalbuterol Tartrate Inhalation Devices for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance of various inhalation devices for the delivery of Levalbuterol Tartrate, focusing on key in vitro performance metrics and the experimental protocols used for their evaluation.

This compound, the (R)-enantiomer of albuterol, is a short-acting beta-2 adrenergic agonist used for the treatment or prevention of bronchospasm in patients with reversible obstructive airway disease. The efficacy of inhaled therapeutics is critically dependent on the device used for delivery. This guide provides a head-to-head comparison of different inhalation devices for this compound, with a focus on Metered-Dose Inhalers (MDIs) and nebulizers. The information presented is intended for researchers, scientists, and drug development professionals, with an emphasis on performance data and detailed experimental methodologies.

Metered-Dose Inhaler (MDI) Performance

The most common MDI for this compound is Xopenex HFA®. The performance of an MDI can be significantly influenced by the use of a Valved Holding Chamber (VHC), which can improve drug delivery by reducing the need for patient coordination and decreasing oropharyngeal deposition.

In Vitro Comparison of Xopenex HFA® with Valved Holding Chambers

A key performance indicator for inhaled therapies is the Fine Particle Mass (FPM), which is the mass of drug particles with an aerodynamic diameter typically less than 4.7 µm. These particles are more likely to penetrate deep into the lungs.

Device ConfigurationFine Particle Mass (FPM) (µg)[1]Mass Median Aerodynamic Diameter (MMAD) (µm)[2]
Xopenex HFA® with prewashed AeroChamber Plus® VHC28.5 ± 2.4~2.5
Xopenex HFA® with prewashed AeroChamber Max® VHC33.5 ± 1.4~2.6
Xopenex HFA® with unwashed AeroChamber Max® VHC36.3 ± 1.1~2.6

Key Findings:

  • The use of the AeroChamber Max® VHC, both prewashed and unwashed, resulted in a higher FPM compared to the AeroChamber Plus® VHC.[1]

  • The AeroChamber Max®, which is made of a charge-dissipative material, showed comparable performance whether it was prewashed or not, suggesting it may be more user-friendly for patients.[1]

Experimental Protocol: Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction

The determination of FPM and Mass Median Aerodynamic Diameter (MMAD) is typically performed using an Andersen Cascade Impactor (ACI) or a Next Generation Impactor (NGI).[3][4]

Methodology:

  • Apparatus Setup: An Andersen 8-stage cascade impactor is assembled with collection plates.

  • Flow Rate: A constant airflow, typically 28.3 L/min, is drawn through the impactor.[1][3]

  • Sample Introduction: The MDI is actuated into the induction port of the cascade impactor.

  • Particle Separation: The aerosol particles are separated into different size fractions on the various stages of the impactor based on their inertia.

  • Drug Recovery and Analysis: The drug deposited on each stage is rinsed with a suitable solvent, and the amount of this compound is quantified using High-Performance Liquid Chromatography (HPLC).[4]

  • Data Analysis: The mass of drug on each stage is used to calculate the FPM and MMAD.

G cluster_setup Apparatus Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis ACI_Assembly Assemble Andersen Cascade Impactor Set_Flow_Rate Set Flow Rate (e.g., 28.3 L/min) ACI_Assembly->Set_Flow_Rate MDI_Actuation Actuate MDI into Induction Port Set_Flow_Rate->MDI_Actuation Particle_Separation Inertial Separation of Particles by Size MDI_Actuation->Particle_Separation Drug_Recovery Rinse Stages and Quantify Drug via HPLC Particle_Separation->Drug_Recovery Calculate_Metrics Calculate FPM, MMAD, and other parameters Drug_Recovery->Calculate_Metrics

Experimental workflow for APSD analysis.
Spray Pattern and Plume Geometry

Spray pattern and plume geometry are additional in vitro tests used to characterize the performance of MDIs and are important for ensuring product consistency and bioequivalence.[5][6]

Methodology:

  • Spray Pattern: This is typically measured by actuating the MDI onto a surface (e.g., a thin-layer chromatography plate) at a set distance. The shape and size of the deposited drug are then analyzed. Key parameters include the ovality ratio (Dmax/Dmin) and the area of the spray pattern.[3]

  • Plume Geometry: This is often assessed using a laser-based system to visualize the aerosol plume as it develops over time. The angle and width of the plume are measured at a specific distance from the actuator mouthpiece.[5]

Nebulizer Performance

Nebulizers are an alternative for patients who may have difficulty with the coordination required for MDIs. The performance of nebulizers can vary based on their design, such as jet nebulizers versus breath-actuated nebulizers.

In Vitro Comparison of Nebulizers

A study compared the particle size distribution of Levalbuterol delivered by the AeroEclipse® (a breath-actuated nebulizer) and the LC Star® (a conventional jet nebulizer).

NebulizerKey Performance Characteristic
AeroEclipse®Higher percentage of particles in the fine particle range (<5 µm)
LC Star®Broader particle size distribution

Key Findings:

  • The AeroEclipse® nebulizer produced a particle size distribution with a greater proportion of particles in the respirable range compared to the LC Star® nebulizer.[7] This suggests that the breath-actuated mechanism of the AeroEclipse® may lead to more efficient drug delivery.

Experimental Protocol: Nebulizer Particle Size Distribution

The methodology for determining the particle size distribution from a nebulizer is similar to that of an MDI, utilizing a cascade impactor.

Methodology:

  • Nebulizer Setup: The nebulizer is filled with the this compound inhalation solution and connected to an air source.

  • Breathing Simulation: A breathing simulator is often used to mimic a patient's breathing pattern, which is connected to the cascade impactor.

  • Aerosol Collection: The nebulizer is run for a specified period, and the aerosol is drawn through the cascade impactor.

  • Drug Analysis: The amount of drug on each stage of the impactor is quantified as described for the MDI protocol.

G cluster_setup Apparatus Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Nebulizer_Prep Prepare Nebulizer with Levalbuterol Solution Connect_Components Connect Nebulizer to Breathing Simulator and Cascade Impactor Nebulizer_Prep->Connect_Components Run_Nebulizer Operate Nebulizer for Specified Duration Connect_Components->Run_Nebulizer Collect_Aerosol Draw Aerosol through Cascade Impactor Run_Nebulizer->Collect_Aerosol Analyze_Samples Quantify Drug on Impactor Stages Collect_Aerosol->Analyze_Samples Determine_PSD Determine Particle Size Distribution Analyze_Samples->Determine_PSD

Workflow for nebulizer particle size analysis.

Signaling Pathway of this compound

Levalbuterol is a selective beta-2 adrenergic agonist. Its mechanism of action involves the stimulation of beta-2 adrenergic receptors on the surface of airway smooth muscle cells.

G Levalbuterol Levalbuterol Beta2_Receptor Beta-2 Adrenergic Receptor Levalbuterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP Increased cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Signaling pathway of this compound.

Conclusion

The choice of inhalation device for this compound can have a significant impact on drug delivery to the lungs. In vitro studies demonstrate that the use of VHCs, particularly those made of charge-dissipative materials, can enhance the fine particle delivery from MDIs. Furthermore, the design of a nebulizer, such as a breath-actuated mechanism, can lead to a more efficient generation of respirable particles. For researchers and drug development professionals, a thorough in vitro characterization of drug-device combination products using standardized methodologies, such as cascade impaction and spray pattern analysis, is crucial for ensuring product performance, consistency, and bioequivalence. The data and protocols presented in this guide provide a framework for the comparative evaluation of this compound inhalation devices.

References

A Researcher's Guide to Validating Anti-Levalbuterol Tartrate Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies used in immunoassays is paramount for generating reliable and reproducible data. This guide provides a comprehensive framework for validating the specificity of an antibody for the detection of Levalbuterol Tartrate, a critical bronchodilator. Given the absence of direct comparative studies for commercially available antibodies, this guide focuses on the essential experimental protocols and data interpretation required to rigorously assess antibody performance.

Levalbuterol, the (R)-enantiomer of albuterol (salbutamol), requires highly specific antibodies for accurate quantification, particularly to distinguish it from the (S)-enantiomer and the racemic mixture.[1] This guide outlines the key experimental procedures, data presentation formats, and visual workflows to empower researchers to confidently validate their antibody reagents.

Understanding the Challenge: Specificity in Enantiomer Detection

Levalbuterol is the therapeutically active isomer of albutamol.[1] Racemic albuterol contains both (R)-levalbuterol and (S)-albuterol. Therefore, the primary validation challenge for an anti-levalbuterol antibody is to demonstrate its specific recognition of the (R)-enantiomer with minimal cross-reactivity to the (S)-enantiomer and other structurally similar compounds.

Key Validation Experiments

Two primary methods are recommended for validating the specificity of an anti-Levalbuterol Tartrate antibody: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA for Specificity Assessment

Competitive ELISA is a highly sensitive technique for detecting and quantifying small molecules like Levalbuterol. The assay relies on the competition between the Levalbuterol in the sample and a labeled Levalbuterol conjugate for a limited number of antibody binding sites.

Data Presentation: Cross-Reactivity Profile

The specificity of the anti-Levalbuterol Tartrate antibody should be tested against a panel of structurally related compounds. The results are typically expressed as a cross-reactivity percentage, calculated using the concentration of each compound required to inhibit the antibody binding by 50% (IC50).

Calculation: Cross-Reactivity (%) = (IC50 of Levalbuterol / IC50 of Cross-Reactant) x 100

Table 1: Example Cross-Reactivity Data for a Validated Anti-Levalbuterol Tartrate Antibody

Compound TestedIC50 (ng/mL)Cross-Reactivity (%)
Levalbuterol (R)-Albuterol 1.0 100
Racemic Salbutamol (B1663637)/Albuterol2.147.6
(S)-Albuterol> 1000< 0.1
Clenbuterol2500.4
Terbutaline> 1000< 0.1
Ractopamine> 1000< 0.1

Interpretation of Results: A highly specific antibody will exhibit a high percentage of cross-reactivity only with Levalbuterol and significantly lower percentages with other compounds. As seen in the example table, the antibody is highly specific for Levalbuterol, with notable cross-reactivity with the racemic mixture (as expected, since it contains 50% Levalbuterol) and negligible interaction with the (S)-enantiomer and other beta-agonists.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of the binding kinetics between the antibody and Levalbuterol.[2][3][4] This technique can determine the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is calculated, providing a measure of binding affinity.

Data Presentation: Kinetic and Affinity Constants

By immobilizing the anti-Levalbuterol antibody on a sensor chip and flowing different concentrations of Levalbuterol and potential cross-reactants over the surface, one can obtain precise binding affinity data.

Table 2: Example SPR Kinetic Data for Anti-Levalbuterol Tartrate Antibody

Analyteka (1/Ms)kd (1/s)KD (M)
Levalbuterol 1.5 x 10^5 2.0 x 10^-4 1.3 x 10^-9
Racemic Salbutamol0.8 x 10^52.1 x 10^-42.6 x 10^-9
(S)-AlbuterolNo BindingNo BindingN/A

Interpretation of Results: A lower KD value indicates a higher binding affinity. The example data shows a high affinity of the antibody for Levalbuterol. The slightly weaker affinity for racemic salbutamol is consistent with the presence of the non-binding (S)-enantiomer. The complete lack of binding to (S)-Albuterol further confirms the antibody's specificity.

Experimental Protocols

Competitive ELISA Protocol

This protocol provides a general framework for performing a competitive ELISA to determine the cross-reactivity of an anti-Levalbuterol Tartrate antibody.

  • Coating: A 96-well microplate is coated with a Levalbuterol-protein conjugate (e.g., Levalbuterol-BSA).

  • Blocking: Non-specific binding sites in the wells are blocked using a suitable blocking buffer (e.g., BSA in PBS).

  • Competition: Standards of Levalbuterol or the potential cross-reacting compounds are pre-incubated with the anti-Levalbuterol Tartrate antibody.

  • Incubation: The antibody-analyte mixtures are added to the coated plate. The free antibody will bind to the immobilized Levalbuterol conjugate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of Levalbuterol in the sample.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the general steps for an SPR experiment to assess antibody-small molecule interactions.

  • Antibody Immobilization: The anti-Levalbuterol Tartrate antibody is immobilized on the surface of a sensor chip.

  • Analyte Injection: Solutions of Levalbuterol and potential cross-reactants at various concentrations are injected over the sensor surface.

  • Association & Dissociation: The binding (association) and unbinding (dissociation) of the analyte to the immobilized antibody are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Regeneration: The sensor surface is regenerated to remove the bound analyte, allowing for subsequent injections.

  • Data Analysis: The resulting sensorgrams are analyzed to calculate the kinetic parameters (ka, kd) and the affinity constant (KD).

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for Competitive ELISA and SPR.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Detection p1 Coat Plate with Levalbuterol-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 a2 Add Mixture to Plate p3->a2 a1 Pre-incubate Antibody with Sample/Standard a1->a2 a3 Incubate a2->a3 d1 Wash Plate a3->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance at 450 nm d5->d6

Competitive ELISA Workflow Diagram

SPR_Workflow cluster_setup Setup cluster_binding_cycle Binding Cycle (repeated for each analyte concentration) cluster_analysis Data Analysis s1 Immobilize Antibody on Sensor Chip b1 Inject Analyte (Levalbuterol or Cross-reactant) s1->b1 b2 Monitor Association b1->b2 b3 Inject Buffer (Monitor Dissociation) b2->b3 b4 Regenerate Sensor Surface b3->b4 a1 Generate Sensorgrams b3->a1 b4->b1 Next Cycle a2 Fit Data to Kinetic Model a1->a2 a3 Calculate ka, kd, and KD a2->a3

Surface Plasmon Resonance (SPR) Workflow Diagram

References

Comparative study of Levalbuterol Tartrate's effects on cardiac tissue versus salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

This guide provides an objective comparison of the cardiac effects of Levalbuterol (B1212921) Tartrate and Salbutamol (B1663637), focusing on experimental data and underlying physiological mechanisms. The information is intended to support research, scientific analysis, and drug development efforts in the field of respiratory therapeutics.

Introduction

Salbutamol, a widely used short-acting beta-2-agonist (SABA), is a racemic mixture of two enantiomers: (R)-salbutamol (levalbuterol) and (S)-salbutamol. Levalbuterol is the therapeutically active isomer responsible for bronchodilation, while the (S)-isomer is considered inert or potentially contributory to adverse effects.[1] This has led to the development and study of Levalbuterol Tartrate as a potentially safer alternative with a more favorable cardiac profile. This guide examines the available evidence comparing the cardiac effects of these two bronchodilators.

Data Presentation: Cardiac Effects

The following tables summarize quantitative data from various studies comparing the effects of Levalbuterol and Salbutamol on heart rate and other cardiovascular parameters.

Table 1: Comparative Effects on Heart Rate (Nebulized Administration)

Study PopulationLevalbuterol DoseSalbutamol DoseMean Change in Heart Rate (Levalbuterol)Mean Change in Heart Rate (Salbutamol)Key Findings & Citations
Children (5-15 years) with acute asthma0.63 mg2.5 mgNo significant changeSignificant increaseLevosalbutamol produced similar bronchodilation with no significant change in heart rate, while salbutamol caused a significant increase.[2]
Critically ill adult patients1.25 mg2.5 mg+1.4 ± 5.4 beats/min-0.16 ± 5.1 beats/minIn this specific cohort, salbutamol was associated with a slight decrease in heart rate, while levalbuterol showed a minor increase.[3]
Pediatric patients (1 month - 12 years)0.63 mg (most patients)2.5 mgMedian change: 4.1%Median change: 5%No statistically significant difference in the mean largest change in heart rate was observed between the two groups.[4]
Children with acute asthma exacerbation0.63 mg2.5 mgFinal HR: 115.5±16.4/minFinal HR: 124.5±12.0/minRacemic salbutamol was associated with significant tachycardia.[5]

Table 2: Comparative Effects on Heart Rate (Metered-Dose Inhaler - MDI)

Study PopulationLevalbuterol DoseSalbutamol DoseMean Change in Heart Rate (Levalbuterol)Mean Change in Heart Rate (Salbutamol)Key Findings & Citations
Asthmatic subjects (cumulative doses)8x cumulative dose8x cumulative doseLower increaseHigher increase (2.8 beats/min difference)Racemic albuterol treatment had greater increases in mean heart rate than levalbuterol at cumulative doses of 8x or greater.[3]
Asthmatic subjects (cumulative doses)16x cumulative dose16x cumulative doseLower increaseHigher increase (3.5 beats/min difference)The difference in heart rate increase between racemic albuterol and levalbuterol was more pronounced at higher cumulative doses.[3]

Table 3: Other Cardiovascular and Electrophysiological Effects

ParameterLevalbuterol EffectSalbutamol EffectCitations
Arrhythmias Lower incidence of arrhythmias reported in some studies.Higher incidence of arrhythmias, including premature ventricular contractions and supraventricular tachycardia, reported in some patient populations.[3][6]
Blood Pressure Minimal and often clinically insignificant changes.Can cause a fall in diastolic blood pressure.[7]
ECG Changes Fewer significant changes reported.Can cause atrioventricular delay, decreased atrial and ventricular refractoriness, and a shortened sinus node recovery time.[7][8]
Serum Potassium Less pronounced effect on potassium levels.Can cause a decrease in serum potassium (hypokalemia), which can predispose to arrhythmias.[8][9]

Experimental Protocols

While specific protocols vary between individual studies, a generalized methodology for a randomized controlled trial comparing the cardiac effects of Levalbuterol and Salbutamol can be outlined as follows.

Study Design

A typical study would be a randomized, double-blind, placebo-controlled or active-comparator trial. A crossover design may also be employed, where each participant receives both treatments at different times, separated by a washout period.[10][11]

Patient Selection
  • Inclusion Criteria:

    • Diagnosis of asthma or Chronic Obstructive Pulmonary Disease (COPD) confirmed by spirometry.[7][12]

    • Age within a specified range (e.g., 18-65 years for adults, or specific pediatric age groups).[5][13]

    • Stable condition for a defined period before the study.

    • Ability to perform spirometry and other study-related procedures.

    • Informed consent from the participant or their legal guardian.[14]

  • Exclusion Criteria:

    • History of significant cardiovascular disease, such as myocardial infarction, unstable angina, or life-threatening arrhythmias.[8]

    • Use of medications that could interfere with the study drugs or cardiovascular measurements (e.g., beta-blockers).

    • Known hypersensitivity to the study drugs or their components.

    • Pregnancy or breastfeeding.

    • Recent exacerbation of their respiratory condition.[2]

Intervention
  • Drug Administration: this compound or Salbutamol is administered via a nebulizer or a pressurized metered-dose inhaler (pMDI) at specified doses.[6][10] A placebo arm may receive a saline solution.

  • Dosage: Doses are selected based on therapeutic equivalence or standard clinical practice. For instance, 0.63 mg of Levalbuterol is often compared to 2.5 mg of racemic Salbutamol.[2]

Data Collection and Measurements
  • Baseline Measurements: Before drug administration, baseline data is collected, including heart rate, blood pressure, electrocardiogram (ECG), and spirometry (FEV1, FVC).

  • Post-Dose Monitoring:

    • Heart Rate and Blood Pressure: Monitored continuously or at frequent intervals (e.g., every 15 minutes for the first hour, then hourly) after drug administration.[7]

    • ECG: Continuous Holter monitoring or serial 12-lead ECGs are recorded to assess for changes in cardiac rhythm, QT interval, and other electrophysiological parameters.[15]

    • Spirometry: Pulmonary function tests are repeated at specific time points to assess bronchodilator efficacy.

    • Adverse Events: Participants are monitored for any adverse effects, such as palpitations, tremors, or dizziness.

Statistical Analysis
  • Primary Endpoint: The primary endpoint is often the change in heart rate from baseline.

  • Statistical Tests: Appropriate statistical tests, such as t-tests or analysis of variance (ANOVA) for continuous data and chi-square tests for categorical data, are used to compare the effects of the two drugs.[16] A p-value of <0.05 is typically considered statistically significant.

  • Analysis Populations: The analysis is usually performed on an intention-to-treat (ITT) population (all randomized patients) and a per-protocol (PP) population (patients who completed the study without major protocol deviations).[16]

Signaling Pathways and Mechanisms of Action

The cardiac effects of both Levalbuterol and Salbutamol are mediated through their interaction with beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

  • Beta-2 Adrenergic Receptor Activation: Both drugs are selective beta-2 adrenergic receptor agonists. Activation of these receptors in the smooth muscle of the airways leads to bronchodilation.[16]

  • Cardiac Beta-Adrenergic Receptors: Although beta-1 adrenergic receptors are predominant in the heart, beta-2 adrenergic receptors are also present in cardiac tissue, comprising 10-50% of the total beta-adrenergic receptors.[16] Stimulation of these cardiac beta-2 receptors can lead to an increased heart rate (chronotropic effect) and increased contractility (inotropic effect).

  • The Role of the (S)-Isomer: Salbutamol is a racemic mixture, and the (S)-isomer does not contribute to bronchodilation. Some evidence suggests that the (S)-isomer may be associated with some of the adverse effects, potentially by promoting pro-inflammatory pathways.[1] Levalbuterol, being the pure (R)-isomer, is hypothesized to have a more favorable cardiac safety profile by eliminating the effects of the (S)-isomer.[14]

Signaling Pathway Diagram

The following diagram illustrates the beta-adrenergic signaling pathway in a cardiac myocyte upon stimulation by an agonist like Levalbuterol or Salbutamol.

BetaAdrenergicSignaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Levalbuterol or Salbutamol BetaReceptor β-Adrenergic Receptor Agonist->BetaReceptor Binds to Gs Gs Protein BetaReceptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Generates ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel L-type Ca²⁺ Channel PKA->CaChannel Phosphorylates CaInflux Ca²⁺ Influx CaChannel->CaInflux Increases Contraction Increased Cardiac Contraction & Heart Rate CaInflux->Contraction Leads to

Beta-Adrenergic Signaling Pathway in Cardiomyocytes
Experimental Workflow Diagram

The following diagram outlines a typical workflow for a clinical trial comparing the cardiac effects of Levalbuterol and Salbutamol.

ClinicalTrialWorkflow cluster_setup Study Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization InformedConsent->Randomization LevalbuterolArm Levalbuterol Administration Randomization->LevalbuterolArm SalbutamolArm Salbutamol Administration Randomization->SalbutamolArm Baseline Baseline Measurements (ECG, HR, BP) LevalbuterolArm->Baseline Monitoring Post-Dose Monitoring (Continuous ECG, Frequent HR/BP) LevalbuterolArm->Monitoring SalbutamolArm->Baseline SalbutamolArm->Monitoring Baseline->LevalbuterolArm Baseline->SalbutamolArm DataCollection Data Collection and Compilation Monitoring->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

Clinical Trial Experimental Workflow

Conclusion

The available evidence suggests that this compound may offer a more favorable cardiac safety profile compared to racemic Salbutamol, particularly at higher or cumulative doses.[3] This is often demonstrated by a lesser increase in heart rate and a potentially lower incidence of other cardiovascular side effects. However, in some patient populations and at standard therapeutic doses, the differences in cardiac effects may not be statistically significant.[4] The rationale for Levalbuterol's potentially improved cardiac tolerability lies in the absence of the (S)-salbutamol isomer.[1]

For researchers and drug development professionals, the choice between these agents may depend on the specific patient population, the desired risk-benefit ratio, and considerations of cost-effectiveness. Further head-to-head clinical trials with robust cardiovascular monitoring are warranted to fully elucidate the comparative cardiac safety of Levalbuterol and Salbutamol in various clinical settings.

References

Inter-laboratory Validation of a Standardized Levalbuterol Tartrate Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of Levalbuterol Tartrate, a critical component in pharmaceutical development and quality control. While a comprehensive inter-laboratory validation study for a single standardized assay was not publicly available, this document synthesizes intra-laboratory validation data for commonly employed analytical techniques. This allows for an objective comparison of their performance and provides detailed experimental protocols to support methodological decisions in your own research.

Comparison of Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two prevalent methods for the quantification of this compound in pharmaceutical formulations. The following tables summarize their performance based on published validation data.

Table 1: Performance Characteristics of HPLC Methods for this compound
ParameterMethod 1 (RP-HPLC)Method 2 (Stability-Indicating RP-HPLC)
Linearity Range 2.0 - 10.0 µg/mL12.56 - 37.68 µg/mL
Correlation Coefficient (r²) 0.9982>0.999
Limit of Detection (LOD) 0.30 µg/mL0.079 µg/mL
Limit of Quantification (LOQ) Not Specified0.239 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%Not Specified
Precision (% RSD) < 2.1%< 2.0%

Note: Data is compiled from multiple sources and represents typical performance. Specific results may vary based on instrumentation and laboratory conditions.

Table 2: Performance Characteristics of UV-Vis Spectrophotometric Methods for Levalbuterol
ParameterMethod 1 (Simultaneous Estimation)
Linearity Range 36 - 54 µg/mL
Correlation Coefficient (r²) 0.998
Accuracy (% Recovery) 99.58%
Precision (% RSD) < 2.0%

Note: UV-Vis spectrophotometry is often used for simultaneous estimation with other active ingredients. The specificity of this method should be carefully considered.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a typical Reverse-Phase HPLC method for the quantification of Levalbuterol.

1. Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase:

  • A mixture of phosphate (B84403) buffer and acetonitrile (B52724) is commonly used. A typical composition is a 40:60 (v/v) mixture of phosphate buffer (pH adjusted to 7.0 with orthophosphoric acid) and acetonitrile.[1]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 230 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Extract a known quantity of the drug product with the mobile phase, sonicate to dissolve, and dilute to a suitable concentration within the linear range of the assay.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

5. System Suitability:

  • Perform replicate injections of a standard solution to ensure the system is operating correctly. Typical parameters include theoretical plates, tailing factor, and reproducibility of peak areas.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of Levalbuterol in the sample solution by interpolating its peak area from the calibration curve.

UV-Visible Spectrophotometric Method

This protocol describes a basic UV-Vis spectrophotometric method for the estimation of Levalbuterol.

1. Instrumentation:

  • UV-Visible Spectrophotometer

2. Solvent:

  • Methanol or a suitable buffer in which this compound is soluble and stable.

3. Procedure:

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For simultaneous estimation with Ipratropium Bromide, absorbance is measured at the λmax of both drugs, which are 221 nm and 242 nm respectively.[2]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Sample Solution: Prepare the sample solution to a concentration that falls within the linear range of the assay.

  • Calibration Curve: Prepare a series of dilutions from the stock solution and measure their absorbance at the predetermined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Levalbuterol Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Weigh Drug Product Sample Dissolve_Sample Extract with Mobile Phase Sample->Dissolve_Sample Dilute_Standard Prepare Calibration Standards Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute Sample to Working Concentration Dissolve_Sample->Dilute_Sample Inject Inject into HPLC System Dilute_Standard->Inject Dilute_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Levalbuterol in Sample Detect->Quantify Cal_Curve->Quantify

Caption: Workflow for this compound quantification using HPLC.

Signaling Pathway of Levalbuterol

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells.[3] This interaction initiates a signaling cascade that leads to bronchodilation.

Signaling_Pathway Levalbuterol Levalbuterol Beta2AR β2-Adrenergic Receptor Levalbuterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light-Chain Kinase (MLCK) PKA->Myosin_LCK Phosphorylates & Inhibits Inhibition Myosin_LCK->Inhibition Relaxation Smooth Muscle Relaxation (Bronchodilation) Inhibition->Relaxation Leads to

Caption: Levalbuterol's β2-adrenergic receptor signaling pathway.

References

A Comparative Guide to the Immunomodulatory Effects of Levalbuterol and Formoterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunomodulatory properties of Levalbuterol and Formoterol (B127741), two prominent beta-2 adrenergic agonists. While both are primarily recognized for their bronchodilatory effects in the treatment of respiratory diseases like asthma, their interactions with the immune system are a critical aspect of their therapeutic profile. This document synthesizes available experimental data to offer a comparative overview for research and drug development purposes.

It is important to note that while there is a growing body of research on the individual immunomodulatory effects of these compounds, direct head-to-head comparative studies are limited. This guide therefore collates and contrasts the available evidence to provide a comprehensive, albeit indirect, comparison.

Quantitative Data on Immunomodulatory Effects

The following table summarizes the known immunomodulatory effects of Levalbuterol and Formoterol on various immune cells and inflammatory mediators. Direct quantitative comparisons are challenging due to the lack of studies employing identical experimental conditions.

Immune Parameter Levalbuterol Formoterol References
Cytokine Release
TNF-α (from Monocyte-Derived Macrophages)Data not available in a comparable format.Inhibition with EC₅₀ of 2.4 ± 1.8 nM.[1]
GM-CSF (from Monocyte-Derived Macrophages)Data not available in a comparable format.Inhibition with EC₅₀ of 24.6 ± 2.1 nM.[1]
NF-κB Regulated Cytokines (from Airway Epithelial Cells)Suppresses production of IL-6, GM-CSF, G-CSF, MCP-1, and MIP-1α.Diminishes inflammatory cytokine production.[2]
Immune Cell Function
Eosinophil ActivationDecreases total eosinophil count in asthmatic patients.At 1000 nM, significantly suppressed periostin-induced eosinophil adhesion.[3][4]
Mast Cell DegranulationInhibits the release of inflammatory mediators.Inhibits antigen-induced mediator release.[5]
T-Lymphocyte ProliferationInhibits T-cell proliferation.In combination with Budesonide (B1683875), reduces lymphocyte proliferation.[6]
Airway Smooth Muscle Cell ProliferationInhibits proliferation.Data not available.[6]
Signaling Pathways
NF-κB ActivityInhibits NF-κB activity in airway epithelial cells and activated T-cells.Decreases epithelial expression of activated NF-κB.[2][7]

Mechanisms of Action and Signaling Pathways

Levalbuterol's Immunomodulatory Signaling Pathway

Levalbuterol, the (R)-enantiomer of albuterol, exerts its anti-inflammatory effects primarily through a distinct signaling cascade in airway epithelial cells. It upregulates the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2] This enzyme is crucial for converting inactive cortisone (B1669442) into active cortisol within the cell. The locally increased cortisol then potentiates the anti-inflammatory effects of endogenous glucocorticoids. This leads to the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2] By inhibiting NF-κB, Levalbuterol effectively downregulates the expression of a suite of pro-inflammatory cytokines and chemokines.[2]

Levalbuterol_Signaling Levalbuterol Levalbuterol Beta2AR β2-Adrenergic Receptor Levalbuterol->Beta2AR Upregulation Upregulation Beta2AR->Upregulation HSD1 11β-HSD1 Upregulation->HSD1 Conversion Conversion HSD1->Conversion Cortisol Cortisol (active) Conversion->Cortisol Cortisone Cortisone (inactive) Cortisone->Conversion Inhibition Inhibition Cortisol->Inhibition NFkB NF-κB Inhibition->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Formoterol_Signaling Formoterol Formoterol Beta2AR β2-Adrenergic Receptor Formoterol->Beta2AR cAMP cAMP Elevation Beta2AR->cAMP NFkB_Inhibition NF-κB Inhibition (Epithelial Cells) Beta2AR->NFkB_Inhibition Potential Pathway Inhibition Inhibition cAMP->Inhibition Cytokine_Release TNF-α, GM-CSF Release (Macrophages) Inhibition->Cytokine_Release

References

Validation of a Pharmacokinetic Model for Levalbuterol Tartrate in Primates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive validation of a pharmacokinetic (PK) model for Levalbuterol Tartrate in primates remains a critical gap in the available scientific literature. Despite extensive research on the clinical efficacy and safety of Levalbuterol in humans, publicly accessible, detailed pharmacokinetic data from non-human primate (NHP) studies are conspicuously absent. This guide, therefore, aims to highlight the existing knowledge derived from human studies and underscore the imperative for future preclinical research in relevant animal models to bridge this data gap. In the absence of direct primate data for Levalbuterol, this guide will present human pharmacokinetic parameters for Levalbuterol and compare them with available human data for other long-acting beta-2 adrenergic agonists, namely Salmeterol and Formoterol, to provide a contextual framework for researchers, scientists, and drug development professionals.

Comparative Pharmacokinetics of Inhaled Beta-2 Adrenergic Agonists (Human Data)

The following table summarizes key pharmacokinetic parameters for Levalbuterol, Salmeterol, and Formoterol following inhalation in humans. It is crucial to note that these values are derived from different studies and populations, and direct cross-comparison should be approached with caution. The absence of primate data for Levalbuterol prevents a direct preclinical comparison.

Pharmacokinetic ParameterThis compoundSalmeterol XinafoateFormoterol Fumarate
Time to Peak Plasma Concentration (Tmax) ~10-17 minutes~5-15 minutes~12 minutes
Terminal Half-Life (t½) Not well-defined due to low plasma concentrations~5.5 hours~6.1 hours
Systemic Bioavailability LowLowLow
Metabolism Primarily metabolized by sulfotransferase (SULT1A3)Extensively metabolized by hydroxylation (CYP3A4)Primarily by direct glucuronidation and O-demethylation
Excretion Primarily renalPredominantly in fecesPrimarily in urine

Experimental Protocols: A General Overview for Inhalation Pharmacokinetic Studies

While specific protocols for a primate Levalbuterol PK study are not available, a general methodology for such an investigation would likely involve the following key steps. This generalized protocol is based on standard practices for inhalation toxicology and pharmacokinetic studies in non-human primates.

1. Animal Model and Acclimation:

  • Species: A relevant non-human primate model, such as the Cynomolgus or Rhesus macaque, would be selected.

  • Acclimation: Animals would undergo a period of acclimation to the laboratory environment and inhalation apparatus to minimize stress-related physiological changes.

2. Drug Administration:

  • Formulation: this compound inhalation solution would be administered via a nebulizer connected to a specialized primate inhalation mask or a whole-body exposure chamber.

  • Dose: A range of doses, including clinically relevant and higher doses, would be administered to assess dose-proportionality.

3. Sample Collection:

  • Blood Sampling: Serial blood samples would be collected from a peripheral vein at predetermined time points (e.g., pre-dose, and at multiple intervals post-inhalation) to capture the full pharmacokinetic profile.

  • Urine and Feces Collection: Collection of excreta would be performed to determine the routes and extent of drug elimination.

4. Bioanalytical Method:

  • Assay: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be used to quantify the concentrations of Levalbuterol and its metabolites in plasma and other biological matrices.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and elimination half-life would be calculated using non-compartmental or compartmental analysis with specialized software (e.g., WinNonlin).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of beta-2 adrenergic agonists and a typical experimental workflow for a pharmacokinetic study.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular B2AR Beta-2 Adrenergic Receptor Gs Gs Protein B2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Phosphorylation cascade leading to Levalbuterol This compound (Agonist) Levalbuterol->B2AR Binding

Caption: Simplified signaling pathway of this compound.

G cluster_workflow Pharmacokinetic Study Workflow start Study Initiation acclimation Animal Acclimation start->acclimation dosing Drug Administration (Inhalation) acclimation->dosing sampling Serial Blood & Excreta Collection dosing->sampling analysis Bioanalytical Quantification (HPLC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis report Data Interpretation & Reporting pk_analysis->report

Caption: General experimental workflow for a primate pharmacokinetic study.

Conclusion and Future Directions

The validation of a pharmacokinetic model for this compound in primates is a critical step in the preclinical development and safety assessment of this important bronchodilator. However, the current lack of publicly available data from such studies presents a significant challenge to the scientific community. While human pharmacokinetic data provide valuable insights, they cannot fully replace the information gleaned from well-designed NHP studies, which are essential for understanding species-specific differences in drug metabolism and disposition.

Future research should prioritize conducting robust pharmacokinetic studies of inhaled this compound in a relevant non-human primate species. The data generated from these studies would be invaluable for:

  • Validating and refining existing pharmacokinetic models.

  • Improving the accuracy of human dose projections from preclinical data.

  • Enhancing the understanding of the safety and efficacy profile of Levalbuterol.

  • Facilitating the development of novel respiratory therapeutics.

By addressing this knowledge gap, researchers can contribute to a more comprehensive understanding of the pharmacology of this compound and ultimately enhance its therapeutic application in respiratory medicine.

A Preclinical Comparative Analysis of Levalbuterol Tartrate and Long-Acting Beta-Agonists in Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of the short-acting beta-agonist (SABA) levalbuterol (B1212921) tartrate against long-acting beta-agonists (LABAs), such as formoterol (B127741) and salmeterol (B1361061), in established animal models of asthma. The following sections present key experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows to inform preclinical research and drug development efforts in respiratory therapeutics.

Executive Summary

Levalbuterol, the (R)-enantiomer of albuterol, is a SABA known for its rapid onset of action and bronchodilatory effects.[1][2] In contrast, LABAs like formoterol and salmeterol are characterized by a longer duration of action, making them suitable for long-term asthma management.[3][4] Preclinical studies suggest that while both classes of drugs effectively induce bronchodilation, their effects on airway inflammation and hyperresponsiveness can differ. Levalbuterol's primary mechanism is potent activation of β2-adrenergic receptors, leading to smooth muscle relaxation.[1] Some preclinical evidence suggests that the (S)-albuterol component of racemic albuterol may have pro-inflammatory properties, which are absent in levalbuterol.[5][6] LABAs also act on β2-adrenergic receptors but possess long lipophilic side chains that anchor them to the receptor, providing sustained activity.[4] The anti-inflammatory properties of LABAs in preclinical models are a subject of ongoing investigation, with some studies suggesting potential anti-inflammatory effects, while others find none.[7][8][9]

Data Presentation: Efficacy in Preclinical Asthma Models

The following tables summarize quantitative data from preclinical studies investigating the effects of levalbuterol, formoterol, and salmeterol on key asthma-related parameters.

Table 1: Effect on Airway Hyperresponsiveness (AHR)

CompoundAnimal ModelAHR InductionKey Findings
Formoterol Mouse (Af-induced severe asthma)Aspergillus fumigatus (Af)Significantly inhibited methacholine-induced AHR in a dose-dependent manner (p < 0.001).[7]
Formoterol Guinea Pig (Antigen-induced asthma)Ovalbumin (OVA)Decreased the antigen-induced increase in bronchial reactivity.[8]
(R,R)-formoterol Mouse (OVA-challenged)Ovalbumin (OVA)Reduced early and late allergic responses (EAR and LAR) and AHR.[10]
(S,S)-formoterol Mouse (OVA-challenged)Ovalbumin (OVA)No effect on EAR, LAR, or AHR.[10]

Table 2: Effect on Airway Inflammation

CompoundAnimal ModelInflammation InductionKey Findings
Formoterol Mouse (Af-induced severe asthma)Aspergillus fumigatus (Af)No effect on airway immune cell counts, inflammation score, or pro-inflammatory cytokines and chemokines.[7][9]
Formoterol Guinea Pig (Antigen-induced asthma)Ovalbumin (OVA)Completely inhibited the cellular increase (eosinophils and macrophages) in bronchoalveolar lavage (BAL) fluid.[8]
(R,R)-formoterol Mouse (OVA-challenged)Ovalbumin (OVA)Reduced cellular infiltration in the lung tissue.[10]
(S,S)-formoterol Mouse (OVA-challenged)Ovalbumin (OVA)Enhanced inflammatory changes in peribronchial and perivascular areas.[10]
Salmeterol Human (Clinical model)Allergen challengeControlled symptoms and lung function until inflammation became significantly more advanced, potentially masking underlying inflammation.[11]
Levalbuterol ((R)-albuterol) Mouse Airway Epithelial Cells (in vitro)LPS and TNFαSignificantly reduced NF-κB activity, suggesting anti-inflammatory potential.[12]

Experimental Protocols

Murine Model of Aspergillus fumigatus-Induced Severe Asthma
  • Animal Model: Mice.

  • Asthma Induction: Sensitization and challenge with Aspergillus fumigatus (Af) extract.

  • Drug Administration: Formoterol was administered via nebulization.

  • Outcome Measures:

    • Airway Hyperresponsiveness (AHR): Assessed by measuring changes in lung function in response to increasing doses of methacholine.[7]

    • Airway Inflammation: Determined by counting immune cells in bronchoalveolar lavage (BAL) fluid and histological analysis of lung tissue sections stained with hematoxylin (B73222) and eosin.[7][9]

    • Airway Remodeling: Evaluated by measuring airway wall thickness.[7]

    • Pulmonary Metabolism: Assessed through analysis of glycolysis and oxidative phosphorylation pathways in lung tissue.[7]

Guinea Pig Model of Antigen-Induced Asthma
  • Animal Model: Guinea pigs.

  • Sensitization: Animals were sensitized by exposure to aerosolized ovalbumin (2% in saline).

  • Drug Administration: An aerosolized solution of formoterol, isoproterenol, or saline was inhaled 15 minutes before the antigen challenge.

  • Outcome Measures:

    • Specific Airway Conductance: Measured using a two-chambered whole-body plethysmograph to assess early and late asthmatic responses (LAR).[8]

    • Airway Inflammation: Cellular influx (eosinophils and macrophages) in BAL fluid was analyzed 24 hours after the challenge.[8]

    • Bronchial Responsiveness: The provocative concentrations of histamine (B1213489) required to decrease specific airway conductance by 50% were determined before and after the challenge.[8]

Murine Model of Ovalbumin-Induced Allergic Asthma
  • Animal Model: BALB/c mice.

  • Sensitization and Challenge: Mice were sensitized to ovalbumin (OVA) and subsequently challenged with intranasal OVA for 10 days.

  • Drug Administration: (R,R)-formoterol or (S,S)-formoterol was administered before each intranasal OVA challenge.

  • Outcome Measures:

    • Allergic Response: Early and late allergic responses (EAR and LAR) to OVA challenge were measured.[10]

    • Airway Hyperresponsiveness (AHR): Assessed.[10]

    • Inflammatory Mediators: Levels of IL-4, histamine, and PGD2 in BAL fluid were measured.[10]

    • Lung Inflammation: Cellular infiltration in the lung tissue was evaluated.[10]

Visualizations

G cluster_0 Beta-2 Adrenergic Receptor Signaling Pathway BetaAgonist Beta-2 Agonist (Levalbuterol, Formoterol, Salmeterol) B2AR Beta-2 Adrenergic Receptor BetaAgonist->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

G cluster_1 Preclinical Asthma Model Experimental Workflow AnimalSelection Animal Model Selection (e.g., Mouse, Guinea Pig) Sensitization Sensitization to Allergen (e.g., Ovalbumin, Aspergillus fumigatus) AnimalSelection->Sensitization DrugAdmin Drug Administration (Levalbuterol or LABA) Sensitization->DrugAdmin AllergenChallenge Allergen Challenge DrugAdmin->AllergenChallenge Measurement Measurement of Asthma Phenotypes AllergenChallenge->Measurement AHR Airway Hyperresponsiveness Measurement->AHR Inflammation Airway Inflammation (BAL fluid, Histology) Measurement->Inflammation Bronchodilation Bronchodilation Measurement->Bronchodilation DataAnalysis Data Analysis and Comparison AHR->DataAnalysis Inflammation->DataAnalysis Bronchodilation->DataAnalysis

Caption: Preclinical Asthma Model Experimental Workflow.

References

A Comparative Analysis of Levalbuterol and Albuterol for Acute Asthma: A Systematic Review and Meta-Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the available clinical evidence reveals no significant superiority of levalbuterol (B1212921) over racemic albuterol for the management of acute asthma exacerbations. This guide synthesizes findings from key clinical trials to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their efficacy, safety, and underlying mechanisms.

Racemic albuterol, a cornerstone in the treatment of acute bronchospasm, is a 50:50 mixture of two stereoisomers: (R)-albuterol (levalbuterol) and (S)-albuterol.[1][2] Levalbuterol is the therapeutically active component, while the (S)-isomer is considered inert with some studies suggesting potential for unwanted effects.[1][2] This composition has led to the development and investigation of levalbuterol as a potentially more effective and safer alternative. However, a comprehensive meta-analysis of seven randomized controlled trials encompassing 1,625 participants concluded that levalbuterol was not superior to albuterol in terms of either efficacy or safety in subjects with acute asthma.[1][2]

Efficacy Outcomes: A Quantitative Comparison

The primary measures of efficacy in clinical trials for acute asthma focus on improvements in lung function and clinical symptoms. The meta-analysis by Jat and Khairwa (2013) provides pooled data on several key parameters, demonstrating no statistically significant difference between levalbuterol and albuterol.

Efficacy OutcomeMean Difference (95% CI)Interpretation
Percentage Change in FEV1 -28.3 (-59.95, 3.33)No significant difference in the improvement of forced expiratory volume in one second.
Respiratory Rate 0.35 (-0.81, 1.51)No significant difference in the number of breaths per minute.
Oxygen Saturation -0.29 (-0.68, 0.10)No significant difference in blood oxygen levels.
Clinical Asthma Score -1.01 (-5.30, 3.28)No significant difference in the overall clinical assessment of asthma severity.

Data from the systematic review and meta-analysis by Jat and Khairwa.[1][2]

Safety Profile: A Comparative Overview

Concerns regarding the potential for adverse effects with racemic albuterol, possibly attributable to the (S)-isomer, have been a driving force in the investigation of levalbuterol. However, the meta-analysis found no significant differences in the side effect profiles of the two drugs.[1][2] One meta-analysis did find a significantly lower hospital admission rate in the levalbuterol group with an odds ratio of 0.76.[3]

Commonly reported side effects for both medications include:

  • Tremor

  • Nervousness

  • Tachycardia (increased heart rate)

  • Palpitations

  • Dizziness

Experimental Protocols: A Methodological Synopsis

The seven randomized controlled trials included in the pivotal meta-analysis shared common methodological frameworks designed to rigorously compare the two bronchodilators in the setting of acute asthma.

General Experimental Workflow

cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_intervention Intervention cluster_assessment Outcome Assessment cluster_analysis Data Analysis P Patients with Acute Asthma Exacerbation R Randomized, Double-Blind Assignment P->R I1 Levalbuterol Administration R->I1 I2 Racemic Albuterol Administration R->I2 O1 Efficacy Measures (FEV1, SpO2, etc.) I1->O1 O2 Safety Measures (Adverse Events, Vitals) I1->O2 I2->O1 I2->O2 A Statistical Comparison of Outcomes O1->A O2->A

Figure 1: Generalized Experimental Workflow.

Key Methodological Components:

  • Participants: The trials enrolled patients of all age groups presenting with acute asthma exacerbations.[1][2]

  • Intervention: Participants were randomly assigned to receive either levalbuterol or racemic albuterol, typically administered via nebulization.[4] Dosing regimens varied across studies but often involved repeated administrations. For example, one study administered 1.25 mg of levalbuterol or 2.5 mg of racemic albuterol every 20 minutes for a maximum of six doses.[4]

  • Blinding: The studies were generally double-blind, meaning neither the patients nor the investigators knew which treatment was being administered.[4]

  • Outcome Measures:

    • Primary Efficacy Endpoints: The most common primary endpoint was the percentage change in Forced Expiratory Volume in 1 second (FEV1) from baseline.[1][2] Other efficacy measures included oxygen saturation, respiratory rate, and clinical asthma scores.[1][2]

    • Safety Endpoints: Safety was assessed by monitoring vital signs (heart rate, blood pressure) and recording the incidence of adverse events.[1][2] Hospitalization rates were also a key outcome in some studies.[4]

Signaling Pathway of Beta-2 Adrenergic Agonists

Both levalbuterol and racemic albuterol exert their bronchodilatory effects by acting as agonists at the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR) located on the smooth muscle cells of the airways.[5] The binding of the agonist initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.

cluster_membrane Cell Membrane B2AR Beta-2 Adrenergic Receptor (GPCR) Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Agonist Albuterol / Levalbuterol Agonist->B2AR Binds to Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Figure 2: Beta-2 Adrenergic Receptor Signaling Pathway.

Mechanism of Action:

  • Receptor Binding: Levalbuterol (the R-isomer of albuterol) binds to the beta-2 adrenergic receptor on the surface of airway smooth muscle cells.[5]

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs).[6]

  • Adenylyl Cyclase Activation: The activated Gs protein then stimulates the enzyme adenylyl cyclase.[6]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[6]

  • Protein Kinase A Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).[6]

  • Smooth Muscle Relaxation: PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and ultimately causing relaxation of the airway smooth muscle, resulting in bronchodilation.

Conclusion for Drug Development Professionals

The available evidence from a robust meta-analysis of randomized controlled trials does not support the hypothesis that levalbuterol offers a superior efficacy or safety profile compared to racemic albuterol for the treatment of acute asthma.[1][2] While the theoretical advantage of using a single, active isomer is compelling, clinical data indicates that both agents produce comparable outcomes in key clinical measures. For drug development professionals, this underscores the importance of demonstrating clinically meaningful advantages when developing single-isomer formulations of existing racemic drugs. Future research in this area could focus on specific patient populations who might derive a benefit from levalbuterol or on the long-term effects of (S)-albuterol exposure. However, based on the current body of evidence for acute asthma, a strong justification for the preferential use of levalbuterol over racemic albuterol is lacking.

References

A Comparative Cost-Effectiveness Analysis of Levalbuterol Versus Other Bronchodilators in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cost-effectiveness analysis of levalbuterol (B1212921) in comparison to other commonly used bronchodilators, including racemic albuterol and long-acting beta-agonists (LABAs). Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical efficacy and pharmacoeconomic data to support informed decision-making in a research and development context. The information is presented through comparative data tables, detailed experimental protocols, and visual diagrams of key biological and analytical pathways.

Executive Summary

Levalbuterol, the (R)-enantiomer of albuterol, was developed to provide effective bronchodilation with a potentially more favorable side-effect profile than its racemic counterpart.[1] The therapeutic activity of racemic albuterol is attributed entirely to the (R)-isomer, levalbuterol.[1][2] Concerns that the (S)-isomer may have some detrimental effects have fueled debate over the cost-effectiveness of the single-isomer formulation.[1] This guide presents a mixed but informative landscape. Some studies suggest that the higher acquisition cost of levalbuterol may be offset by clinical benefits such as reduced hospitalizations and shorter lengths of stay, thereby making it a cost-effective option in certain patient populations.[3][4][5] Conversely, other comprehensive reviews and meta-analyses have found no significant differences in efficacy or safety between levalbuterol and racemic albuterol, questioning the justification for its increased price.[2][5][6] The comparative cost-effectiveness of levalbuterol against long-acting beta-agonists remains an area requiring more direct research.

Comparative Cost-Effectiveness Data

The following tables summarize key findings from various pharmacoeconomic studies, offering a quantitative comparison of levalbuterol and other bronchodilators.

Table 1: Cost-Effectiveness of Levalbuterol vs. Racemic Albuterol/Salbutamol

Study Type & PopulationKey FindingsConclusion
Cost-utility and budget impact analysis in hospitalized COPD patients in ChinaLevalbuterol saved ¥495.7 (
105.1)perhospitalizationcomparedtoalbuterol.Apotential3yearsavingof¥22.3(105.1) per hospitalization compared to albuterol. A potential 3-year saving of ¥22.3 (105.1)perhospitalizationcomparedtoalbuterol.Apotential3−yearsavingof¥22.3(
6.8) million was projected.[3][7]
Levalbuterol is a cost-saving option for treating hospitalized COPD patients in this setting.[3][7]
Retrospective observational case review in an emergency department settingSignificantly fewer hospital admissions were observed in the levalbuterol group compared to the racemic albuterol group (4.7% vs 15.1% and 13.8% vs 28.9% in two cohorts).[4]Levalbuterol treatment may be a cost-effective alternative to racemic albuterol due to a decrease in hospital admissions.[4]
Systematic review and meta-analysis of seven trials in acute asthma (1625 participants)No significant differences in respiratory rate, oxygen saturation, percentage change in FEV1, or clinical asthma score between levalbuterol and albuterol. No significant differences in side effects were observed.[2][5]Levalbuterol was not found to be superior to albuterol in terms of efficacy and safety for acute asthma.[2][5]
Prospective, randomized, open-label study in hospitalized adults with asthma or COPDClinical outcomes were similar between levalbuterol and albuterol. Patients receiving levalbuterol had longer and more costly hospital stays.[8]Levalbuterol is not more cost-effective than albuterol for treating exacerbations of COPD or asthma in this context.[8][9]
Review of published studies Published studies indicate that levalbuterol is neither safer nor more effective than an equimolar dose of racemic albuterol.[10]Levalbuterol offers no advantage over albuterol and is likely to be more costly.[10]

Table 2: Efficacy and Safety Comparison of Levalbuterol and Racemic Albuterol in Pediatric Patients

Study Design & PopulationEfficacy OutcomesSafety Outcomes
Multicenter, randomized, double-blinded study in asthmatic children (4 to 11 years)All active treatments (levalbuterol and racemic albuterol) significantly improved FEV1 compared to placebo. Levalbuterol 0.31 mg and 0.63 mg showed significantly greater FEV1 improvement immediately after nebulization compared to racemic albuterol 1.25 mg.[11]Levalbuterol 0.31 mg was the only treatment not significantly different from placebo for changes in ventricular heart rate, QTc interval, and glucose. Racemic albuterol 2.5 mg caused the greatest decrease in serum potassium.[11]
Randomized, double-blind, clinical trial in children with acute asthma exacerbations (6 to 17 years)Racemic albuterol group showed a greater improvement in FEV1 and asthma scores after 1 hour of continuous treatment compared to the levalbuterol group.[6]No significant differences in changes in heart rate, respiratory rate, oxygen saturation, or admission rates between the two groups.[6]

Experimental Protocols

The following section details a generalized methodology for a randomized controlled trial (RCT) designed to compare the efficacy and safety of different bronchodilators, based on protocols described in the cited literature.[6][11][12]

Study Design: Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Trial

A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study is a robust design for comparing the efficacy and safety of bronchodilators.

  • Randomization: Patients are randomly assigned to one of the treatment arms (e.g., levalbuterol, racemic albuterol, placebo) to minimize selection bias.

  • Blinding: Both the patients and the investigators are unaware of the treatment allocation to prevent bias in outcome assessment and reporting.

  • Placebo Control: A placebo group is included to establish the baseline response and to distinguish the drug's effects from the placebo effect.

  • Active Comparator: An established treatment (e.g., racemic albuterol) is used as a comparator to assess the relative efficacy and safety of the investigational drug (e.g., levalbuterol).

  • Parallel-Group: Each group of patients receives a different treatment for the duration of the study.

Patient Population
  • Inclusion Criteria:

    • A confirmed diagnosis of asthma or COPD.

    • Age within a specified range (e.g., 18 years and older for adults, or specific pediatric age groups).

    • Baseline Forced Expiratory Volume in 1 second (FEV1) between 40% and 85% of the predicted value.

    • Willingness to provide informed consent.

  • Exclusion Criteria:

    • History of life-threatening asthma or COPD exacerbation.

    • Use of other investigational drugs within a specified period.

    • Significant cardiovascular, renal, or hepatic disease.

    • Known hypersensitivity to any of the study medications.

Interventions and Dosage
  • Levalbuterol: Administered via nebulization or metered-dose inhaler at a specified dose and frequency (e.g., 1.25 mg three times daily).[8]

  • Racemic Albuterol: Administered at a clinically equivalent dose to the active component in levalbuterol (e.g., 2.5 mg four times daily).[8]

  • Placebo: An identical-appearing, inactive substance administered in the same manner as the active treatments.

Outcome Measures
  • Primary Efficacy Endpoint:

    • Change from baseline in FEV1.

  • Secondary Efficacy Endpoints:

    • Peak Expiratory Flow Rate (PEFR).

    • Clinical asthma or COPD symptom scores.

    • Use of rescue medication.

    • Oxygen saturation.

    • Respiratory rate.

  • Safety Endpoints:

    • Incidence of adverse events (e.g., tachycardia, tremors, nervousness).[13]

    • Changes in vital signs (heart rate, blood pressure).

    • Electrocardiogram (ECG) parameters.

    • Clinical laboratory tests (e.g., serum potassium, glucose).

Statistical Analysis

Data are analyzed using appropriate statistical methods to compare the treatment groups. An analysis of covariance (ANCOVA) model can be used to assess the change from baseline in FEV1, with treatment and study center as factors and baseline FEV1 as a covariate. Safety data are summarized using descriptive statistics.

Mandatory Visualizations

Signaling Pathway of Beta-2 Adrenergic Agonists

The following diagram illustrates the mechanism of action of beta-2 adrenergic agonists like levalbuterol.

G cluster_cell Airway Smooth Muscle Cell Levalbuterol Levalbuterol (β2-Agonist) B2AR β2-Adrenergic Receptor Levalbuterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_P Phosphorylation of Myosin Light Chain Kinase PKA->MLCK_P Leads to Relaxation Bronchodilation (Muscle Relaxation) MLCK_P->Relaxation Results in

Caption: Beta-2 adrenergic receptor signaling pathway.

Experimental Workflow for a Comparative Bronchodilator Trial

This diagram outlines the typical workflow for a clinical trial comparing different bronchodilators.

G cluster_workflow Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization GroupA Treatment Group A (e.g., Levalbuterol) Randomization->GroupA GroupB Treatment Group B (e.g., Racemic Albuterol) Randomization->GroupB GroupC Placebo Group Randomization->GroupC Treatment Treatment Period (e.g., 4 weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment DataCollection Data Collection (FEV1, Safety) Treatment->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results & Conclusion Analysis->Results

Caption: Generalized experimental workflow.

Logical Flow of a Cost-Effectiveness Analysis

This diagram illustrates the decision-analytic framework for a cost-effectiveness analysis.

G cluster_cea Cost-Effectiveness Analysis Framework Define Define Problem: Compare Levalbuterol vs. Albuterol Identify Identify Alternatives: 1. Levalbuterol 2. Albuterol Define->Identify Costs Measure Costs: - Drug acquisition - Hospitalization - ER visits Identify->Costs Outcomes Measure Outcomes: - QALYs gained - Symptom-free days - Hospitalizations avoided Identify->Outcomes Calculate Calculate ICER: (Cost_Lev - Cost_Alb) / (Effect_Lev - Effect_Alb) Costs->Calculate Outcomes->Calculate Sensitivity Sensitivity Analysis Calculate->Sensitivity Conclusion Conclusion: Is Levalbuterol cost-effective? Sensitivity->Conclusion

References

Safety Operating Guide

Proper Disposal of Levalbuterol Tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Levalbuterol Tartrate is paramount for ensuring environmental protection and workplace safety. As a potent β2-adrenergic agonist, improper disposal can pose risks to aquatic ecosystems and public health. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with current regulations.

The primary regulations governing pharmaceutical waste in the United States are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and state-level mandates.[1][2] A critical first step is to determine if the pharmaceutical waste is hazardous. This compound waste, particularly in its aerosolized form, is often classified as hazardous due to its ignitability (B1175610) characteristic.[2][3]

A nationwide ban on disposing of hazardous pharmaceutical waste via flushing or sewering is in effect.[3] All pharmaceutical waste must be managed through appropriate channels to prevent environmental release.[4]

Disposal Procedures and Protocols

The correct disposal method for this compound depends on its formulation. The two primary forms encountered in a laboratory setting are inhalation aerosol canisters and inhalation solutions (vials).

Step 1: Waste Identification and Segregation

Properly identify the form of this compound waste. Segregate it at the point of generation to prevent mixing with non-regulated or other waste streams.

  • This compound Inhalation Aerosol (Metered-Dose Inhalers): These are pressurized metal canisters. Due to the presence of flammable propellants (like ethanol), these are typically classified as RCRA hazardous waste under the ignitability characteristic (D001).[3][5] All aerosol inhalers should be managed as hazardous pharmaceutical waste.[3]

  • This compound Inhalation Solution (Nebulizer Vials): Unused or partially used plastic vials of the solution are generally considered non-hazardous pharmaceutical waste, provided they do not exhibit other hazardous characteristics.[3] However, they are still subject to state regulations and must not be disposed of in regular trash or down the drain.[3][4]

Step 2: Containerization

Use separate, clearly labeled containers for each waste stream.

  • For Aerosol Canisters (Hazardous Waste):

    • Place empty, used, and expired inhalers into a designated container labeled "Hazardous Waste Pharmaceuticals."[6]

    • The container must be leak-proof, kept closed, and managed according to your facility's hazardous waste protocols.[1][6]

    • Crucially, do not puncture, burn, or incinerate the canisters , as they are pressurized and can explode.[5][7] Canisters should be discarded even if not completely empty once the recommended number of actuations has been used.[8]

  • For Inhalation Solution Vials (Non-Hazardous Pharmaceutical Waste):

    • Collect unused or partially used vials in a dedicated, non-hazardous pharmaceutical waste container. These are often blue or white containers provided by waste management services.

    • This waste stream, while not federally hazardous, requires disposal via a licensed pharmaceutical waste vendor, typically through incineration, to prevent environmental contamination.

Step 3: Storage and Handling

Store waste containers in a secure, designated area away from incompatible materials.[5] Adhere to the storage time limits defined by your facility's generator status. Facilities operating under the EPA's Subpart P rule may store hazardous pharmaceuticals for up to one year.[3]

Step 4: Final Disposal

Arrange for the collection, transport, and final disposal of pharmaceutical waste through a licensed and certified waste management contractor.[1] This ensures cradle-to-grave tracking and compliance with all Department of Transportation (DOT) and EPA regulations.[1][6]

Data Summary: this compound Formulations

The following table summarizes the key characteristics and disposal requirements for the common formulations of this compound.

FeatureThis compound Inhalation Aerosol (MDI)This compound Inhalation Solution (Vials)
Common Form Pressurized aluminum canister with a plastic actuator.[8]Single-use plastic vials.
RCRA Status Hazardous Waste (Typically D001 - Ignitable).Non-Hazardous Pharmaceutical Waste (unless other characteristics apply).[3]
Primary Hazard Ignitable propellant, pressurized container.[5]Active Pharmaceutical Ingredient (API) in an aqueous solution.
Disposal Container Labeled "Hazardous Waste Pharmaceuticals" container.Labeled "Non-Hazardous Pharmaceutical Waste" container.
Key Disposal Rule DO NOT incinerate, puncture, or place in regular trash.[5][7]DO NOT flush or pour down the drain.[4]
Final Disposition Management by a licensed hazardous waste vendor.Management by a licensed pharmaceutical waste vendor.
Storage Temp. 20°C to 25°C (68°F to 77°F).[4][5]20°C to 25°C (68°F to 77°F).[4][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory or research setting.

G cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Classification & Containerization cluster_2 Step 3 & 4: Storage & Final Disposal start This compound Waste Generated formulation Identify Formulation start->formulation aerosol Aerosol Canister (MDI) Classify as RCRA Hazardous Waste (D001) formulation->aerosol Aerosol solution Inhalation Solution (Vial) Classify as Non-Hazardous Pharmaceutical Waste formulation->solution Solution hw_container Place in Labeled 'Hazardous Waste Pharmaceuticals' Container aerosol->hw_container nhw_container Place in Labeled 'Non-Hazardous Pharmaceutical Waste' Container solution->nhw_container storage Secure Storage (Adhere to time limits) hw_container->storage nhw_container->storage disposal Dispose via Licensed Pharmaceutical / Hazardous Waste Vendor storage->disposal

Caption: this compound Disposal Workflow.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Levalbuterol Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Levalbuterol Tartrate in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and maintaining a compliant research environment.

This compound, a potent bronchodilator, requires careful handling to prevent occupational exposure. The following guidelines, compiled from authoritative safety data sheets and occupational health resources, outline the necessary personal protective equipment (PPE), engineering controls, and disposal procedures.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, particularly in powder form, a combination of engineering controls and personal protective equipment is essential to minimize exposure risk.

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood or a ventilated enclosure to minimize inhalation of dust particles.[1]

  • Isolation: For operations with a higher risk of aerosolization, consider the use of a glove box or other containment systems.

Personal Protective Equipment:

  • Respiratory Protection: For nuisance exposures to dust, a NIOSH-approved P95 or P1 (EU EN 143) particulate respirator is recommended.[2] For higher-level protection or in situations with potential for significant aerosolization, a powered air-purifying respirator (PAPR) should be considered.[3] Surgical masks do not provide adequate respiratory protection against chemical dusts.

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles.[1]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable option for handling pharmaceutical powders and offer good resistance to a range of chemicals.[4][5] It is crucial to check gloves for any signs of degradation or punctures before use and to change them frequently.[6]

  • Protective Clothing: A lab coat or a chemical-resistant suit should be worn to protect the skin.[2]

Summary of Safety Recommendations

ParameterRecommendationSource
Occupational Exposure Limit (OEL) No specific OEL for this compound has been established. It is recommended to handle it as a potent pharmaceutical compound and keep exposure to a minimum.[1][7]
Glove Type Nitrile gloves are preferred for their chemical resistance and durability.[4][5]
Respirator Type P95 or P1 particulate respirator for low-level exposure. PAPR for higher-risk activities.[2][3]
Eye Protection Chemical safety goggles or full-face shield.[1]
Storage Temperature Store at controlled room temperature, typically between 20°C and 25°C (68°F and 77°F).[8][8]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Prepare Workspace Prepare Workspace (Chemical Fume Hood) Don PPE->Prepare Workspace Weighing and Transfer Weighing and Transfer of this compound Prepare Workspace->Weighing and Transfer Experimentation Conduct Experiment Weighing and Transfer->Experimentation Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Dispose of Waste Dispose of Contaminated Materials and Unused Product Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: Logical workflow for handling this compound.

Spill and Disposal Procedures

Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: Prevent the spread of the spill. For powdered spills, avoid creating dust.

  • Cleanup: Carefully sweep or scoop up the spilled material and place it into a sealed, labeled container for disposal.[1] Do not use water to clean up dry powder spills as this can create aerosols.

  • Decontamination: Clean the spill area with a suitable decontaminating agent.

Disposal Plan: All waste materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Segregation: Segregate this compound waste from other laboratory waste.[9]

  • Labeling: Clearly label all waste containers with the contents and hazard information.[9]

  • Disposal Method: Disposal should be carried out by a licensed hazardous waste disposal company, typically via incineration.[9][10] Do not dispose of this compound down the drain or in the regular trash.[1] Always adhere to local, state, and federal regulations for hazardous waste disposal.[11][12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levalbuterol Tartrate
Reactant of Route 2
Levalbuterol Tartrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。